BDP R6G NHS ester
描述
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BF2N3O4/c24-23(25)26-16(9-13-22(31)32-28-20(29)11-12-21(28)30)6-7-17(26)14-18-8-10-19(27(18)23)15-4-2-1-3-5-15/h1-8,10,14H,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMQZFYOSUWKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BF2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to BDP R6G NHS Ester for Advanced Bioconjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of BDP R6G NHS ester, a premier fluorescent dye for covalent labeling of biomolecules. We will delve into its core molecular properties, the underlying chemistry of its conjugation mechanism, detailed experimental protocols, and critical insights for troubleshooting and optimization.
Section 1: Core Molecular Profile & Physicochemical Properties
This compound is a high-performance, amine-reactive fluorescent probe belonging to the borondipyrromethene (BODIPY™) class of dyes.[1][2] Its name delineates its key components: a BDP (borondipyrromethene) core, spectral characteristics similar to R6G (Rhodamine 6G), and an amine-reactive NHS ester (N-hydroxysuccinimidyl ester) group.[1][3]
The BODIPY core is renowned for its exceptional photophysical properties, including high photostability, sharp absorption and emission peaks, and a fluorescence quantum yield that is largely insensitive to solvent polarity and pH.[3][4][5] This makes BDP R6G a robust choice for a wide array of bio-imaging and quantification assays, including fluorescence polarization and two-photon microscopy.[1][2] The NHS ester functional group enables the dye to be covalently attached to primary amines (–NH₂) found on proteins (e.g., the N-terminus and lysine residues), amine-modified oligonucleotides, and other biomolecules.[1][5][6]
Key Physicochemical and Spectral Properties
The performance of a fluorophore is defined by its quantitative spectral properties. BDP R6G exhibits a high molar extinction coefficient and an outstanding quantum yield, contributing to its intense brightness.
| Parameter | Value | Source(s) |
| IUPAC Name | 2,5-Dioxo-1-pyrrolidinyl 3-(4,4-difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-yl)propionate | [1][2] |
| Molecular Formula | C₂₂H₁₈BF₂N₃O₄ | [1][2] |
| Molecular Weight | 437.21 g/mol | [1][2] |
| Excitation Max (λex) | ~530 nm | [1][7] |
| Emission Max (λem) | ~548 nm | [1][7] |
| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [1][8] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [1][7][8] |
| Solubility | Good in DMF, DMSO, DCM | [1] |
Correction Factors (CF) are used to determine the concentration of a labeled protein. CF₂₆₀ = 0.17, CF₂₈₀ = 0.18.[1][7]
Section 2: The Chemistry of Amine-Reactive Labeling
The covalent conjugation of this compound to a biomolecule is a nucleophilic acyl substitution reaction.[9] The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[6][10]
Caption: Covalent bond formation between a primary amine and this compound.
Causality Behind Experimental Choices: The Critical Role of pH
The efficiency of the labeling reaction is critically dependent on pH.[11][12]
-
Below pH 7.0: Primary amines are predominantly protonated (–NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[11][12]
-
Optimal Range (pH 8.3 - 8.5): In this slightly alkaline range, a sufficient concentration of the amine group is deprotonated and nucleophilic, allowing for an efficient reaction with the NHS ester.[11][12]
-
Above pH 9.0: While the aminolysis reaction is fast, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—becomes significantly accelerated. This reduces the amount of reactive dye available for conjugation, lowering the overall labeling efficiency.[6][9]
Therefore, maintaining a reaction buffer pH between 8.3 and 8.5 is a self-validating step; it ensures the primary amine is reactive while minimizing premature degradation of the dye.[11]
Section 3: Step-by-Step Protocol for Protein Labeling
This section provides a robust, field-proven protocol for labeling proteins, such as IgG antibodies, with this compound.
Caption: Standard experimental workflow for protein conjugation with this compound.
Step 1: Reagent Preparation
-
Protein Solution: Prepare the protein (e.g., antibody) in an amine-free buffer at a concentration of at least 2 mg/mL.[5] Suitable buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to pH 8.3.[11][13]
-
Expert Insight: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target protein for reaction with the NHS ester, drastically reducing labeling efficiency.[11]
-
-
Dye Stock Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[5][13] Vortex thoroughly.
-
Expert Insight: NHS esters are moisture-sensitive. Use anhydrous solvents to prevent hydrolysis of the dye before it is added to the reaction.[11]
-
Step 2: Conjugation Reaction
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A common starting point for antibodies is a 5- to 15-fold molar excess.[11][12]
-
mg of Dye = (Molar excess of dye) × (mg of Protein) × (MW of Dye) / (MW of Protein)
-
-
Initiate Reaction: While gently stirring, add the calculated volume of the dye stock solution to the protein solution.[13]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[13][14]
Step 3: Purification of the Conjugate
It is crucial to remove any unconjugated, free dye from the labeled protein to prevent high background fluorescence and inaccurate DOL calculations.[15][16]
-
Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS, pH 7.4).[5]
-
Separation: Apply the reaction mixture to the top of the column.[13]
-
Elution: Elute the conjugate from the column using the storage buffer. The larger, labeled protein will elute first, while the smaller, free dye molecules are retained and elute later. Collect the colored fractions corresponding to the labeled protein.[13]
Step 4: Characterization & Quantification
The Degree of Labeling (DOL), or the average number of dye molecules per protein, must be determined to ensure consistency and optimal performance.[15][17]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and at the dye's absorbance maximum, ~530 nm (Aₘₐₓ).[17][18]
-
Calculate Protein Concentration: The dye absorbs slightly at 280 nm, so a correction factor (CF₂₈₀ = 0.18 for BDP R6G) is needed.[1][18]
-
Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF₂₈₀)] / ε_protein (Where ε_protein is the molar extinction coefficient of the protein, e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[19]
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = Aₘₐₓ / ε_dye (Where ε_dye for BDP R6G is 76,000 M⁻¹cm⁻¹).[1]
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)[17]
-
An optimal DOL for antibodies is typically between 2 and 10.[19] Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling results in a weak signal.[15][20]
Section 4: Advanced Insights & Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | 1. Incorrect buffer pH (too low) or presence of amine-containing buffers (e.g., Tris).2. Hydrolyzed/inactive NHS ester dye.3. Insufficient molar excess of dye. | 1. Ensure reaction buffer is amine-free and pH is 8.3-8.5.[11]2. Prepare fresh dye stock solution in anhydrous DMSO/DMF immediately before use.[5]3. Increase the dye-to-protein molar ratio in the reaction.[17] |
| Protein Precipitation during/after Labeling | 1. BDP R6G is hydrophobic; high DOL can decrease the solubility of the conjugate.[5]2. Protein concentration is too high. | 1. Reduce the molar excess of dye used in the reaction to achieve a lower DOL.[15]2. Perform the labeling reaction at a lower protein concentration. |
| High Background Fluorescence | Incomplete removal of unconjugated (free) dye. | Repeat the purification step (size-exclusion chromatography) or use a column with a longer bed volume to ensure complete separation.[16][21] |
References
- Gopala, L., & Chen, Z. L. (2018). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. International Journal of Photochemistry, 2018, 1-27.
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound (A270105). Retrieved from [Link]
- Casey, J. R., & Cole, P. A. (2013). Fluorescent labeling and modification of proteins. Current Opinion in Chemical Biology, 17(4), 633–639.
- Limsakul, W., et al. (2018). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 90(15), 9046–9053.
-
protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein [Video]. YouTube. Retrieved from [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
- Magde, D., et al. (2002). Photophysical parameters for R6G in nine solvents. Journal of Physical Chemistry A, 106(1), 22-30.
- Show, P. L., et al. (2020). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Frontiers in Bioengineering and Biotechnology, 8, 833.
-
DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. Retrieved from [Link]
Sources
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- 3. Bodi Fluor™ R6G NHS Ester [equivalent to Bodipy® R6G, NHS Ester] | AAT Bioquest [aatbio.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Molecular Probes BODIPY R6G NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.ca]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound (A270105) | Antibodies.com [antibodies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
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- 21. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to BDP R6G NHS Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of BDP R6G NHS Ester in Fluorescent Labeling
In the landscape of fluorescent probes, BODIPY (boron-dipyrromethene) dyes have carved a significant niche owing to their exceptional photophysical properties. This compound, a prominent member of this family, offers a compelling combination of brightness, photostability, and environmental insensitivity, making it a powerful tool for the fluorescent labeling of biomolecules. This guide provides a comprehensive overview of the spectral properties of this compound, detailed protocols for its use in bioconjugation, and insights into its applications in advanced fluorescence-based techniques.
BDP R6G is characterized by its sharp excitation and emission peaks in the green region of the spectrum, high fluorescence quantum yield, and a large molar absorptivity.[1] Unlike many other fluorophores, its fluorescence is notably insensitive to changes in pH and solvent polarity, ensuring consistent and reliable performance across a range of experimental conditions.[2][3] The N-hydroxysuccinimide (NHS) ester functional group provides a straightforward and efficient means of covalently attaching the dye to primary amines on proteins, peptides, and other biomolecules.[4]
This guide will delve into the core characteristics of this compound, providing the technical details necessary for its successful implementation in your research.
Core Spectral and Photophysical Properties
The performance of a fluorophore is defined by its spectral and photophysical characteristics. This compound exhibits a suite of properties that make it a superior choice for many applications.
Spectral Characteristics
The excitation and emission spectra of this compound are well-defined, with a narrow Stokes shift. This results in a bright fluorescent signal with minimal spectral overlap with other fluorophores in multicolor experiments.
| Property | Value | Source |
| Excitation Maximum (λex) | ~530 nm | [1] |
| Emission Maximum (λem) | ~548 nm | [1] |
| Molar Absorptivity (ε) | ~76,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.96 | [1] |
| Molecular Weight | ~437.21 g/mol | [3] |
Key Photophysical Advantages
Beyond its core spectral properties, this compound possesses several key advantages:
-
High Photostability: BODIPY dyes, including BDP R6G, are renowned for their resistance to photobleaching, allowing for prolonged imaging and more accurate quantification of fluorescent signals.[5]
-
pH Insensitivity: The fluorescence of BDP R6G is largely independent of pH in the physiological range, a critical feature for live-cell imaging and assays where pH fluctuations can occur.[2][3]
-
Solvent Insensitivity: The spectral properties of BDP R6G show minimal variation across a range of solvent polarities, contributing to its robust performance in diverse experimental setups.
-
Long Fluorescence Lifetime: BDP R6G exhibits a relatively long fluorescence lifetime, which is particularly advantageous for applications such as fluorescence polarization assays and two-photon microscopy.[2][3]
Bioconjugation with this compound: A Step-by-Step Protocol
The NHS ester moiety of BDP R6G reacts efficiently with primary amines (-NH₂) on biomolecules to form a stable amide bond. The following protocol provides a general guideline for labeling proteins.
Pre-Labeling Considerations
-
Buffer Selection: Use an amine-free buffer with a pH between 8.3 and 8.5 for optimal labeling efficiency.[4] 0.1 M sodium bicarbonate or phosphate buffer are common choices.[4] Avoid buffers containing Tris or glycine, as they will compete for reaction with the NHS ester.
-
Protein Purity and Concentration: The protein solution should be free of amine-containing additives like BSA or gelatin.[3] A protein concentration of 1-10 mg/mL is recommended.[6]
-
NHS Ester Preparation: this compound is moisture-sensitive.[7] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare a stock solution of the NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[4]
Labeling Reaction Workflow
Caption: Workflow for labeling proteins with this compound.
Detailed Protocol
-
Prepare the Protein Solution: Dissolve the protein in the chosen reaction buffer at a suitable concentration.
-
Prepare the NHS Ester Solution: Dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Initiate the Reaction: Add the NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling (DOL). A starting point is often a 5- to 20-fold molar excess of the dye.
-
Incubate: Gently mix the reaction and incubate for 1 to 4 hours at room temperature, protected from light.[4]
-
Purify the Conjugate: Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[4] Gel filtration is a common and effective method.
-
Determine the Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be calculated using the following formula:
DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF_280)))
Where:
-
A_max is the absorbance of the conjugate at the dye's excitation maximum (~530 nm).
-
M_protein is the molecular weight of the protein.
-
ε_dye is the molar absorptivity of the dye (76,000 cm⁻¹M⁻¹).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.18 for BDP R6G).[1]
-
Applications in Advanced Fluorescence Techniques
The unique properties of this compound make it well-suited for a variety of demanding fluorescence applications.
Fluorescence Microscopy
BDP R6G conjugates are excellent probes for fluorescence microscopy due to their brightness and photostability. For optimal imaging, a filter set that matches the excitation and emission spectra of the dye is crucial. A standard FITC/GFP filter set can often be used, but for higher precision, a custom set is recommended.
Recommended Filter Set:
-
Excitation Filter: 525/50 nm
-
Dichroic Mirror: 555 nm longpass
-
Emission Filter: 585/40 nm
Flow Cytometry
In flow cytometry, the bright and narrow emission spectrum of BDP R6G allows for its inclusion in multicolor panels with minimal spectral overlap. It can be excited efficiently by the blue (488 nm) or yellow/green (561 nm) lasers commonly found on flow cytometers. When designing a panel, it is important to consider the spectral properties of all fluorochromes to minimize compensation.
Fluorescence Polarization (FP) Assays
FP is a powerful technique for studying molecular interactions in solution.[8] The principle relies on the relationship between the rotational correlation time of a molecule and its size. A small, fluorescently labeled molecule tumbles rapidly, leading to depolarized fluorescence. Upon binding to a larger molecule, its rotation slows, and the emitted light becomes more polarized. The long fluorescence lifetime of BDP R6G is a significant advantage in FP assays, as it provides a larger time window for molecular rotation to be observed, leading to a greater dynamic range in the measurement of polarization changes.[9]
Caption: Principle of Fluorescence Polarization Assay.
Two-Photon Microscopy
Two-photon microscopy utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages such as deeper tissue penetration and reduced phototoxicity.[10] BDP R6G, with its favorable two-photon absorption cross-section, is an effective probe for this advanced imaging technique.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the buffer pH is between 8.3 and 8.5.[4] |
| Presence of amine-containing contaminants in the protein solution. | Purify the protein to remove any interfering substances like Tris, glycine, or BSA.[3] | |
| Hydrolyzed NHS ester. | Use a fresh stock solution of the NHS ester. Store the solid dye desiccated at -20°C.[7] | |
| Precipitation of Protein during Labeling | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the NHS ester stock solution to a minimum (ideally <10% of the total reaction volume). |
| Unexpected Spectral Shift | Aggregation of the labeled conjugate. | Ensure proper purification to remove excess dye. Analyze the conjugate at a lower concentration. |
| Difficulty in Purifying the Conjugate | Inappropriate purification method. | For proteins, gel filtration (e.g., Sephadex G-25) is generally effective.[4] |
| Adsorptive loss of protein on the purification column. | Pre-equilibrate the column with a buffer containing a small amount of a non-interfering protein like BSA (if compatible with downstream applications). |
Conclusion
This compound stands out as a high-performance fluorescent probe with a unique combination of desirable photophysical properties. Its brightness, exceptional photostability, and insensitivity to environmental factors make it a reliable and versatile tool for a wide range of applications in biological research and drug development. By understanding its core characteristics and following optimized protocols for bioconjugation, researchers can effectively harness the power of this compound to gain deeper insights into complex biological systems.
References
- Al-Temeemi, A. A., Jameel, S. K., & Abd Alfahdawi, A. A. (2007). The Spectroscopic Behaviour of Rhodamine 6G in Liquid and Solid Solutions. Baghdad Science Journal, 5(1).
-
Bio-Techne. Antibody Conjugation Troubleshooting. [Link]
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National Center for Biotechnology Information. pH-Sensitive Fluorescent Marker Based on Rhodamine 6G Conjugate with Its FRET/PeT Pair in “Smart” Polymeric Micelles for Selective Imaging of Cancer Cells. [Link]
-
National Center for Biotechnology Information. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
-
National Center for Biotechnology Information. Two-Photon-Induced Fluorescence Study of Rhodamine-6G Dye in Different Sets of Binary Solvents. [Link]
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Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. [Link]
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Reddit. Help with NHS ester activation. [Link]
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nanoComposix. Experiment #1 - Antibody Purification. [Link]
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Photonic Solutions. Fluorescence Filter Sets for Microscopy and Imaging. [Link]
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Amazon Web Services. DBCO-Sulfo-NHS Ester. [Link]
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ResearchGate. Effect of different solvents including water, methanol, DMSO, and DMF... | Download Scientific Diagram. [Link]
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ISS Inc. Fluorescence Polarization (FP). [Link]
-
RSC Publishing. Two-photon absorption in a series of 2,6-disubstituted BODIPY dyes. [Link]
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ResearchGate. Fluorescence spectra of rhodamine 6G (blue curve), rose bengal (red... [Link]
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Fluidic Sciences. Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. [Link]
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Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]
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ResearchGate. What happens to NHS after hydrolysis of NHS-ester? [Link]
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Multi-Color Two-Photon Microscopic Imaging Based on a Single-Wavelength Excitation. [Link]
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SETA BioMedicals. Fluorescence Polarization (FP) / Anisotropy. [Link]
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ResearchGate. Absorption (1) and fluorescence (2) spectra of the dyes in methanol... [Link]
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Becker & Hickl GmbH. Two-Photon Fluorescence Excitation by Picosecond Diode Lasers. [Link]
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BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. [Link]
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National Center for Biotechnology Information. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. [Link]
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ResearchGate. Emission spectra in the gas phase (black) and DMSO (red) calculated... [Link]
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Filters for Fluorescence Microscopy. [Link]
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Thorlabs. Fluorescence Imaging Filters. [Link]
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National Center for Biotechnology Information. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. [Link]
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ResearchGate. Absorption spectra of different dyes in DMSO. [Link]
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What are the Essential Filter Sets for Fluorescence Microscopy? [Link]
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BDP R6G NHS ester absorption and emission spectra
An In-Depth Technical Guide to BDP R6G NHS Ester: Spectroscopic Properties and Bioconjugation Principles
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of BDP R6G N-hydroxysuccinimidyl (NHS) ester, a high-performance borondipyrromethene fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic properties, chemical reactivity, and practical application of this compound for the covalent labeling of biomolecules. We will explore the causality behind experimental choices in bioconjugation protocols, from reaction setup to final purification, ensuring a robust and reproducible methodology. The guide emphasizes the principles of scientific integrity by presenting self-validating protocols grounded in established chemical mechanisms, supported by authoritative references.
Introduction: The BDP R6G Fluorophore
BDP R6G is a borondipyrromethene dye engineered to possess absorption and emission spectra similar to the classic xanthene dye, Rhodamine 6G (R6G).[1][2] Unlike traditional rhodamines, BDP R6G is a neutral molecule whose fluorescence is largely independent of pH, making it a robust reporter in a variety of biological buffers.[3][4] It is characterized by high photostability, a sharp emission peak, and an exceptionally high fluorescence quantum yield.[1][2]
The N-hydroxysuccinimidyl (NHS) ester functional group makes BDP R6G a potent tool for bioconjugation. This amine-reactive moiety allows for the straightforward and efficient covalent attachment of the dye to primary amines (—NH₂) present on biomolecules, such as the ε-amino group of lysine residues in proteins or amino-modified oligonucleotides.[5][6] These features, particularly its long fluorescence lifetime, make this compound an excellent candidate for demanding applications like fluorescence polarization assays and two-photon microscopy.[1][2]
Core Spectroscopic and Physicochemical Properties
The utility of a fluorophore is defined by its photophysical characteristics. BDP R6G exhibits a bright, green fluorescence with a relatively small Stokes shift (the difference between the absorption and emission maxima). Its high molar extinction coefficient signifies efficient photon absorption, while its near-unity quantum yield indicates that absorbed energy is very efficiently converted into emitted fluorescent light.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Excitation Maximum (λabs) | 530 nm | [1][2][7] |
| Emission Maximum (λem) | 548 nm | [1][2][7] |
| Molar Extinction Coefficient (ε) | 76,000 L·mol⁻¹·cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [1][2][7] |
| Molecular Formula | C₂₂H₁₈BF₂N₃O₄ | [1][8] |
| Molecular Weight | 437.21 g/mol | [1][2][8] |
| Correction Factor (CF₂₆₀) | 0.17 | [1][2] |
| Correction Factor (CF₂₈₀) | 0.18 | [1][2] |
| Solubility | Good in DMF, DMSO, DCM | [1] |
| Appearance | Dark-green crystals |[1] |
Correction factors are used to determine the concentration of a labeled protein by correcting for the dye's absorbance at 260 nm and 280 nm.
The Chemistry of Bioconjugation: NHS Ester Reactivity
The covalent labeling of a biomolecule with this compound is a nucleophilic acyl substitution reaction.[9] The unprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[6][10]
The Critical Role of pH
The success of this reaction is critically dependent on pH.[11] This is due to a fundamental competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[5][9][12]
-
Low pH (<7.0): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and preventing the reaction.[9]
-
Optimal pH (8.0-9.0): A sufficient concentration of unprotonated primary amines is available for efficient reaction. The optimal pH for most NHS ester labeling is between 8.3 and 8.5.[11]
-
High pH (>9.0): The rate of NHS ester hydrolysis increases dramatically, consuming the reactive dye before it can conjugate to the target biomolecule.[5][11] For example, the half-life of an NHS ester is approximately 10 minutes at pH 8.6 (4°C) but drops to mere minutes at pH 9.0 (room temperature).[5][9]
This pH-dependency is the primary reason for using amine-free buffers, such as sodium bicarbonate or phosphate, adjusted to the optimal range for the reaction.
Caption: Covalent bond formation via NHS ester chemistry.
Experimental Protocol: Protein Labeling
This protocol provides a robust, self-validating methodology for labeling proteins with this compound. The key is to maintain an optimal pH and remove any extraneous nucleophiles that could compete with the reaction.
Pre-Reaction Setup: Buffer Exchange
Causality: Standard protein storage buffers often contain Tris or glycine, which have primary amines and will quench the labeling reaction.[13] Therefore, the first step is to exchange the protein into an amine-free labeling buffer.
-
Prepare Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3. Ensure it is free of any amine-containing compounds.
-
Buffer Exchange: Use a desalting column (gel filtration) or dialysis to exchange the protein into the labeling buffer.
-
Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL. Higher concentrations improve labeling efficiency.[14]
Step-by-Step Labeling Workflow
-
Prepare this compound Stock: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[11][14] NHS esters are moisture-sensitive, so use a dry solvent and do not store the solution for long periods.[14]
-
Calculate Molar Ratio: Determine the molar amounts of protein and dye to be used. A 5 to 10-fold molar excess of dye to protein is a common starting point to offset potential hydrolysis.[14]
-
Initiate Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.[11] The longer incubation at a lower temperature can sometimes yield better results for sensitive proteins.
-
Quench Reaction (Optional): To stop the reaction, add an amine-containing buffer, such as 1 M Tris, to a final concentration of 50-100 mM.[13] This will consume any unreacted NHS ester.
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- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
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An In-depth Technical Guide to the Photostability and pH Dependence of BDP R6G NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of BDP R6G NHS Ester in Fluorescent Labeling
In the landscape of fluorescent probes, the quest for dyes that are not only bright but also exceptionally stable is paramount. This compound has emerged as a prominent player, offering a compelling combination of high fluorescence quantum yield and robust performance across a range of experimental conditions.[1][2] This borondipyrromethene (BODIPY) dye, with spectral properties analogous to the classic Rhodamine 6G, provides researchers with a powerful tool for labeling primary amines on proteins, peptides, and other biomolecules.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent conjugation.
This technical guide, authored from the perspective of a Senior Application Scientist, delves into two critical performance characteristics of this compound: its photostability and its behavior across varying pH levels. Understanding these properties is not merely academic; it is fundamental to designing robust and reproducible fluorescence-based assays, from cellular imaging to quantitative biochemical analyses. We will explore the underlying chemical principles that govern these characteristics and provide detailed, field-tested protocols for their empirical validation.
Section 1: Unraveling the Photostability of this compound
The term "photostability" refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. For researchers conducting fluorescence microscopy or other applications requiring prolonged or intense illumination, high photostability is a non-negotiable attribute. BDP R6G is widely recognized as a highly photostable dye.[1][2]
The Chemical Basis of BODIPY Dye Photostability
The remarkable photostability of the BODIPY core is rooted in its unique chemical architecture. The dipyrromethene ligand, complexed with a boron difluoride (BF₂) moiety, forms a rigid and highly conjugated system. This rigidity minimizes non-radiative decay pathways, such as molecular vibrations, leading to a high fluorescence quantum yield.[] Furthermore, the BODIPY core possesses a relatively high oxidation potential, which imparts resistance to photo-oxidative degradation, a common mechanism of photobleaching for many other fluorescent dyes.[4]
However, it is crucial to recognize that the photostability of a BODIPY dye is not solely determined by its core structure. Substituents on the pyrrole rings or the meso-position can significantly influence its photochemical behavior.[5][6] For instance, halogenation, particularly with heavier halogens like iodine, can decrease photostability by promoting intersystem crossing to the triplet state, which can lead to the generation of reactive oxygen species and subsequent photobleaching.[4][5] Conversely, other modifications can enhance stability.[4] The specific substitution pattern of BDP R6G contributes to its favorable photostability profile.
Quantitative Assessment of Photostability
While qualitative statements about photostability are useful, a quantitative understanding is essential for rigorous experimental design. The photobleaching quantum yield (Φb) is a key metric, representing the probability that an excited fluorophore will undergo photochemical destruction. A lower Φb indicates higher photostability.
The following table summarizes the key spectral and photophysical properties of BDP R6G.
| Property | Value | Reference |
| Excitation Maximum (λex) | 530 nm | [1] |
| Emission Maximum (λem) | 548 nm | [1] |
| Molar Extinction Coefficient (ε) | 76,000 M-1cm-1 | [1] |
| Fluorescence Quantum Yield (Φf) | 0.96 | [1] |
Experimental Protocol: Determination of Photobleaching Quantum Yield
This protocol outlines a comparative method for determining the photobleaching quantum yield of this compound using a fluorometer.
Objective: To quantify the photostability of this compound by measuring its photobleaching rate under controlled illumination.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer with a temperature-controlled sample holder and the ability to perform time-course measurements
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mM.
-
Dilute the stock solution in PBS (or the buffer of choice) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum (530 nm). This low absorbance minimizes inner filter effects.
-
-
Instrumentation Setup:
-
Set the fluorometer's excitation wavelength to 530 nm and the emission wavelength to 548 nm.
-
Use a narrow excitation slit width to control the intensity of the excitation light.
-
Set the instrument to record fluorescence intensity over time.
-
-
Photobleaching Measurement:
-
Place the cuvette containing the BDP R6G solution into the fluorometer.
-
Record the initial fluorescence intensity (F₀).
-
Continuously illuminate the sample with the excitation light and record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).
-
The fluorescence intensity will decrease over time as the dye photobleaches.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F/F₀) as a function of time.
-
Fit the decay curve to a single exponential decay function to determine the photobleaching rate constant (kb).
-
The photobleaching quantum yield (Φb) can then be calculated using the following equation, though this requires a more complex setup to accurately measure the photon flux. For comparative purposes, the half-life (t1/2 = 0.693/kb) under specific illumination conditions is a more accessible and practical measure of photostability.
-
Causality and Self-Validation:
-
Why a low absorbance? To ensure a linear relationship between absorbance and concentration (Beer-Lambert Law) and to prevent artifacts from inner filter effects where emitted light is reabsorbed by other fluorophores in the solution.
-
Why continuous illumination? To subject the fluorophore to a constant rate of excitation, allowing for the determination of a consistent photobleaching rate.
-
Self-Validating System: The exponential decay of fluorescence is a characteristic signature of a first-order photobleaching process. A good fit to this model provides confidence in the determined rate constant. Comparing the obtained photostability to a well-characterized standard under identical conditions further validates the results.
Practical Considerations and Pitfalls in Photostability Measurements
-
Oxygen Concentration: The presence of molecular oxygen can significantly accelerate photobleaching through the formation of reactive oxygen species. For reproducible measurements, it is important to either work with air-saturated solutions or to deoxygenate the samples.
-
Excitation Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light. When comparing the photostability of different fluorophores, it is crucial to use the same excitation power density.[7]
-
Solvent Effects: The solvent can influence the photostability of a dye. It is therefore recommended to perform measurements in the solvent system that will be used in the final application.[8]
-
Conjugation Effects: The photostability of a dye can change upon conjugation to a biomolecule.[9] It is advisable to measure the photostability of the final conjugate if this is a critical parameter for the intended application.
Section 2: The pH Independence of this compound
The fluorescence of many organic dyes is sensitive to pH, which can be a desirable property for developing pH sensors. However, for most labeling applications, a fluorophore that is insensitive to pH fluctuations is preferred to ensure that any observed changes in fluorescence intensity are due to the biological event of interest and not to changes in the local pH. This compound is characterized by its low sensitivity to pH.[1][2]
The Structural Basis for Low pH Dependence
The fluorescence of many pH-sensitive dyes, such as those based on rhodamine, is governed by a reversible, pH-dependent equilibrium between a fluorescent open form and a non-fluorescent, spirolactam closed form.[10] In the case of BDP R6G, the core chromophore does not possess any readily ionizable functional groups that would undergo protonation or deprotonation within the typical biological pH range (pH 4-9). The boron-dipyrromethene core is electronically stable and its fluorescence is not directly modulated by changes in proton concentration.[] This inherent structural feature is the primary reason for its low pH dependence.
It is important to note that while the core fluorophore is pH-insensitive, the reactivity of the NHS ester is highly pH-dependent. The NHS ester reacts efficiently with primary amines at slightly alkaline pH (typically pH 8.0-9.0). At acidic pH, the amine groups are protonated, rendering them unreactive towards the NHS ester. Conversely, at highly alkaline pH, the NHS ester can hydrolyze.
Experimental Protocol: Characterization of pH Dependence
This protocol describes how to experimentally verify the pH dependence of the fluorescence of this compound.
Objective: To measure the fluorescence intensity of this compound across a range of pH values.
Materials:
-
This compound
-
DMSO
-
A series of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10). It is crucial to use buffers with known and stable pH values.
-
Fluorometer
-
pH meter
Methodology:
-
Sample Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration that gives an absorbance of ~0.05.
-
-
Fluorescence Measurement:
-
Calibrate the pH meter and measure the pH of each buffer solution after the addition of the dye.
-
For each sample, record the fluorescence emission spectrum (e.g., from 540 nm to 700 nm) using an excitation wavelength of 530 nm.
-
Record the peak fluorescence intensity at 548 nm for each pH value.
-
-
Data Analysis:
-
Plot the peak fluorescence intensity as a function of pH.
-
For a pH-insensitive dye, this plot should be a relatively flat line across the tested pH range.
-
Causality and Self-Validation:
-
Why a series of buffers? To systematically assess the fluorescence behavior across a broad and relevant pH spectrum.
-
Why measure the pH after dye addition? The addition of the dye, especially if dissolved in an organic solvent, can slightly alter the pH of the buffer.
-
Self-Validating System: A consistent fluorescence intensity across the different buffers provides strong evidence for the pH insensitivity of the dye. Any significant changes in intensity would warrant further investigation into potential interactions with buffer components or unexpected pH sensitivity.
Troubleshooting and Advanced Considerations
-
Buffer Interactions: While BDP R6G is generally insensitive to pH, it is always a good practice to ensure that the chosen buffer components do not quench the fluorescence of the dye.
-
Hydrolysis of NHS Ester: When performing pH studies with the NHS ester form of the dye, be mindful that at alkaline pH, the NHS ester will hydrolyze over time. It is therefore recommended to perform measurements promptly after preparing the solutions. For studies focused purely on the fluorescence properties of the chromophore, using the carboxylic acid form of BDP R6G can circumvent this issue.
-
Conjugate pH Sensitivity: While the free dye may be pH-insensitive, the local environment of the biomolecule to which it is conjugated can potentially influence its fluorescence. If the application involves environments with extreme pH values, it is prudent to characterize the pH sensitivity of the final conjugate.
Conclusion: A Reliable Fluorophore for Demanding Applications
This compound stands out as a robust and reliable fluorescent probe for a wide array of applications in life sciences and drug discovery. Its high photostability, a consequence of its rigid and electronically stable borondipyrromethene core, ensures that it can withstand the demanding conditions of modern fluorescence imaging techniques. Furthermore, its fluorescence is largely independent of pH, a critical feature that simplifies data interpretation by eliminating a common source of experimental variability.
By understanding the chemical principles that underpin these desirable characteristics and by employing rigorous experimental protocols for their validation, researchers can confidently leverage the power of this compound to generate high-quality, reproducible data. This in-depth knowledge empowers scientists to push the boundaries of their research, from elucidating complex cellular processes to developing novel therapeutic and diagnostic agents.
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Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891-4932. [Link]
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Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. International Journal of Molecular Sciences, 22(13), 6735. [Link]
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Jonker, J. W., et al. (2007). Fluorescence microscopy - avoiding the pitfalls. Journal of Cell Science, 120(9), 1445-1447. [Link]
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Montana Molecular. (n.d.). Troubleshooting guide. Retrieved from [Link]
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Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. ResearchGate. [Link]
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Prasannana, D., & Arunkumar, C. (2018). A “turn-on-and-off” pH sensitive BODIPY fluorescent probe for imaging E. coli cells. New Journal of Chemistry, 42(5), 3358-3365. [Link]
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University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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Würth, C., et al. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 12, pp. 25-46). Springer, Berlin, Heidelberg. [Link]
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North, A. J. (2006). Seeing is believing? A beginners' guide to practical pitfalls in image acquisition. The Journal of cell biology, 172(1), 9–18. [Link]
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Hallett, A. J., et al. (2016). Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles. Journal of Organic Chemistry, 81(17), 7628-7638. [Link]
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S. M., S., et al. (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. International Journal of Molecular Sciences, 24(3), 2345. [Link]
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Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
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Grishin, I. D., et al. (2022). Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. Molecules, 27(19), 6283. [Link]
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An, K., et al. (2024). Bodipy-Based highly sensitive hydrogen sulfide fluorescent probe and its fluorescence imaging in cells and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 323, 124911. [Link]
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Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]
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Gholami, M., et al. (2022). Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. Scientific Reports, 12(1), 6062. [Link]
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Wang, L., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2629-2636. [Link]
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Li, N., et al. (2022). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. RSC Chemical Biology, 3(6), 721-730. [Link]
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Szabó, A., et al. (2018). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. Biophysical Journal, 114(3), 688-700. [Link]
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Klonis, N., & Sawyer, W. H. (1996). Spectrophotometric determination of pK values for fluorescein using activity coefficient corrections. Water SA, 22(3), 211-218. [Link]
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Zhang, X., et al. (2018). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A, 122(18), 4437-4447. [Link]
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Nakayama, Y., et al. (2016). Pitfalls of DNA Quantification Using DNA-Binding Fluorescent Dyes and Suggested Solutions. PLoS ONE, 11(3), e0150528. [Link]
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Mazuelo, T., et al. (2023). Di Amine BODIPY and BOPHY as Dual sensor of pH and selective to Cu2+. ChemRxiv. [Link]
-
St John’s Laboratory. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]
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Ulrich, G., et al. (2008). Highly Substituted Bodipy Dyes with Spectroscopic Features Sensitive to the Environment. Organic Letters, 10(23), 5489-5492. [Link]
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Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-23. [Link]
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Zhang, Y., et al. (2014). Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. Dyes and Pigments, 101, 221-227. [Link]
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Olympus. (n.d.). Fluorescence Microscopy Errors. Retrieved from [Link]
-
Dąbrowski, M. J., et al. (2023). Novel BODIPY Dyes with a Meso-Benzoxadiazole Substituent: Synthesis, Photophysical Studies, and Cytotoxic Activity Under Normoxic and Hypoxic Conditions. International Journal of Molecular Sciences, 24(3), 2025. [Link]
-
LICORbio. (2022, September 19). Troubleshooting | Fluorescence: Detection [Video]. YouTube. [Link]
-
Du, Y., et al. (2023). A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. Heliyon, 9(4), e14878. [Link]
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Shapiro, A. B. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? [Online forum post]. ResearchGate. [Link]
-
Klymchenko, A. S., et al. (2018). Near-infrared fluorescent aza-BODIPY dyes for sensing and imaging of pH from the neutral to highly alkaline range. The Analyst, 143(21), 5212-5219. [Link]
-
Clark College. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]
-
Rojas-Mayorga, C. G., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Analytical Sciences, Methods and Instrumentation, 5(1), 1-8. [Link]
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Introduction: Illuminating Biology with Precision
An In-Depth Technical Guide to the Mechanism and Application of BDP R6G NHS Ester
In the landscape of modern biological research, the covalent labeling of biomolecules with fluorescent probes is a cornerstone technique for visualizing, tracking, and quantifying cellular processes. Among the vast arsenal of available fluorophores, BORON-dipyrromethene (BODIPY or BDP) dyes stand out for their exceptional photophysical properties. BDP R6G, with spectral characteristics similar to Rhodamine 6G, offers high fluorescence quantum yields, sharp emission peaks, and remarkable photostability, all while being largely insensitive to pH changes.[1][2][3]
This guide provides a deep dive into the BDP R6G N-hydroxysuccinimide (NHS) ester, an amine-reactive variant of this powerful fluorophore. We will dissect its mechanism of action, explore the critical parameters governing its reactivity, and provide field-proven protocols for its successful application in bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this tool with a comprehensive understanding of its underlying chemical principles.
Section 1: The Core Components
To master the application of this compound, one must first understand its two key moieties: the fluorescent BDP R6G core and the reactive NHS ester group.
The BDP R6G Fluorophore: A Superior Photon Emitter
The BDP R6G core is a synthetic fluorophore known for its robust and stable fluorescence.[4] Unlike many other dyes, its fluorescence is not significantly affected by the polarity or pH of its environment, making it a reliable reporter in the complex and fluctuating milieu of biological systems.[1][3] Its electrically neutral structure also contributes to a reduced tendency for non-specific interactions.[2]
The key advantages of the BDP R6G fluorophore include:
-
High Quantum Yield: It efficiently converts absorbed light into emitted fluorescence, resulting in bright signals.[1][3]
-
High Molar Extinction Coefficient: It is a very strong absorber of light at its excitation maximum.[1][3]
-
Photostability: It resists photobleaching, allowing for longer imaging experiments and more robust quantification.[1][3][4]
-
pH Insensitivity: Its emission intensity remains stable across a wide range of pH values, a critical feature for cellular studies.[1][2][3]
Table 1: Photophysical Properties of BDP R6G
| Property | Value | Source(s) |
| Maximum Excitation (λabs) | 530 nm | [1][3] |
| Maximum Emission (λem) | 548 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 76,000 M-1cm-1 | [1][3] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [1][3] |
| Recommended Solvents | DMSO, DMF, DCM | [3][5][6] |
The N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Handle
The NHS ester is one of the most widely used functional groups in bioconjugation.[7][8] It is classified as a semi-stable activated ester that selectively reacts with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[7][][10] This reactivity makes it an ideal tool for covalently attaching the BDP R6G dye to a vast array of biomolecules, including antibodies, peptides, and amino-modified nucleic acids.[1][6][11]
Section 2: The Mechanism of Action: Covalent Amide Bond Formation
The core of the this compound's utility lies in its specific and efficient reaction with primary amines. This process, while straightforward, is governed by several critical parameters that dictate the success and efficiency of the conjugation.
The Core Reaction: Nucleophilic Acyl Substitution
The labeling reaction is a classic example of nucleophilic acyl substitution.[7] A primary amine on the target biomolecule, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide group and forming a stable, covalent amide bond between the BDP R6G dye and the biomolecule.[7]
Caption: The reaction of this compound with a primary amine.
Critical Reaction Parameters & Their Causality
Optimizing the conjugation reaction requires careful control of the chemical environment. The two most important factors are pH and the presence of water.
-
The Role of pH: The reaction is strongly pH-dependent.[11][12] The optimal pH range is typically 8.3 to 8.5.[11][12]
-
Causality: Below this range (e.g., pH < 7.5), primary amines are predominantly protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester.[11][12] Above this range (e.g., pH > 9.0), the rate of a competing reaction, hydrolysis, increases dramatically.[8][12] Therefore, a slightly alkaline pH of 8.3-8.5 provides the ideal balance, ensuring a sufficient concentration of deprotonated, reactive amines while minimizing hydrolysis of the NHS ester.[12]
-
-
The Competing Reaction: Hydrolysis: The NHS ester group can also be attacked by water, a competing nucleophile.[7] This reaction, known as hydrolysis, cleaves the NHS ester, yielding an unreactive carboxylic acid and rendering the dye incapable of labeling.[7][8]
-
Causality & Mitigation: While primary amines are much better nucleophiles than water, the high concentration of water in aqueous buffers means hydrolysis is always a competing factor.[7] The rate of hydrolysis increases significantly with pH.[8] At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[8] To mitigate this, NHS esters should always be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer.[11][12][13] Furthermore, reactions should be performed promptly after adding the dye.
-
Caption: Competition between aminolysis and hydrolysis.
-
Stoichiometry and Concentration: A molar excess of the this compound (typically 5- to 20-fold) is used to drive the reaction towards completion and achieve the desired degree of labeling (DOL), compensating for any hydrolysis that occurs.[11][14] The biomolecule concentration should be reasonably high (1-10 mg/mL) to favor the bimolecular reaction with the amine over the unimolecular hydrolysis reaction.[12][14]
-
Buffer Selection: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[8][12] Suitable non-amine-containing buffers include phosphate-buffered saline (PBS, though pH adjustment is needed), bicarbonate, or borate buffers.[8][12]
Section 3: Field-Proven Methodologies
The following section outlines a comprehensive, self-validating protocol for labeling an antibody with this compound.
Protocol: Labeling IgG Antibodies with this compound
This protocol is a generalized starting point and may require optimization based on the specific protein.
1. Reagent Preparation:
-
Antibody Solution:
-
This compound Stock Solution:
2. The Labeling Reaction:
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A 10-fold molar excess is a common starting point for IgG antibodies.
-
Calculation:(mg Ab / MW of Ab) * Molar Excess = Moles of Dye
-
Then:Moles of Dye * MW of Dye = mg of Dye needed
-
-
Initiate Reaction: Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.[12]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][12] Longer incubation times at lower temperatures can sometimes improve efficiency and protein stability.
3. Purification of the Conjugate:
-
Rationale: It is essential to remove any unreacted, free dye after the reaction.[13][] Free dye can cause high background fluorescence and interfere with downstream applications.
-
Method: The most common and effective method for purifying antibodies is size-exclusion chromatography, often using pre-packed desalting columns (e.g., Sephadex G-25).[12][15][17] The larger antibody-dye conjugate will elute first, while the smaller, free dye molecules are retained and elute later.
-
Procedure:
-
Equilibrate the desalting column with your desired storage buffer (e.g., PBS).
-
Carefully load the entire reaction mixture onto the column.
-
Elute the conjugate according to the manufacturer's instructions, collecting the colored fractions that correspond to the antibody.
-
4. Characterization and Storage:
-
Determine Degree of Labeling (DOL): The DOL (the average number of dye molecules per antibody) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the dye's absorbance maximum (530 nm for BDP R6G).
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, often with a stabilizing protein like BSA and a bacteriostatic agent like sodium azide.[14] Protect from light.
Experimental Workflow Visualization
Caption: The workflow for labeling and purifying antibodies.
Section 4: Troubleshooting and Expert Insights
Even with robust protocols, challenges can arise. This section provides a framework for diagnosing and solving common issues.
Table 2: Troubleshooting Guide for this compound Conjugation
| Problem | Probable Cause(s) | Validated Solution(s) | Source(s) |
| Low or No Labeling Efficiency | 1. Presence of primary amines (e.g., Tris, glycine) in the antibody buffer. | 1. Perform buffer exchange into an amine-free buffer (e.g., bicarbonate, borate, PBS) prior to labeling. | [12][14] |
| 2. Incorrect reaction pH (too low). | 2. Ensure the final reaction pH is between 8.3 and 8.5. Add 1/10th volume of 1M sodium bicarbonate to adjust. | [11][12] | |
| 3. Hydrolysis of the NHS ester stock. | 3. Always use anhydrous DMSO/DMF. Prepare the dye stock solution immediately before use. Do not store aqueous solutions of the dye. | [7][13][14] | |
| Precipitation of Protein During Reaction | 1. High concentration of organic solvent (DMSO/DMF) from the dye stock. | 1. Keep the volume of added organic solvent to <10% of the total reaction volume. | [8] |
| 2. The dye is hydrophobic, and conjugation can reduce the solubility of the protein. | 2. Reduce the molar excess of the dye to achieve a lower DOL. Perform the reaction at 4°C. | [5] | |
| High Background in Downstream Assays | 1. Incomplete removal of free, unreacted dye. | 1. Ensure the purification method is appropriate. For antibodies, use a desalting column with the correct size exclusion limit. Perform a second purification step if necessary. | [13][] |
| Unexpected Degree of Labeling (DOL) | 1. Inaccurate protein concentration measurement. | 1. Accurately determine the initial protein concentration using A280 or a BCA assay. | |
| 2. Molar excess was too high or too low for the specific protein. | 2. Perform a titration experiment with varying molar excesses of the dye to determine the optimal ratio for your target protein and application. | [14] |
Conclusion
This compound is a premier reagent for fluorescently labeling biomolecules. Its mechanism of action, a robust nucleophilic acyl substitution, provides a stable and reliable means of attaching a highly photostable and bright fluorophore to proteins, peptides, and other amine-containing targets. By understanding the causality behind critical reaction parameters—particularly pH and the competing hydrolysis reaction—and by implementing validated, systematic protocols, researchers can harness the full potential of this tool. The result is the generation of high-quality conjugates capable of illuminating complex biological questions with clarity and precision.
References
-
Glen Research. (n.d.). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]
-
BioDye. (n.d.). BODIPY-NHS Ester. BioDye. Retrieved from [Link]
- Gopala, L., & Chen, Z.-L. (2020). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes.
-
Antibodies.com. (n.d.). This compound (A270105). Antibodies.com. Retrieved from [Link]
- van der Velden, J. L. J., et al. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies.
- Hachani, R., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Chemosensors, 10(11), 481.
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Abberior. Retrieved from [Link]
-
BenchSci. (n.d.). A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. BenchSci. Retrieved from [Link]
-
Biocompare. (2023). Protein Conjugation and Labeling. Biocompare. Retrieved from [Link]
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- 2. Bodi Fluor™ R6G NHS Ester [equivalent to Bodipy® R6G, NHS Ester] | AAT Bioquest [aatbio.com]
- 3. This compound (A270105) | Antibodies.com [antibodies.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biodye.com [biodye.com]
- 7. glenresearch.com [glenresearch.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
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- 15. biotium.com [biotium.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to the Solubility and Handling of BDP R6G NHS Ester in DMSO and DMF for Bioconjugation
Abstract
The successful covalent labeling of biomolecules with fluorescent dyes is paramount in modern biological research and diagnostics. BDP R6G, a borondipyrromethene dye spectrally similar to Rhodamine 6G, is prized for its high fluorescence quantum yield, photostability, and pH-insensitive fluorescence.[1][2][3] The amine-reactive N-hydroxysuccinimide (NHS) ester variant, BDP R6G NHS ester, is a widely used tool for conjugating this bright fluorophore to proteins, peptides, and other molecules containing primary amines. However, the success of the labeling reaction is critically dependent on the initial, and often overlooked, step: the dissolution of the dye. This guide provides an in-depth analysis of the solubility and handling of this compound in two common organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), offering field-proven insights and protocols for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Solvent
This compound is a hydrophobic molecule that requires an organic solvent for solubilization before its introduction into the typically aqueous environment of a bioconjugation reaction. The choice of solvent is not trivial; it directly impacts the dye's reactivity, the stability of the stock solution, and ultimately, the efficiency of the labeling process. DMSO and DMF are the most common choices due to their excellent solvating power for organic molecules like this compound.[2][3][4] This guide will dissect the nuances of using each solvent, empowering the researcher to make informed decisions that ensure reproducible and optimal conjugation results.
Physicochemical Properties and Solubility Profile
This compound is typically supplied as a dark-colored solid or crystal.[3][4] Technical datasheets consistently report its good solubility in both DMSO and DMF.[2][3][4] While precise molar solubility limits are not always published, manufacturers provide reconstitution tables that serve as a practical guide for preparing high-concentration stock solutions.
Table 1: Quantitative Reconstitution Guide for this compound (MW ~437.21 g/mol ) in DMSO [1][5]
| Desired Concentration | Mass of this compound | Required Volume of DMSO |
| 10 mM | 1 mg | 228.7 µL |
| 10 mM | 5 mg | 1.14 mL |
| 5 mM | 1 mg | 457.4 µL |
| 1 mM | 1 mg | 2.29 mL |
This table provides calculated volumes for preparing stock solutions. It is crucial to ensure the dye is fully dissolved.
The fundamental challenge in handling NHS esters lies not in their initial solubility but in their susceptibility to hydrolysis. This chemical instability necessitates the use of high-purity, anhydrous (water-free) solvents.
The Chemistry of Conjugation and Hydrolysis
The core of the labeling process is the reaction between the electrophilic NHS ester and a nucleophilic primary amine (e.g., the epsilon-amine of a lysine residue on a protein) to form a stable, covalent amide bond.[6] This reaction is most efficient at a slightly alkaline pH of 8.3-8.5.[7]
However, a competing reaction is always present: the hydrolysis of the NHS ester by water. This reaction cleaves the ester, rendering the dye incapable of reacting with the target amine and leading to failed conjugations. The use of anhydrous DMSO or DMF is therefore a non-negotiable prerequisite for success.[8][9][10]
Figure 1. Competing reaction pathways for this compound.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a self-validating system to minimize hydrolysis and ensure the maximum reactivity of the dye.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO or amine-free DMF
-
Inert gas (Argon or Nitrogen), optional but recommended
-
Sterile, dry microcentrifuge tubes
Methodology:
-
Equilibration: Remove the vial of this compound from its -20°C storage. Allow the vial to equilibrate to room temperature for at least 20 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold, dry powder.[10][11]
-
Solvent Addition: Using a dry syringe or pipette, add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).[12]
-
Dissolution: Cap the vial tightly and vortex thoroughly. Gentle sonication can be used if necessary to ensure all powder is completely dissolved.[12] The solution should be clear and free of particulates.
-
Aliquoting and Storage: Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in dry microcentrifuge tubes. This practice prevents the contamination of the entire stock with moisture from repeated openings.[8][9]
-
Inert Gas Blanket (Optional): For maximum longevity, before sealing the aliquots, gently flush the headspace of each tube with an inert gas like argon or nitrogen to displace air and moisture.[10]
-
Storage: Store the aliquots protected from light at -20°C or -80°C (see Section 5 for solvent-specific recommendations).[1][9]
Figure 2. Workflow for preparing this compound stock solution.
DMSO vs. DMF: A Head-to-Head Comparison
The choice between DMSO and DMF depends on the specific experimental setup, storage capabilities, and desired longevity of the stock solution.
Table 2: Comparative Analysis of DMSO and DMF for NHS Ester Applications
| Feature | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Senior Scientist's Insight |
| Solubilizing Power | Excellent | Excellent | Both are highly effective for dissolving this compound.[2][4] |
| Hygroscopicity | Highly hygroscopic | Hygroscopic | DMSO absorbs water from the atmosphere more readily than DMF. Extreme care must be taken to use and maintain an anhydrous stock.[8] |
| Freezing Point | 18.5 °C | -61 °C | DMF remains liquid at -20°C, which avoids damaging freeze-thaw cycles when accessing stock solutions.[9] DMSO will freeze solid. |
| Chemical Stability | Generally stable | Can degrade to dimethylamine, which has a "fishy" odor.[7] | The primary amine in degraded DMF will react with the NHS ester, quenching the dye. Always use high-purity, amine-free DMF. [7] |
| Storage of Aliquots | -80°C is preferred to minimize any residual water activity. | -20°C is suitable and convenient. The liquid state prevents freeze-thaw stress.[7][9] | If only -20°C storage is available, DMF is the superior choice for maintaining long-term stability in solution. |
Expertise & Experience: For routine labeling where the dye stock is prepared fresh and used immediately, either high-quality solvent is acceptable. However, for labs that wish to prepare and store larger quantities of stock solution for use over several weeks or months, DMF offers a distinct advantage due to its low freezing point, which allows for storage at -20°C without repeated freeze-thaw cycles. [9] This minimizes the risk of water condensation during thawing and preserves the ester's reactivity.
Troubleshooting and Best Practices
-
Problem: Low labeling efficiency or complete failure of conjugation.
-
Probable Cause: The NHS ester has been hydrolyzed.
-
Solution: Ensure your solvent is anhydrous. Purchase new, high-purity, sealed bottles of solvent. Always allow the lyophilized dye to warm to room temperature before opening. Prepare fresh stock solutions if there is any doubt about the age or storage conditions of existing stocks.[8][9]
-
-
Problem: The dye precipitates when the stock solution is added to the aqueous reaction buffer.
-
Probable Cause: The concentration of the organic solvent is too high in the final reaction mixture, causing the dye to crash out.
-
Solution: The volume of the dye stock solution added should not exceed 10% of the total reaction volume. Add the dye stock slowly to the reaction buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations.[7][12]
-
Conclusion
The solubility of this compound in DMSO and DMF is excellent, making both viable solvents for bioconjugation workflows. The ultimate success of the experiment, however, is dictated not by solubility but by the chemical integrity of the reactive NHS ester group. This integrity is directly threatened by moisture. By employing the rigorous protocols outlined in this guide—specifically, using anhydrous solvents, equilibrating reagents to room temperature before opening, and preparing single-use aliquots—researchers can eliminate solvent-induced variability. While both solvents are effective, DMF's low freezing point provides a practical advantage for the stable, long-term storage of stock solutions at -20°C. Adherence to these principles will ensure the full reactive potential of this compound is realized, leading to consistent and robustly fluorescent bioconjugates.
References
-
ResearchGate. Can anyone help with storage of alexa fluor NHS ester dye?. [Link]
-
ResearchGate. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. [Link]
-
ResearchGate. Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. [Link]
-
Glen Research. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. [Link]
-
Antibodies.com. This compound (A270105). [Link]
-
DergiPark. Effect of Solvent Type Approaches on Ester Formation in the Synthesis of Folic Acid N-Hydroxy Succinimide Ester. [Link]
-
National Institutes of Health (NIH). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. [Link]
-
Fürth lab. This protocol outlines antibody conjugation by NHS-esters. [Link]
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- 3. This compound (A270105) | Antibodies.com [antibodies.com]
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- 5. Bodi Fluor™ R6G NHS Ester [equivalent to Bodipy® R6G, NHS Ester] | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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Mastering the Stability of BDP R6G NHS Ester: An In-Depth Technical Guide to Storage and Handling
For researchers, scientists, and drug development professionals leveraging the power of fluorescence in their assays, the integrity of their reagents is paramount. Among the vast arsenal of fluorescent probes, BODIPY™ dyes, and specifically BDP R6G NHS ester, have carved a significant niche due to their bright, photostable fluorescence that is largely independent of pH.[1][2] This guide provides an in-depth, technical framework for the optimal storage and handling of this compound, ensuring its reactivity and performance are preserved for reliable and reproducible results in bioconjugation and other fluorescence-based applications.
Foundational Principles: Understanding the Vulnerabilities of this compound
The utility of this compound lies in its amine-reactive N-hydroxysuccinimidyl (NHS) ester group, which readily forms stable amide bonds with primary amines on proteins, peptides, and other biomolecules.[1][3] However, this reactivity is also its primary vulnerability. The central tenet of proper storage and handling is to mitigate the key factors that lead to its degradation: hydrolysis, photobleaching, and thermal decomposition.[4]
-
Hydrolysis: The NHS ester is highly susceptible to hydrolysis, a reaction with water that cleaves the ester bond, rendering the dye incapable of reacting with its intended amine target.[4][5] This reaction is significantly accelerated at neutral to alkaline pH.[5]
-
Photobleaching: Like many fluorophores, the BDP R6G core can be irreversibly damaged by exposure to light, leading to a loss of fluorescence.[4]
-
Thermal Degradation: Elevated temperatures can increase the rate of both hydrolysis and decomposition of the fluorophore itself.[4]
Therefore, a successful storage and handling strategy is one that meticulously controls the exposure of the dye to moisture, light, and heat.
Quantitative Data Summary: A Framework for Stability
To provide a clear, actionable framework, the following tables summarize the critical quantitative data for the storage and handling of this compound.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Rationale and Best Practices |
| Storage Temperature (Lyophilized Powder) | -20°C for long-term (months to years)[2]; 0-4°C for short-term (days to weeks)[2] | Minimizes thermal degradation and hydrolysis.[4] For long-term viability, -20°C is the industry standard for preserving reactive esters. |
| Atmosphere | Desiccated environment[1][6] | The primary defense against hydrolysis of the NHS ester.[4] Store in a container with a desiccant. Purging with an inert gas like argon or nitrogen can further enhance stability. |
| Light Exposure | In the dark[1][6] | Prevents photobleaching of the BDP R6G fluorophore.[4] Store in an opaque container or a light-blocking box. |
| Recommended Solvents | Anhydrous DMSO or DMF[1][6] | These polar aprotic solvents are excellent for dissolving the dye and are compatible with most bioconjugation reactions. Ensure they are high-purity and anhydrous to prevent introducing moisture. |
| Stock Solution Storage | -20°C in small aliquots | Prevents multiple freeze-thaw cycles which can introduce moisture and degrade the dye. Aliquoting ensures a fresh, uncontaminated supply for each experiment. |
Table 2: Key Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 437.21 g/mol | [2][6] |
| Excitation Maximum (λex) | 530 nm | [1][6] |
| Emission Maximum (λem) | 548 nm | [1][6] |
| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [1][6] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [1][6] |
| Appearance | Dark-green crystals | [1][6] |
Experimental Protocols: From Receipt to Reaction
Adherence to a rigorous, step-by-step protocol is essential for maintaining the integrity of this compound.
Initial Receipt and Inspection
Upon receiving the vial of this compound, visually inspect it for any signs of damage or compromised seals. The product should appear as dark-green crystals.[6] Immediately transfer the intact vial to the recommended long-term storage condition of -20°C in a desiccated, dark environment.[1][2]
Preparation of Stock Solutions: A Critical Step
The preparation of the stock solution is a critical control point where moisture can be inadvertently introduced.
Protocol for Preparing a 10 mM this compound Stock Solution in Anhydrous DMSO:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm completely to room temperature for at least 20 minutes.[7][8] This is a crucial step to prevent condensation of atmospheric moisture onto the cold powder upon opening.
-
Solvent Preparation: Use high-quality, anhydrous dimethyl sulfoxide (DMSO). Using a fresh, sealed bottle is highly recommended.
-
Dissolution: Carefully open the vial and, using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of dye, add 228.7 µL for a 10 mM solution).
-
Mixing: Cap the vial securely and vortex briefly to ensure the dye is completely dissolved.
-
Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C in a desiccated, dark container.[2]
Causality Behind Experimental Choices:
-
Warming the vial: Prevents water from the air condensing on the cold, hygroscopic dye powder, which would lead to immediate hydrolysis.[7]
-
Anhydrous DMSO: Minimizes the primary reactant for hydrolysis, water.
-
Aliquoting: Prevents the degradation that occurs with repeated freeze-thaw cycles, which can introduce moisture and degrade the NHS ester. It also ensures that the main stock remains pristine.
The Chemistry of Stability and Reactivity: A Visual Guide
To fully appreciate the importance of these handling procedures, it is essential to understand the underlying chemical principles.
The Structure of this compound
The this compound molecule consists of a highly fluorescent borondipyrromethene core and an amine-reactive N-hydroxysuccinimidyl ester.
A simplified representation of the this compound structure.
The Competing Reactions: Aminolysis vs. Hydrolysis
The success of a labeling experiment hinges on favoring the aminolysis reaction over the competing hydrolysis reaction.
The critical balance between aminolysis and hydrolysis in NHS ester chemistry.
The optimal pH for the aminolysis reaction is typically between 8.3 and 8.5.[9][10] At this pH, a sufficient concentration of the primary amine is deprotonated and nucleophilic, while the rate of hydrolysis is still manageable.[9]
Experimental Workflow: A Self-Validating System
A well-designed experimental workflow for bioconjugation with this compound should incorporate checks to ensure the integrity of the dye.
A robust workflow for the successful use of this compound.
Safety and Handling Precautions
While this compound is intended for research use only, it is prudent to handle it with the appropriate safety measures. The safety data sheet for the parent compound, Rhodamine 6G, indicates that it can be toxic if swallowed and may cause eye and skin irritation.[11][12] Therefore, standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of the powder and contact with skin and eyes.[11]
-
In case of contact, wash the affected area thoroughly with water.
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
Conclusion: Preserving Excellence in Fluorescence
The exceptional photophysical properties of this compound make it a powerful tool in biological and biomedical research. However, its full potential can only be realized when its chemical integrity is meticulously preserved. By understanding its inherent vulnerabilities and adhering to the storage and handling protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their experiments, paving the way for groundbreaking discoveries.
References
-
Antibodies.com. This compound (A270105). [Link]
-
Analytical Methods. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). [Link]
-
Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Rhodamine 6G. [Link]
-
ETAD. ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES (2023). [Link]
-
ResearchGate. Fluorescence intensity vs. pH of 1 , 2 and 3 measured at the maximum of... [Link]
-
Scholars' Mine. The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. [Link]
-
ResearchGate. DyLight Amine-Reactive Dyes. [Link]
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BDP R6G NHS ester safety data sheet
An In-Depth Technical and Safety Guide to BDP R6G NHS Ester for Advanced Bioconjugation
Introduction
This compound is a high-performance, amine-reactive fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes.[1][2] Renowned for their exceptional photostability, high fluorescence quantum yields, and sharp emission spectra, BODIPY dyes are indispensable tools in modern life sciences research.[3][4] The BDP R6G variant is spectrally similar to the classic dye Rhodamine 6G, exhibiting bright green fluorescence with little dependence on environmental pH.[1][5][6] The N-hydroxysuccinimidyl (NHS) ester moiety makes this reagent highly effective for covalently attaching the fluorophore to primary amines on biomolecules, such as the ε-amino group of lysine residues in proteins, forming a highly stable amide bond.[7][8][9]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only the critical safety and handling data typically found in a Safety Data Sheet (SDS) but also delves into the underlying chemical principles, offers field-proven experimental protocols, and presents troubleshooting insights to ensure successful and reproducible bioconjugation outcomes.
Section 1: Core Chemical, Physical, and Spectral Properties
A thorough understanding of the reagent's properties is the foundation of its effective use. This compound is typically supplied as a dark-colored solid or crystal and should be handled with care in a laboratory setting.[2][4]
| Property | Value | Source(s) |
| Chemical Name | 2,5-Dioxo-1-pyrrolidinyl 3-(4,4-difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-yl)propionate | [1][2] |
| Synonyms | BODIPY® R6G NHS ester, BDP R6G succinimidyl ester | [1][5] |
| CAS Number | 335193-70-9, 1443457-59-7 | [1][2] |
| Molecular Formula | C₂₂H₁₈BF₂N₃O₄ | [1] |
| Molecular Weight | 437.21 g/mol | [1][2] |
| Appearance | Dark-green or dark-colored crystals/powder | [2][4] |
| Solubility | Good solubility in anhydrous DMSO and DMF | [2][10] |
| Excitation Max (λex) | 530 nm | [2] |
| Emission Max (λem) | 548 nm | [2] |
| Molar Extinction Coeff. (ε) | 76,000 L⋅mol⁻¹⋅cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [2] |
Section 2: Hazard Identification and Safety Protocols
While this compound is shipped as a non-hazardous chemical for research purposes, it must be handled with appropriate laboratory precautions.[1] This product is strictly for research use only and is not intended for human or veterinary applications.[1][5]
| Hazard Class | GHS H-Phrase | Precautionary Measures | Source(s) |
| Acute Toxicity (Oral) | H303: May be harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor if you feel unwell. | [5] |
| Acute Toxicity (Dermal) | H313: May be harmful in contact with skin | Avoid contact with skin. Wear protective gloves and lab coat. | [5] |
| Acute Toxicity (Inhalation) | H333: May be harmful if inhaled | Avoid breathing dust. Ensure adequate ventilation. | [5] |
| Eye Damage/Irritation | (Implied, based on related compounds) | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. | [11] |
| Skin Sensitization | (Possible, based on related compounds) | May cause an allergic skin reaction. | [11] |
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: For handling large quantities of powder where dust may be generated, a dust mask or respirator is advised.[12]
Handling and Storage:
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[12] Keep away from food, drink, and animal feedstuffs.[11]
-
Storage: Store in a dry, dark environment.[1] For long-term stability (months to years), store at -20°C and desiccate.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Once dissolved in an anhydrous solvent like DMSO, stock solutions can be stored at -20°C for 1-2 months.[10] Protect from prolonged exposure to light.[2]
First-Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[11][12]
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[11][12]
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically through a licensed industrial waste disposal facility.[11]
Section 3: The Chemistry of Amine-Reactive Labeling
The success of any bioconjugation strategy hinges on understanding the underlying chemical reactions, including the desired pathway and potential side reactions.
The Primary Reaction: Aminolysis
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[13] The unprotonated primary amine (e.g., on a lysine side chain) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a transient intermediate that collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, covalent amide bond.[7][9]
Caption: Mechanism of aminolysis: this compound reacts with a primary amine on a protein.
The Competing Reaction: Hydrolysis
The primary challenge in using NHS esters is their susceptibility to hydrolysis in aqueous solutions.[14] A water molecule can also act as a nucleophile, attacking the ester and regenerating the inactive carboxylic acid form of the dye, rendering it incapable of conjugation.[14][15] This competition is a critical factor to control.
Caption: The competing hydrolysis reaction renders the NHS ester inactive.
Causality: The Critical Role of pH
The efficiency of the labeling reaction is a balancing act controlled primarily by pH.[13]
-
Low pH (<7.5): Primary amines on proteins are predominantly protonated (R-NH₃⁺). This form is not nucleophilic, and the desired aminolysis reaction will proceed very slowly or not at all.[13][16]
-
Optimal pH (8.0 - 8.5): In this range, a sufficient fraction of the amines are deprotonated and nucleophilic (R-NH₂), allowing for an efficient reaction. While hydrolysis still occurs, the rate of aminolysis is significantly faster, leading to high conjugation yields.[10][15][16]
-
High pH (>9.0): The rate of hydrolysis of the NHS ester increases dramatically.[14][15] The half-life of the reagent can drop to mere minutes, meaning most of the dye will be inactivated before it can react with the protein.[13]
| pH | Temperature (°C) | Half-life of NHS Ester (Hydrolysis) | Source(s) |
| 7.0 | 0 | 4-5 hours | [15] |
| 8.0 | 4 | ~1 hour | [13] |
| 8.6 | 4 | 10 minutes | [15] |
| 9.0 | Room Temp | Minutes | [13] |
Section 4: Experimental Workflow: Protein Labeling Protocol
This section provides a robust, self-validating protocol for labeling an antibody or other protein with this compound.
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- 5. Bodi Fluor™ R6G NHS Ester [equivalent to Bodipy® R6G, NHS Ester] | AAT Bioquest [aatbio.com]
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- 16. fluidic.com [fluidic.com]
Technical Guide: A Researcher's Guide to Analogs of BODIPY R6G NHS Ester
Introduction
In the intricate world of fluorescence-based biological research, the choice of a fluorophore is a critical decision that dictates the sensitivity, clarity, and reliability of experimental outcomes. For decades, researchers have relied on a core set of fluorescent dyes for labeling proteins, nucleic acids, and other biomolecules. Among these, the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) family of dyes has carved out a significant niche.[1] Characterized by their sharp emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH, BODIPY dyes offer a robust alternative to traditional fluorophores like fluorescein and rhodamine.[1][2]
This guide focuses on a specific, high-performance member of this family, BODIPY R6G NHS ester , and its functional and spectral analogs. BODIPY R6G was designed to mimic the spectral properties of Rhodamine 6G, occupying the versatile orange-red portion of the spectrum (approximate excitation/emission maxima of 530/548 nm).[3] The N-hydroxysuccinimide (NHS) ester functional group makes it a prime candidate for covalently labeling primary amines on biomolecules, forming stable amide bonds.[4][5]
However, no single dye is perfect for every application. The need for improved photostability, different solubility profiles, or subtle spectral shifts for multiplexing experiments has driven the development and adoption of numerous analogs. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing the field-proven insights necessary to select, utilize, and validate the optimal fluorescent probe for their specific research needs. We will delve into the core chemistry, compare key performance metrics of relevant analogs, provide a self-validating experimental protocol for antibody conjugation, and illustrate the decision-making process for fluorophore selection.
The BODIPY Core and the Rise of Functional Analogs
The BODIPY core structure is the foundation of this dye family's exceptional photophysical properties. These properties include:
-
High Molar Extinction Coefficients: Efficient light absorption.
-
High Fluorescence Quantum Yields: Efficient conversion of absorbed light into emitted fluorescence.[6]
-
Narrow, Sharp Emission Spectra: Reduced spectral bleed-through, making them ideal for multicolor applications.[7]
-
Environmental Insensitivity: Fluorescence is largely unaffected by changes in solvent polarity or pH, leading to more stable and reliable signals in complex biological environments.[1][2]
-
Photostability: Generally more resistant to photobleaching than traditional dyes like fluorescein.[8]
While BODIPY R6G is an excellent fluorophore, the landscape of fluorescent probes is rich with alternatives that may offer advantages in specific contexts. This guide defines "analogs" in two categories:
-
Spectral Analogs: Other BODIPY dyes that possess amine-reactive NHS esters and exhibit similar orange-red spectral characteristics.
-
Functional Analogs: Amine-reactive dyes from other chemical families (e.g., Cyanine, Alexa Fluor) that operate in the same spectral window and are used for the same applications, such as immunofluorescence, flow cytometry, and fluorescence microscopy.[9]
A Comparative Analysis of Key Amine-Reactive Dyes
Selecting the appropriate fluorophore requires a quantitative comparison of its key performance indicators. The brightness of a dye is a function of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[10] Photostability is another critical factor, determining the robustness of the signal under prolonged illumination.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| BODIPY R6G | ~530 | ~548 | ~76,000 | ~0.96 | Bright, photostable, pH-insensitive, narrow bandwidth. |
| BODIPY 558/568 | ~559 | ~568 | ~97,000 | High | Red-shifted alternative, high extinction coefficient.[11][12][13] |
| BODIPY TMR-X | ~544 | ~570 | ~60,000 | ~0.96 | Bright TMR substitute with "X" spacer to reduce fluorophore-biomolecule interactions.[14][15][16] |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.10 | Exceptionally bright and photostable, excellent Cy3 substitute.[17] |
| Cy3 | ~555 | ~569 | ~150,000 | ~0.15 | Widely used, but can be prone to photobleaching and self-quenching at high DOL.[18] |
| Cy3B | ~560 | ~571 | ~120,000 | High | Improved version of Cy3 with enhanced quantum yield and photostability.[19] |
Expert Commentary: The data reveals a clear trade-off. BODIPY dyes, particularly BODIPY R6G and TMR-X, offer exceptionally high quantum yields, meaning they are highly efficient at converting light.[6][15] In contrast, Alexa Fluor 555 boasts a significantly higher extinction coefficient, making it "brighter" in many applications because it absorbs more light to begin with.[17] Cy3B is an excellent choice for demanding applications requiring high photostability.[19] The selection process is therefore not about finding the "best" dye, but the right dye for the experiment.
The Chemistry of Bioconjugation: The NHS Ester Reaction
The foundation of labeling proteins and other biomolecules with these dyes is the reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine (-NH₂).
Mechanism of Action
This reaction is a nucleophilic acyl substitution. The unprotonated primary amine on the biomolecule (e.g., the epsilon-amine of a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that subsequently collapses, releasing the NHS leaving group and forming a stable, covalent amide bond.[20][21]
Critical Reaction Parameters: The Role of pH
The efficiency of this reaction is critically dependent on pH. The primary amine must be in its unprotonated, nucleophilic state to react. However, a competing reaction, hydrolysis of the NHS ester by water, also accelerates at higher pH.[5]
-
Low pH (<7.5): The amine is largely protonated (-NH₃⁺) and non-nucleophilic. The labeling reaction is slow and inefficient.[4]
-
Optimal pH (8.0-8.5): This range provides the best balance. A sufficient concentration of unprotonated amines is available for efficient labeling, while the rate of NHS ester hydrolysis is manageable.[4] A 0.1 M sodium bicarbonate buffer is commonly used as it naturally buffers in this range.[22]
-
High pH (>9.0): The rate of hydrolysis increases dramatically, consuming the reactive dye before it can label the protein. The half-life of an NHS ester can drop to mere minutes at pH 8.6 and above.[5][20]
A Self-Validating Protocol for Antibody Labeling
This protocol is designed as a self-validating system. It includes not only the labeling reaction but also the essential purification and characterization steps required to ensure a high-quality, reliable conjugate.
Experimental Workflow Overview
Step-by-Step Methodology
1. Preparation of the Antibody:
-
Rationale: The antibody must be in an amine-free buffer at the optimal pH for the reaction to proceed efficiently. Common buffers like Tris or glycine are incompatible as they contain primary amines.
-
Procedure:
-
Dialyze or use a spin desalting column to exchange the antibody into a 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations improve labeling efficiency.[22]
-
Ensure the antibody solution is free of stabilizers like BSA or gelatin, which contain primary amines.[22]
-
2. Preparation of the Dye Stock Solution:
-
Rationale: NHS esters are moisture-sensitive. Using anhydrous solvent prevents premature hydrolysis of the reactive group.
-
Procedure:
-
Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the dye in a small volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mg/mL).[23]
-
3. The Labeling Reaction:
-
Rationale: A molar excess of dye is used to drive the reaction. The optimal ratio depends on the protein and desired degree of labeling and often requires empirical testing.
-
Procedure:
-
Calculate the required volume of dye stock solution. A starting point for IgG antibodies is a 10-fold molar excess of dye to antibody.
-
Add the calculated volume of dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[23]
-
4. Purification of the Conjugate:
-
Rationale: This is a critical step. Failure to remove all non-conjugated, free dye will lead to inaccurate characterization and high background in downstream applications.
-
Procedure:
-
Separate the labeled antibody from the free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[13]
-
Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The larger antibody-dye conjugate will elute first, while the smaller, free dye molecules are retained and elute later.
-
Collect the colored fractions corresponding to the labeled antibody.
-
Self-Validation: Characterization and Degree of Labeling (DOL)
The Degree of Labeling (DOL, also F/P ratio) is the average number of dye molecules conjugated to each antibody molecule.[24] An optimal DOL is crucial; too low results in a dim signal, while too high can cause self-quenching of the fluorophore and potentially impact antibody function.[24][25] For most IgG antibodies, a DOL between 2 and 10 is ideal.[24]
Procedure for Calculating DOL:
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at two wavelengths:
-
280 nm (A₂₈₀): The absorbance maximum for most proteins.
-
λₘₐₓ (Aₘₐₓ): The absorbance maximum of the specific dye (see table above).
-
-
Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at λₘₐₓ.
-
Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein
-
ε_protein for IgG is typically ~210,000 M⁻¹cm⁻¹.
-
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = Aₘₐₓ / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at λₘₐₓ.
-
-
-
Calculate DOL:
Final Validation: The ultimate validation is functional. The labeled antibody should be tested in its intended application (e.g., immunofluorescence staining) to confirm that its binding avidity has not been compromised by the labeling process.[25]
Making the Right Choice: A Decision Guide for the Senior Scientist
Choosing the right analog is a multi-faceted decision. The following guide, presented as a decision tree, helps navigate this process based on experimental priorities.
Conclusion
BODIPY R6G NHS ester is a high-performance fluorescent probe that serves as an excellent benchmark in the orange-red spectral range. However, the ever-expanding toolkit available to researchers includes a powerful array of spectral and functional analogs, each with a unique profile of strengths. Dyes like BODIPY 558/568 and TMR-X offer subtle variations within the same chemical family, while Alexa Fluor 555 and Cy3B provide best-in-class brightness and photostability, respectively.
The key to successful bioconjugation and experimentation lies not in defaulting to a single fluorophore, but in a deliberate, data-driven selection process. By understanding the underlying chemistry, meticulously following a validated protocol for labeling and purification, and characterizing the final conjugate, researchers can ensure the generation of robust, reproducible data. This guide provides the foundational knowledge and practical tools to empower scientists to make informed decisions, unlocking the full potential of fluorescence in their research endeavors.
References
-
Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891-4932. [Link]
-
Thermo Fisher Scientific. (n.d.). Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. UCI Department of Chemistry. [Link]
-
Michael Hooker Microscopy Facility, UNC-Chapel Hill. (n.d.). BODIPY Dyes. [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. [Link]
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Widengren, J., et al. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Journal of Biomedical Optics, 13(5), 054071. [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
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Smith, A. M., et al. (2011). Fluorescent labeled antibodies: balancing functionality and degree of labeling. Bioconjugate Chemistry, 22(1), 50–59. [Link]
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AAT Bioquest. (n.d.). Classic Reactive Fluorescent Labeling Dyes & Their Applications. ResearchGate. [Link]
-
Yanik, H., et al. (2022). Detail Synthetic Study of Infrared Fluorescent Dyes. Chemistry Reviews Letters, 5, 12-67. [Link]
-
Encyclopedia.pub. (2023). BODIPY-Based Molecules for Biomedical Applications. [Link]
-
Abberior. (n.d.). Degree of labeling (DOL) step by step. [Link]
-
Antibodies.com. (n.d.). BDP R6G NHS ester. [Link]
-
Liu, G., et al. (2016). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Cancer Biotherapy & Radiopharmaceuticals, 31(7), 259–264. [Link]
-
Al-Sharabati, M., et al. (2023). BODIPY-Based Molecules for Biomedical Applications. Molecules, 28(23), 7896. [Link]
-
Veetil, A. T., et al. (2017). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. Scientific Reports, 7, 13470. [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. [Link]
-
Luminous Bioanalytical Consulting. (2020). The different Personalities of Fluorophores (no one is perfect). [Link]
-
Ortyl, J., & Popielarz, R. (2018). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 23(11), 2854. [Link]
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- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Michael Hooker Microscopy Facility [microscopy.unc.edu]
- 7. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The different Personalities of Fluorophores (no one is perfect) — Luminous Bioanalytical Consulting [cytometry.me]
- 11. abpbio.com [abpbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Invitrogen BODIPY 558/568 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 14. Invitrogen BODIPY TMR-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ca]
- 15. rndsystems.com [rndsystems.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. glenresearch.com [glenresearch.com]
- 22. biotium.com [biotium.com]
- 23. NHS ester protocol for labeling proteins [abberior.rocks]
- 24. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 25. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Degree of labeling (DOL) step by step [abberior.rocks]
- 27. info.gbiosciences.com [info.gbiosciences.com]
Introduction: The Unique Advantages of the BODIPY Fluorophore
An In-Depth Technical Guide to Amine-Reactive Borondipyrromethene (BODIPY) Dyes
Borondipyrromethene (BODIPY) dyes are a class of fluorescent probes highly regarded in life sciences for their unique and advantageous set of photophysical properties.[][2] Unlike many traditional fluorophores, the BODIPY core (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) provides a stable scaffold that is relatively insensitive to changes in solvent polarity and pH, ensuring reliable performance under physiological conditions.[3][4]
Key characteristics that distinguish BODIPY dyes include their high fluorescence quantum yields, often approaching 1.0, which contributes to their exceptional brightness.[][2][] They exhibit sharp, narrow excitation and emission peaks, a feature that is highly beneficial for multicolor imaging applications as it minimizes spectral overlap or "crosstalk" between different fluorescent channels.[][2][][6] Furthermore, BODIPY dyes possess high molar absorption coefficients and excellent photostability, resisting photobleaching even during prolonged imaging experiments.[][2][] The chemical versatility of the BODIPY core allows for extensive modification, enabling the synthesis of a wide array of derivatives with tunable spectral properties and reactive groups for bioconjugation.[][2][3]
| Property | Typical Characteristic | Significance in Application |
| Fluorescence Quantum Yield | High (often >0.9) | Exceptional brightness and signal intensity.[][2][] |
| Excitation/Emission Spectra | Narrow and well-defined | Reduced spectral bleed-through in multiplexed experiments.[][2][6] |
| Photostability | High resistance to photobleaching | Signal stability during long-term or time-lapse imaging.[][] |
| Environmental Insensitivity | Fluorescence is largely unaffected by pH and solvent polarity | Reliable and consistent performance in diverse biological buffers.[3][4] |
| Chemical Versatility | Core structure is readily modified | Allows for tuning of spectral properties and attachment of reactive groups.[2][3] |
| Stokes Shift | Relatively small | May require high-quality optical filters to separate excitation and emission light.[2] |
The Chemistry of Amine-Reactive Labeling
The most common strategy for covalently attaching BODIPY dyes to proteins, antibodies, and amine-modified oligonucleotides is through amine-reactive chemistry. This typically involves a derivative of the dye that has been functionalized with an N-hydroxysuccinimidyl (NHS) ester.[]
Mechanism of Action: NHS Ester Reaction
The reaction between an NHS ester and a primary amine (such as the ε-amino group of a lysine residue or the N-terminus of a protein) is a nucleophilic acyl substitution.[8][9] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, covalent amide bond.[8][9]
Caption: Reaction of a BODIPY-NHS ester with a protein's primary amine.
Critical Parameter: The Role of pH
The pH of the reaction buffer is the single most critical factor governing the success of an NHS ester conjugation.[8][10]
-
Low pH (<7.0): Primary amines are predominantly protonated (R-NH₃⁺), making them non-nucleophilic and thus unreactive towards the NHS ester.[8][11]
-
Optimal pH (7.2-8.5): A sufficient concentration of unprotonated primary amines (R-NH₂) is available for the reaction to proceed efficiently. The optimal pH for most NHS ester reactions is between 8.3 and 8.5.[10][12]
-
High pH (>9.0): While the amine reaction is very fast, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—becomes extremely rapid.[8][12] This consumes the reactive dye before it can label the protein, drastically reducing labeling efficiency.
The stability of the NHS ester is inversely related to pH. It is crucial to prepare the dye solution immediately before use, as its half-life in aqueous buffers can be short, especially at higher pH values.[12]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | Minutes |
| Data sourced from Thermo Fisher Scientific and BenchChem.[8][12] |
Designing the Bioconjugation Protocol
A successful labeling experiment requires careful planning of the reaction conditions. Beyond pH, several other factors must be optimized.
-
Buffer Selection: The reaction buffer must be free of extraneous primary amines, which would compete with the target molecule for the dye. Buffers such as Tris (tris(hydroxymethyl)aminomethane) are incompatible and must be avoided.[] Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer at the appropriate pH are excellent choices.[12]
-
Protein Preparation: The protein solution should be pure and free of amine-containing stabilizers like glycine or ammonium salts. If present, these must be removed by dialysis or buffer exchange into the chosen reaction buffer prior to labeling.[13]
-
Dye-to-Protein Molar Ratio: The molar ratio of dye to protein in the reaction mixture influences the final Degree of Labeling (DOL). A common starting point is a 5- to 20-fold molar excess of the dye. This ratio often needs to be optimized empirically for each specific protein and dye combination. Excessively high ratios can lead to protein precipitation or fluorescence quenching on the final conjugate.[14][15]
Core Experimental Workflow: Antibody Labeling & Characterization
This section provides a self-validating, field-proven workflow for labeling an antibody with a BODIPY NHS ester, purifying the conjugate, and characterizing the result.
Caption: Standard workflow for antibody conjugation and characterization.
Protocol 1: Labeling an IgG Antibody
This protocol is based on a starting amount of 1 mg of an IgG antibody (MW ≈ 150,000 g/mol ).
-
Antibody Preparation:
-
Dialyze or use a spin desalting column to exchange the antibody into 0.1 M sodium bicarbonate buffer, pH 8.3.[13]
-
Adjust the final concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the volume of dye stock solution needed for a 10-fold molar excess.
-
While gently vortexing the antibody solution, add the calculated volume of dye stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[17]
-
Protocol 2: Conjugate Purification
The most common method to separate the labeled antibody from unreacted, hydrolyzed dye is size-exclusion chromatography (e.g., a Sephadex G-25 column).[13][18]
-
Equilibrate a desalting column with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the entire reaction mixture from Protocol 1 to the top of the column.
-
Elute the protein-dye conjugate with PBS. The labeled antibody, being larger, will elute first as a colored band. The smaller, unreacted dye molecules will be retained longer and elute later.
-
Collect the first colored fraction containing the purified conjugate.
Protocol 3: Characterization and Degree of Labeling (DOL) Calculation
The DOL, or the average number of dye molecules per antibody, is determined spectrophotometrically.[15][19]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at two wavelengths:
-
280 nm (A₂₈₀): For protein concentration.
-
The dye's λₘₐₓ (Aₘₐₓ): For dye concentration (e.g., ~505 nm for BODIPY FL).
-
-
Calculate Concentrations:
-
Correction Factor (CF): Dyes also absorb light at 280 nm. This must be corrected for. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ. This value is specific to each dye (e.g., ~0.3 for FITC, a similar fluorophore).
-
Protein Concentration (M): Protein (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein (for IgG, ~210,000 M⁻¹cm⁻¹).[19]
-
Dye Concentration (M): Dye (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the specific BODIPY dye.
-
-
Calculate DOL: DOL = Dye (M) / Protein (M)
An ideal DOL for antibodies is typically between 2 and 10.[19] Lower values may yield dim signals, while higher values can lead to self-quenching and reduced fluorescence.[14][15][19]
Key Applications in Research and Drug Development
The bright and photostable conjugates produced with amine-reactive BODIPY dyes are invaluable tools in multiple fields.
-
Fluorescence Microscopy: BODIPY-labeled antibodies are staples in immunofluorescence (IF) and immunohistochemistry (IHC), allowing for high-contrast visualization of specific proteins and structures in fixed cells and tissues.[] Their resistance to photobleaching is particularly advantageous for confocal and super-resolution microscopy.
-
Flow Cytometry: In flow cytometry, the narrow emission spectra of BODIPY dyes are critical for building complex, multi-color panels to analyze heterogeneous cell populations.[][] Their brightness ensures clear separation between positive and negative populations, even for low-abundance targets.
-
Drug Tracing and Delivery: Small molecules or biologics can be labeled with BODIPY dyes to track their uptake, intracellular distribution, and localization, providing crucial data for pharmacodynamic and pharmacokinetic studies.[]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence | Inefficient Labeling: Incorrect pH; amine-containing buffer (e.g., Tris); old/hydrolyzed dye. | Verify reaction buffer is amine-free and at pH 8.0-8.5.[11] Use fresh, high-quality DMSO and prepare dye solution immediately before use.[10] |
| Fluorescence Quenching: Degree of Labeling (DOL) is too high. | Perform a titration of the dye:protein molar ratio in the labeling reaction to achieve a lower DOL.[14][15] Confirm DOL via calculation. | |
| Loss of Protein Activity (e.g., Antibody Fails to Bind Antigen) | Labeling of Critical Residues: The dye has attached to lysine residues within the antigen-binding site. | Reduce the dye:protein molar ratio to favor labeling of more accessible, non-critical amines. Consider alternative labeling chemistries (e.g., thiol-reactive maleimides) if the problem persists. |
| High Background in Staining Application | Unbound Dye: Purification was incomplete, leaving free dye in the conjugate solution. | Re-purify the conjugate using size-exclusion chromatography or extensive dialysis to ensure complete removal of unbound dye.[18][19] |
| Non-specific Binding: The conjugate is aggregating or binding non-specifically to cells/tissue. | Optimize blocking steps and washing protocols in your staining procedure.[21][22] Ensure the final conjugate is filtered to remove aggregates. | |
| Precipitation During Labeling Reaction | High Dye Concentration: The dye, often hydrophobic, is causing the protein to precipitate. | Reduce the molar excess of the dye. Add the dye solution slowly to the protein solution while vortexing to prevent localized high concentrations. |
References
-
Kus-liśkiewicz, M., et al. (2024). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. Retrieved from [Link]
-
Avcı, E., et al. (2024). Tuning the Photophysical Properties of BODIPY Dyes and Studying Their Self-Assembly via Hydrogen Bonding. ACS Omega. Retrieved from [Link]
-
Kılıç, M. Ö., et al. (2021). [Flow Cytometry Optimization of Three Different BODIPY Molecules for Staining Lipid Droplets of Cryptococcus neoformans]. PubMed. Retrieved from [Link]
-
Pakhomov, A. A., et al. (n.d.). BODIPY-Based Dye for No-Wash Live-Cell Staining and Imaging. Taylor & Francis Online. Retrieved from [Link]
-
Grishin, A. A., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. National Institutes of Health. Retrieved from [Link]
-
Grishin, A. A., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. MDPI. Retrieved from [Link]
-
Szewczyk, G., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. MDPI. Retrieved from [Link]
-
Shapiro, A. (2022). Why is my protein labelling not working?. ResearchGate. Retrieved from [Link]
-
Szewczyk, G., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. PubMed. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]
-
Bartl, C., et al. (n.d.). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central. Retrieved from [Link]
-
Thomas, S. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. Retrieved from [Link]
-
Kim, E., et al. (n.d.). Fluorescent Labeling of Protein Using Blue-Emitting 8-Amino-BODIPY Derivatives. SpringerLink. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Antibody Conjugation Guide. Creative Diagnostics. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. G-Biosciences. Retrieved from [Link]
-
Coligan, J. E., et al. (n.d.). Conjugation of Fluorochromes to Monoclonal Antibodies. PubMed Central. Retrieved from [Link]
-
Zhu, Z., et al. (n.d.). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. National Institutes of Health. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. Retrieved from [Link]
-
protocols.io. (2022). NHS-ester-protein-labeling. protocols.io. Retrieved from [Link]
Sources
- 2. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Photochemical Properties and Stability of BODIPY Dyes [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. NHS-ester-protein-labeling [protocols.io]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 21. biotium.com [biotium.com]
- 22. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for BDP R6G NHS Ester Protein Labeling
Authored by: Your Senior Application Scientist
Introduction: Harnessing the Brightness and Stability of BDP R6G for Protein Labeling
The borondipyrromethene (BODIPY) class of fluorophores has emerged as a powerful tool in biological imaging and detection, prized for their high molar extinction coefficients, excellent photostability, and fluorescence characteristics that are largely insensitive to solvent polarity and pH.[1][] Among these, BDP R6G, with its spectral properties similar to Rhodamine 6G, offers a bright, green-fluorescing label ideal for a multitude of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of proteins with BDP R6G N-hydroxysuccinimidyl (NHS) ester. We will delve into the underlying chemistry, provide a detailed, step-by-step protocol, and offer insights into the critical parameters that ensure successful and reproducible conjugation.
The Chemistry of Amine-Reactive Labeling
BDP R6G NHS ester is an amine-reactive fluorescent dye.[3] The N-hydroxysuccinimidyl ester is a reactive group that specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[5][6] The reaction, which proceeds optimally under slightly basic conditions (pH 8.3-8.5), results in the formation of a stable amide bond between the dye and the protein.[6][7]
It is crucial to control the pH of the reaction environment. At a pH below 8, the amino groups are protonated and thus less reactive, leading to inefficient labeling.[7] Conversely, at a significantly higher pH, the NHS ester is prone to hydrolysis, which competes with the desired aminolysis reaction, reducing the labeling efficiency.[7][8]
Key Properties of this compound
For successful experimental design, it is essential to be familiar with the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 437.21 g/mol | [3][9][10] |
| Excitation Maximum (λex) | ~530 nm | [3][4] |
| Emission Maximum (λem) | ~548 nm | [3][4] |
| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [3][4] |
| Solubility | Good in DMF, DMSO | [3][9] |
| Correction Factor (CF₂₈₀) | 0.18 | [3] |
Experimental Workflow for this compound Protein Labeling
The following diagram illustrates the key stages of the protein labeling protocol, from initial preparation to the final, purified fluorescent conjugate.
Caption: A streamlined workflow for protein conjugation with this compound.
Detailed Protocol for Protein Labeling
This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.
I. Reagent Preparation
-
Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer at a concentration of 2-5 mg/mL.
-
Recommended buffers include 0.1 M sodium bicarbonate or 50 mM sodium borate, with a pH of 8.3-8.5.[7]
-
Crucial Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. If your protein is in such a buffer, it must be exchanged into a suitable labeling buffer via dialysis or gel filtration.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. NHS esters are moisture-sensitive.
-
Prepare a 10 mM stock solution by dissolving the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11]
-
Expert Tip: A "fishy" odor in DMF indicates the presence of dimethylamine, which will react with the NHS ester. Use fresh, high-quality solvent.[7] The dye solution in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months, protected from light.[7]
-
II. Labeling Reaction
-
Determining the Molar Ratio:
-
The optimal molar ratio of dye to protein is critical for achieving the desired degree of labeling (DOL) without compromising protein function.[12]
-
A starting point for many proteins is a 10-20 fold molar excess of the dye. However, it is highly recommended to perform pilot experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal condition for your specific protein.
-
Use the following formula to calculate the required volume of dye stock solution:
Volume of Dye (µL) = (Molar Ratio * Protein Concentration (mg/mL) * Protein Volume (mL)) / (Dye Stock Concentration (mM) * Protein Molecular Weight (kDa))
-
-
Conjugation:
III. Purification of the Labeled Protein
It is imperative to remove any unreacted this compound and its hydrolysis byproducts, as their presence will interfere with the accurate determination of the DOL and may affect downstream applications.
-
Gel Filtration Chromatography: This is the most common and effective method for separating the labeled protein from small molecule impurities.
-
Use a resin with an appropriate exclusion limit for your protein (e.g., Sephadex G-25).
-
Equilibrate the column with a suitable storage buffer, such as phosphate-buffered saline (PBS).
-
Apply the reaction mixture to the column and elute with the storage buffer. The first colored fraction to elute will be the BDP R6G-labeled protein.
-
IV. Characterization of the Conjugate
-
Determination of the Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each protein molecule.[13] It is determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G, which is approximately 530 nm (A₅₃₀).[3]
-
The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:[14]
Protein Concentration (M) = [A₂₈₀ - (A₅₃₀ * CF₂₈₀)] / ε_protein
Where:
-
CF₂₈₀ is the correction factor for BDP R6G at 280 nm (0.18).[3]
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
The concentration of the dye is calculated as:
Dye Concentration (M) = A₅₃₀ / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of BDP R6G at 530 nm (76,000 cm⁻¹M⁻¹).[3]
-
-
Finally, the DOL is the molar ratio of the dye to the protein:[15]
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for antibodies is typically between 2 and 10.[13]
-
-
Functional Analysis:
-
It is crucial to verify that the labeling process has not adversely affected the biological activity of the protein.
-
Perform a relevant functional assay (e.g., ELISA for antibodies, enzyme activity assay for enzymes) to compare the activity of the labeled protein to that of the unlabeled control.[12]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DOL | - pH of the labeling buffer is too low. - Presence of competing primary amines in the buffer. - Hydrolysis of the NHS ester due to moisture or aged stock solution. - Insufficient molar excess of the dye. | - Ensure the pH of the labeling buffer is between 8.3 and 8.5. - Use an amine-free labeling buffer. - Prepare a fresh stock solution of this compound in anhydrous solvent. - Increase the molar ratio of dye to protein in subsequent labeling reactions. |
| Protein Precipitation | - High degree of labeling can increase the hydrophobicity of the protein. - The organic solvent used to dissolve the dye may denature the protein. | - Reduce the molar ratio of dye to protein. - Add the dye stock solution slowly to the protein solution while stirring. - Do not exceed 10% (v/v) of the organic solvent in the final reaction mixture. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Ensure thorough purification of the conjugate, for example, by increasing the column length or using a fresh column for gel filtration. |
Storage of Labeled Proteins
For long-term storage, it is recommended to add a stabilizing protein such as bovine serum albumin (BSA) at a concentration of 5-10 mg/mL and a bacteriostatic agent like sodium azide (0.01-0.03%) to the purified conjugate solution.[5] Store at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[11]
References
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Galiani, S., et al. (2017). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Scientific Reports, 7(1), 1-11. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]
-
Berezin, M. Y., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14336. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Swerdlow, S. H., et al. (2008). Fluorescent-labeled antibodies: Balancing functionality and degree of labeling. Cytometry Part A, 73(6), 541-547. Retrieved from [Link]
-
多荧生物. (n.d.). BODIPY R6G NHS ester. Retrieved from [Link]
Sources
- 1. Bodi Fluor™ R6G NHS Ester [equivalent to Bodipy® R6G, NHS Ester] | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BODIPY R6G NHS活化酯 / BODIPY R6G NHS / 335193-70-9 / 1443457-59-7 / BODIPY R6G SE | 多荧生物_Duofluor [duofluor.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. medkoo.com [medkoo.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. researchgate.net [researchgate.net]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: BDP R6G NHS Ester Antibody Conjugation
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of BDP R6G in Antibody Labeling
The conjugation of fluorescent dyes to antibodies is a cornerstone of modern biological research, enabling the visualization and quantification of target antigens in a multitude of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. The choice of fluorophore is critical, directly impacting the sensitivity, specificity, and photostability of the resulting immunoconjugate.
BODIPY™ (BDP) dyes have emerged as a superior class of fluorophores, offering significant advantages over traditional dyes like fluorescein. BDP R6G (BODIPY™ R6G) is a particularly noteworthy member of this family, exhibiting a sharp emission peak in the orange-red spectrum (approximately 550 nm excitation / 570 nm emission), high quantum yield, and remarkable photostability. A key feature of BDP dyes is their relative insensitivity to changes in pH and solvent polarity, which ensures more reliable and reproducible staining across different experimental conditions.
This application note provides a detailed, field-proven protocol for the conjugation of BDP R6G N-hydroxysuccinimidyl (NHS) ester to antibodies. The NHS ester moiety is one of the most common and efficient chemistries for labeling proteins. It reacts with primary amines (the N-terminus and the side chain of lysine residues) on the antibody under mild alkaline conditions to form a stable, covalent amide bond. We will delve into the critical parameters of this process, from antibody preparation to the precise determination of the Degree of Labeling (DOL), empowering researchers to generate high-quality, reproducible antibody conjugates.
Mechanism of Action: NHS Ester Chemistry
The underlying principle of this conjugation method is the reaction between the amine-reactive BDP R6G NHS ester and primary amines on the antibody.
The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[] This forms a tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[]
A critical, and often overlooked, aspect of this reaction is its pH dependence. The reaction must be carried out in a slightly alkaline buffer, typically pH 8.0-9.0.[2] This is because the primary amines on the antibody must be in a deprotonated, nucleophilic state to react. At a neutral or acidic pH, these amines are protonated (-NH3+), rendering them non-nucleophilic and halting the reaction.[3] However, excessively high pH (>9.0) can lead to the hydrolysis of the NHS ester, reducing the efficiency of the conjugation.[2][3] Therefore, precise pH control is paramount for a successful and reproducible conjugation.
Experimental Workflow Overview
The entire process, from antibody preparation to the final, characterized conjugate, can be visualized as a multi-stage workflow. Each stage has critical control points that ensure the quality of the final product.
Caption: this compound Antibody Conjugation Workflow.
Materials and Reagents
-
Antibody: 1-5 mg/mL solution of purified antibody (e.g., IgG) in a suitable buffer.
-
Expert Insight: It is crucial that the antibody solution is free of primary amine-containing substances like Tris or glycine, as these will compete with the antibody for the NHS ester.[4] Buffer exchange into a carbonate/bicarbonate or phosphate buffer is a mandatory first step.
-
-
This compound: Molecular biology grade.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the this compound.
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) suitable for separating the antibody conjugate from the unconjugated dye.
-
Spectrophotometer: Capable of measuring absorbance at 280 nm and ~550 nm.
Detailed Step-by-Step Protocol
This protocol is optimized for a starting amount of 1 mg of a typical IgG antibody (~150 kDa).
Part 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer. Dialyze or use a spin desalting column to exchange the antibody into the 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations can improve conjugation efficiency.
Part 2: this compound Preparation
-
Expert Insight: The NHS ester should be dissolved immediately before use to minimize hydrolysis.[4] Do not prepare stock solutions for storage.[4]
-
Bring the vial of this compound to room temperature.
-
Prepare a 10 mM stock solution by dissolving the required amount of the dye in anhydrous DMSO. For example, if the molecular weight is ~550 g/mol , dissolve 0.55 mg in 100 µL of DMSO.
Part 3: The Conjugation Reaction
-
Molar Ratio Calculation: The molar ratio of dye to antibody is a critical parameter that determines the final Degree of Labeling (DOL). A higher ratio will result in a higher DOL, but over-labeling can lead to antibody precipitation or loss of function.
| Target DOL | Molar Ratio (Dye:Antibody) | Rationale |
| 2 - 4 | 5:1 to 10:1 | Optimal for most immunofluorescence applications. Balances brightness with antibody functionality. |
| 4 - 8 | 10:1 to 20:1 | For applications requiring higher signal amplification. Increased risk of aggregation. |
-
Initiate the Reaction: While gently vortexing the antibody solution, add the calculated volume of the 10 mM this compound solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during this time is recommended.
Part 4: Purification of the Conjugate
-
Rationale: Purification is essential to remove unconjugated BDP R6G, which would otherwise contribute to high background signal in downstream applications.
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with phosphate-buffered saline (PBS), pH 7.4.
-
Separation: Apply the reaction mixture to the top of the column.
-
Elution: Elute the conjugate with PBS. The first colored fraction to elute will be the antibody-dye conjugate, as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will elute later.
-
Fraction Collection: Collect the fractions containing the purified conjugate.
Characterization: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. It is a critical quality control parameter and can be determined spectrophotometrically.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum for BDP R6G, approximately 548 nm (Amax).
-
-
DOL Calculation:
-
Step A: Calculate the Molar Concentration of the Antibody.
-
First, correct the A280 reading for the contribution of the dye's absorbance at this wavelength.
-
Corrected A280 = A280 - (Amax * CF)
-
Where CF is the correction factor (Absorbance of the dye at 280 nm / Absorbance of the dye at Amax). For BDP R6G, this is approximately 0.17.
-
-
Antibody Concentration (M) = Corrected A280 / (ε_protein * path length)
-
Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹) and the path length is typically 1 cm.
-
-
-
Step B: Calculate the Molar Concentration of the Dye.
-
Dye Concentration (M) = Amax / (ε_dye * path length)
-
Where ε_dye is the molar extinction coefficient of BDP R6G at its Amax (~76,000 M⁻¹cm⁻¹).[5]
-
-
-
Step C: Calculate the DOL.
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
-
Storage and Stability
Store the final BDP R6G-antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide. Avoid freezing and thawing cycles.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low DOL | - Inefficient reaction (pH too low).- Hydrolyzed NHS ester.- Competing amines in buffer. | - Verify reaction buffer pH is 8.0-9.0.- Use freshly prepared dye solution.- Ensure antibody is in an amine-free buffer. |
| High DOL / Precipitation | - Molar ratio of dye to antibody is too high. | - Reduce the molar ratio of dye in the reaction. |
| High Background in Assay | - Incomplete removal of free dye. | - Repeat the purification step or use a longer size-exclusion column. |
| Loss of Antibody Activity | - Over-labeling of the antibody, particularly in the antigen-binding site. | - Reduce the DOL by lowering the dye:antibody molar ratio. |
References
-
This compound (A270105). Antibodies.com. [Link]
-
NHS ester protocol for labeling proteins. Abberior. [Link]
-
Forming next-generation antibody–nanoparticle conjugates through the oriented installation of non-engineered antibody fragments. National Institutes of Health. [Link]
-
Versatile and Robust method for Antibody Conjugation to Nanoparticles with High Targeting Efficiency. bioRxiv. [Link]
-
The medicinal chemistry evolution of antibody–drug conjugates. National Institutes of Health. [Link]
Sources
BDP R6G NHS ester peptide labeling efficiency
Application Note & Protocol
Topic: High-Efficiency Peptide Labeling using BDP R6G NHS Ester
Abstract
This document provides a comprehensive guide for the covalent labeling of peptides with this compound. Boron-dipyrromethene (BODIPY) dyes, such as BDP R6G, are renowned for their sharp fluorescence spectra, high quantum yields, and relative insensitivity to environmental polarity and pH. These characteristics make them exceptional fluorescent probes for biological applications. This guide details the chemical principles of the labeling reaction, provides a robust, step-by-step protocol for conjugation and purification, and offers methods for determining the final degree of labeling. The protocols herein are designed to be self-validating, ensuring reproducible and high-efficiency conjugation for downstream applications in proteomics, immunoassays, and cellular imaging.
Introduction: The Chemistry of Amine-Reactive Labeling
The BDP R6G N-hydroxysuccinimidyl (NHS) ester is an amine-reactive fluorescent reagent designed for the covalent attachment of the BDP R6G fluorophore to primary amines. The primary targets for this reaction on a peptide are the N-terminal alpha-amine and the epsilon-amine of lysine residues.
The reaction proceeds via nucleophilic acyl substitution. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The primary amine must be in its unprotonated, nucleophilic state (R-NH₂) rather than its protonated, non-nucleophilic ammonium form (R-NH₃⁺). Therefore, the reaction buffer should be maintained at a pH of 7.5 to 8.5 to ensure a sufficient concentration of reactive amines.
-
Buffer Choice: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible as they will compete with the peptide for reaction with the NHS ester. Phosphate, bicarbonate, or HEPES buffers are recommended.
-
Solvent: The this compound should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous peptide solution to prevent premature hydrolysis of the NHS ester.
Below is a diagram illustrating the workflow for peptide labeling and purification.
Caption: Workflow for this compound Peptide Labeling.
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification Columns: Size-exclusion chromatography columns (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer and cuvettes
Detailed Protocols
Protocol 1: Peptide Labeling with this compound
This protocol is designed for labeling ~1 mg of a peptide with a molecular weight of 10 kDa. Adjustments may be necessary for peptides of different molecular weights or concentrations.
1. Preparation of Peptide Solution:
- Dissolve 1 mg of the peptide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).
- Ensure the peptide is fully dissolved. If solubility is an issue, sonication may be required.
2. Preparation of Dye Stock Solution:
- Immediately before use, dissolve 1 mg of this compound in 100 µL of anhydrous DMSO.
- Vortex briefly to ensure complete dissolution. This stock solution should be used promptly to avoid degradation of the NHS ester due to trace moisture.
3. Calculation of Molar Ratio:
- The efficiency of the labeling reaction is critically dependent on the molar ratio of dye to peptide. A 10- to 20-fold molar excess of the dye is generally recommended to ensure high labeling efficiency.
- Example Calculation:
- Peptide: 1 mg, 10 kDa = 0.1 µmol
- This compound (MW ~567 g/mol ): 1 mg = 1.76 µmol
- To achieve a 15-fold molar excess: 0.1 µmol peptide * 15 = 1.5 µmol dye.
- Volume of dye stock to add: (1.5 µmol / 1.76 µmol) * 100 µL ≈ 85 µL.
4. Conjugation Reaction:
- Add the calculated volume of the this compound stock solution to the peptide solution.
- Mix thoroughly by gentle vortexing or pipetting.
- Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive peptides, the reaction can be performed at 4°C overnight.
Protocol 2: Purification of the Labeled Peptide
Purification is essential to remove unreacted, hydrolyzed dye, which can interfere with downstream applications and quantification.
1. Column Equilibration:
- Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4). The column size should be appropriate for the sample volume.
- Pass at least 3-5 column volumes of PBS through the column to ensure it is fully equilibrated.
2. Sample Loading and Elution:
- Carefully load the entire reaction mixture from Protocol 4.1 onto the top of the equilibrated column.
- Allow the sample to enter the column bed completely.
- Begin eluting the sample with PBS.
- The labeled peptide, being larger, will elute first as a colored band. The smaller, unreacted dye molecules will be retained longer and elute later.
- Collect fractions and monitor the separation visually. The first colored band is the desired product.
Characterization and Data Analysis
The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each peptide molecule.
Spectrophotometric Analysis
1. Absorbance Measurements:
- Measure the absorbance of the purified labeled peptide solution at two wavelengths:
- 280 nm: For protein/peptide concentration (if the peptide contains Trp or Tyr residues).
- ~525 nm: The absorbance maximum (λ_max) for BDP R6G.
2. Calculation of Degree of Labeling (DOL):
The DOL is calculated using the Beer-Lambert law.
-
Step A: Calculate the concentration of the labeled peptide.
-
A correction factor is needed to account for the dye's absorbance at 280 nm.
-
Correction Factor (CF) = A₂₈₀ of dye / A_max of dye. For BDP R6G, this is approximately 0.23.
-
Peptide Concentration (M) = [A₂₈₀ - (A_max * CF)] / ε_peptide
-
Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Step B: Calculate the concentration of the dye.
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of BDP R6G at its λ_max (~80,000 M⁻¹cm⁻¹).
-
-
-
Step C: Calculate the DOL.
-
DOL = Dye Concentration / Peptide Concentration
-
Data Summary Table:
| Parameter | Symbol | Value | Source/Note |
| BDP R6G λ_max (Absorbance) | A_max | ~525 nm | |
| BDP R6G Molar Extinction Coefficient | ε_dye | ~80,000 cm⁻¹M⁻¹ | |
| BDP R6G Absorbance at 280 nm | A₂₈₀ (dye) | Varies | Can be estimated via Correction Factor |
| Correction Factor | CF | ~0.23 | A₂₈₀ of dye / A_max of dye |
| Peptide λ_max (Absorbance) | A₂₈₀ (pep) | 280 nm | For peptides with Trp/Tyr residues |
| Peptide Molar Extinction Coefficient | ε_peptide | Peptide-specific | Calculated from amino acid sequence |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency (Low DOL) | Hydrolysis of NHS Ester: Dye stock prepared too early or exposed to moisture. | Prepare the dye stock solution in anhydrous DMSO immediately before use. |
| Incorrect pH: Reaction buffer pH is too low (<7.5). | Ensure the reaction buffer is at the optimal pH range of 7.5-8.5. Verify with a calibrated pH meter. | |
| Competing Amines: Buffer (e.g., Tris) contains primary amines. | Use an amine-free buffer such as phosphate, bicarbonate, or HEPES. | |
| Precipitation during Reaction | Poor Solubility: Peptide or dye-peptide conjugate is aggregating. | Decrease the concentration of the reactants. Add a small amount of organic co-solvent (e.g., up to 10% DMSO) to the reaction mixture if the peptide can tolerate it. |
| High Background Fluorescence | Incomplete Purification: Free, unreacted dye remains in the final sample. | Ensure the size-exclusion column has sufficient resolving power. Increase the column length or use a finer-grade resin. Pool only the initial colored fractions. |
References
-
Properties of common fluorophores. University of Arizona.[Link]
BDP R6G NHS Ester: A High-Performance Probe for Two-Photon Microscopy
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of BDP R6G NHS Ester in Advanced Imaging
In the dynamic landscape of cellular and deep-tissue imaging, the demand for bright, photostable, and versatile fluorescent probes is ever-increasing. This compound, a borondipyrromethene (BODIPY)-based dye, has emerged as a powerful tool, particularly for applications in two-photon microscopy (TPM). Its exceptional photophysical properties, combined with a reactive N-hydroxysuccinimide (NHS) ester group, make it an ideal candidate for labeling a wide array of biomolecules, enabling researchers to visualize and track biological processes with unprecedented clarity and depth. This guide provides a comprehensive overview of this compound, its advantages in two-photon imaging, and detailed protocols for its application in biomolecule conjugation, cell staining, and tissue imaging.
BDP R6G is a bright and photostable dye with a long fluorescence lifetime and little pH dependence, making it suitable for fluorescence polarization assays and two-photon experiments.[1] The NHS ester functional group allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules.[1]
The Two-Photon Advantage: Deeper, Gentler, and Sharper Imaging
Two-photon microscopy is a nonlinear optical technique that has revolutionized biological imaging.[2] Unlike conventional one-photon fluorescence microscopy, where a single high-energy photon excites a fluorophore, TPM utilizes the near-simultaneous absorption of two lower-energy photons to achieve excitation.[3] This fundamental difference provides several key advantages:
-
Increased Penetration Depth: The near-infrared (NIR) light used for two-photon excitation (typically 700-1100 nm) is less scattered by biological tissues compared to the visible light used in one-photon microscopy.[4] This allows for imaging deeper into intact tissues, often up to several hundred micrometers.[2]
-
Reduced Phototoxicity and Photobleaching: Excitation is confined to the focal volume, minimizing out-of-focus fluorescence and significantly reducing photodamage and photobleaching in the surrounding tissue.[2] This is crucial for long-term imaging of live cells and organisms.
-
Inherent Optical Sectioning: The nonlinear nature of two-photon absorption inherently confines fluorescence generation to a tiny focal volume, providing excellent 3D resolution without the need for a confocal pinhole.
This compound: A Superior Fluorophore for Two-Photon Applications
This compound possesses a unique combination of properties that make it exceptionally well-suited for two-photon microscopy:
-
Bright and Photostable: BODIPY dyes are renowned for their high fluorescence quantum yields and exceptional photostability, which is crucial for demanding imaging experiments.[9][10]
-
Optimal Spectral Properties: BDP R6G has an absorption maximum around 530 nm and an emission maximum around 548 nm.[1] For two-photon excitation, the optimal wavelength is typically in the near-infrared range, around 780-850 nm.[11][12]
Photophysical Properties of BDP R6G
| Property | Value | Source |
| Excitation Maximum (one-photon) | ~530 nm | [1] |
| Emission Maximum | ~548 nm | [1] |
| Molar Extinction Coefficient | ~76,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield | ~0.96 | [1] |
| Recommended Two-Photon Excitation | 780 - 850 nm | [11][12] |
Experimental Protocols
Part 1: Labeling Biomolecules with this compound
This protocol describes the general procedure for conjugating this compound to proteins, such as antibodies, that contain primary amines.
Core Principle: The NHS ester reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) at a slightly alkaline pH to form a stable amide bond.
Diagram of NHS Ester Reaction
Caption: Covalent labeling of a biomolecule with this compound.
Materials:
-
This compound
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare the Biomolecule:
-
Dissolve the biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required amount of this compound. A molar excess of 10-20 fold of the dye to the biomolecule is a good starting point for optimization.
-
Add the calculated volume of the dye stock solution to the biomolecule solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled biomolecule from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the brightly colored conjugate.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~530 nm (for BDP R6G).
-
Calculate the DOL using the following formula: DOL = (A_max_dye * ε_protein) / ( (A_280 - (A_max_dye * CF_280)) * ε_dye )
-
A_max_dye = Absorbance at ~530 nm
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of BDP R6G at ~530 nm (~76,000 M⁻¹cm⁻¹)
-
CF_280 = Correction factor for the dye's absorbance at 280 nm (~0.18)
-
-
Part 2: Staining Live Cells for Two-Photon Microscopy
This protocol provides a general guideline for staining live cells with BDP R6G-labeled biomolecules.
Workflow for Live Cell Staining
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. web.mit.edu [web.mit.edu]
- 3. becker-hickl.com [becker-hickl.com]
- 4. Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Two-photon absorption of BODIPY, BIDIPY, GADIPY, and SBDIPY - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Two-Photon Absorption Response of Functionalized BODIPY Dyes in Near-IR Region by Tuning Conjugation Length and Meso-Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing the Two-photon Absorption Properties of Fluorescent Molecules in the 680-1300 nm Spectral Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bodipy Probes Fluorescence Dyes - ADC Linkers | AxisPharm [axispharm.com]
- 10. OPG [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. Two-Photon-Induced Fluorescence Study of Rhodamine-6G Dye in Different Sets of Binary Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Using BDP R6G NHS Ester for Flow Cytometry: An Application Note and Protocol
Introduction
Flow cytometry is a cornerstone technology in cellular analysis, enabling the high-throughput interrogation of single cells within heterogeneous populations.[1] The power of this technique is intrinsically linked to the quality of the fluorescent probes used to label cellular targets. Boron-dipyrromethene (BODIPY) dyes have emerged as a superior class of fluorophores, prized for their high fluorescence quantum yields, sharp emission spectra, and excellent photostability.[2] This application note provides a comprehensive guide to the use of BDP R6G NHS ester, a bright and photostable amine-reactive dye, for labeling proteins and cells for flow cytometric analysis.
BDP R6G is a borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G), exhibiting a high quantum yield and fluorescence that is largely independent of pH.[3][4] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation to primary amines on proteins and cell surfaces, forming stable amide bonds.[5][6] This makes it an excellent choice for labeling antibodies for immunophenotyping or for general cell surface protein labeling in applications such as cell tracking and viability assessment.
This guide will delve into the chemical principles of this compound labeling, provide detailed, step-by-step protocols for antibody conjugation and direct cell labeling, and offer insights into experimental design, optimization, and data analysis to ensure robust and reproducible results.
Chemical and Spectral Properties of this compound
Understanding the fundamental properties of this compound is critical for its successful application. The BODIPY core structure imparts high brightness and resistance to photobleaching, while the NHS ester group provides the means for covalent attachment to biological molecules.[2]
| Property | Value | Source |
| Molecular Weight | 437.21 g/mol | [3][7] |
| Excitation Maximum (λex) | 530 nm | [3][8] |
| Emission Maximum (λem) | 548 nm | [3][8] |
| Molar Extinction Coefficient (ε) | 76,000 L⋅mol⁻¹⋅cm⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [3][8] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3] |
| Reactivity | Primary amines (-NH₂) | [5][9] |
| Solubility | Good in DMF, DMSO | [3][10] |
Table 1: Key Properties of this compound
The NHS ester reacts with non-protonated primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide linkage.[5][11] This reaction is pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[12]
Experimental Workflows and Protocols
This section outlines two primary applications of this compound in flow cytometry: the conjugation of the dye to a primary antibody for indirect immunofluorescence and the direct labeling of cell surface proteins.
Workflow 1: this compound Conjugation to an Antibody
This workflow details the process of creating a fluorescently labeled antibody for use in flow cytometry.
Caption: Workflow for Antibody Conjugation with this compound.
Protocol 1: Antibody Conjugation with this compound
This protocol is optimized for labeling 1 mg of an IgG antibody. Adjustments may be necessary for other proteins or quantities.
Materials:
-
This compound
-
Antibody to be labeled (free of amine-containing stabilizers like Tris or BSA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dissolve or buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL.[5] If the antibody solution contains amine-containing buffers (e.g., Tris), it must be dialyzed against the bicarbonate buffer.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, for a 1 µmol vial, add 100 µL of DMSO.[5] Vortex briefly to ensure complete dissolution. This stock solution should be used immediately or can be stored at -20°C, protected from light and moisture, for up to one month.[5]
-
-
Labeling Reaction:
-
The optimal molar ratio of dye to antibody for labeling should be determined empirically, but a starting point of a 10-15 fold molar excess of dye is recommended.[5]
-
While gently stirring the antibody solution, add the calculated volume of the 10 mM dye stock solution dropwise.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5]
-
Load the reaction mixture onto the column and elute with PBS. The first colored band to elute will be the labeled antibody.[5]
-
For smaller scale reactions, spin columns or ultrafiltration devices can be used for purification.[13]
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per antibody, is a critical parameter for ensuring consistent staining.
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 530 nm (for BDP R6G).
-
The DOL can be calculated using the following formula:
DOL = (A_max × M_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)
Where:
-
A_max = Absorbance of the conjugate at 530 nm
-
M_protein = Molecular weight of the protein (e.g., 150,000 Da for IgG)
-
A_280 = Absorbance of the conjugate at 280 nm
-
CF_280 = Correction factor for the dye's absorbance at 280 nm (0.18 for BDP R6G)[3][8]
-
ε_dye = Molar extinction coefficient of the dye at 530 nm (76,000 L⋅mol⁻¹⋅cm⁻¹)[3]
-
-
An optimal DOL for most antibodies is typically between 3 and 7.
-
Workflow 2: Direct Labeling of Cell Surface Amines
This workflow is suitable for applications where a general labeling of cell surface proteins is desired, such as in cell proliferation or tracking studies.
Caption: Workflow for Direct Cell Labeling with this compound.
Protocol 2: Direct Labeling of Cell Surface Amines
This protocol provides a general guideline for labeling live cells. Optimization of dye concentration and incubation time is crucial to achieve uniform labeling without compromising cell viability.
Materials:
-
This compound, 10 mM stock in anhydrous DMSO
-
Cell suspension (e.g., PBMCs, cultured cells)
-
PBS (calcium and magnesium-free)
-
Complete cell culture medium
-
Quenching solution (e.g., 100 mM glycine in PBS or complete culture medium)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with PBS to remove any residual serum proteins.
-
Resuspend the cell pellet in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
-
Staining:
-
The optimal concentration of this compound should be determined by titration. A starting range of 0.1 to 10 µM is recommended.
-
Add the desired amount of this compound stock solution to the cell suspension and mix immediately by gentle vortexing.
-
Incubate for 5-15 minutes at room temperature, protected from light.[14]
-
-
Quenching:
-
To stop the labeling reaction, add an equal volume of quenching solution (e.g., complete medium containing serum or a solution with free amines like glycine or Tris).[14]
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing and Analysis:
-
Wash the cells twice with complete culture medium to remove any unbound dye.[14]
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for BDP R6G (e.g., excitation with a 488 nm or 532 nm laser and detection in a filter range of approximately 550-600 nm).
-
Experimental Considerations and Troubleshooting
Buffer Selection: Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecules for reaction with the NHS ester.[12] Bicarbonate or phosphate buffers at a slightly alkaline pH are recommended for labeling reactions.[12]
Dye Handling and Storage: this compound is sensitive to moisture and light.[13] Store the solid dye desiccated at -20°C.[3] Once dissolved in anhydrous DMSO, the stock solution should be used promptly or stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
Optimization of Staining: The optimal dye concentration and incubation time for both antibody and cell labeling should be determined empirically. Over-labeling can lead to protein aggregation or decreased cell viability, while under-labeling will result in a weak signal.
Compensation for Spectral Overlap: When performing multicolor flow cytometry, it is essential to account for the spectral overlap of BDP R6G with other fluorophores in the panel.[15][16][17] BDP R6G's emission spectrum may spill into detectors intended for other dyes, such as PE-Texas Red or PE-Cy5. Proper compensation controls, including single-stained samples for each fluorophore, are crucial for accurate data interpretation.[15]
Photostability: BDP R6G is known for its good photostability.[2][3] However, prolonged exposure to excitation light can still lead to photobleaching.[18] It is advisable to protect stained samples from light and acquire data promptly.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| Low Staining Intensity | - Insufficient dye concentration- Hydrolyzed dye- Suboptimal pH of labeling buffer | - Titrate dye concentration- Use fresh dye stock- Ensure labeling buffer pH is 8.3-8.5[14] |
| High Background/Non-specific Staining | - Incomplete removal of unbound dye- Over-labeling | - Improve washing steps[14]- Reduce dye concentration or incubation time |
| Poor Cell Viability (Direct Labeling) | - High dye concentration- Prolonged incubation | - Titrate dye to the lowest effective concentration- Shorten incubation time |
Conclusion
This compound is a versatile and high-performance fluorescent dye for a range of flow cytometry applications. Its bright, photostable signal and efficient amine-reactive chemistry make it an excellent tool for both antibody conjugation and direct cell labeling. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can achieve robust and reproducible results, thereby enhancing the quality and depth of their flow cytometric analyses.
References
- Karolin, J., et al. (2022). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Chemical Reviews Letters, 5, 12-67.
-
Quanta BioDesign. (n.d.). AQuora® NHS Ester Dyes. Retrieved from [Link]
- Chen, Y., et al. (2023). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. STAR Protocols, 4(3), 102432.
- Krishan, A., et al. (2017). Optimization and Standardization of Fluorescent Cell Barcoding for Multiplexed Flow Cytometric Phenotyping. Cytometry Part A, 91(7), 712-720.
-
Biogradetech. (n.d.). Protocol for AF Dye NHS Ester. Retrieved from [Link]
-
FluoroFinder. (2022, May 23). Introduction to Spectral Overlap and Compensation in Flow Cytometry. Retrieved from [Link]
- Kiefer, J., et al. (2013). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 299-304.
-
Bio-Rad Antibodies. (n.d.). Fluorescent Compensation - Flow Cytometry Guide. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound (A270105). Retrieved from [Link]
-
Miltenyi Biotec. (2014, March 17). Flow cytometry – Compensation of spectral overlap [WEBINAR]. Retrieved from [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
- Shilyagina, N., et al. (2024). pH-Sensitive Fluorescent Marker Based on Rhodamine 6G Conjugate with Its FRET/PeT Pair in “Smart” Polymeric Micelles for Selective Imaging of Cancer Cells. International Journal of Molecular Sciences, 25(15), 8206.
- Ryazantsev, M., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14247.
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
Sources
- 1. bmgrp.eu [bmgrp.eu]
- 2. chemrevlett.com [chemrevlett.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound (A270105) | Antibodies.com [antibodies.com]
- 5. biotium.com [biotium.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. medkoo.com [medkoo.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. R6G NHS ester, 5-isomer, 209112-21-0 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Optimization and Standardization of Fluorescent Cell Barcoding for Multiplexed Flow Cytometric Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 16. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Fluorochrome Photostability Game [bdbiosciences.com]
BDP R6G NHS Ester: A Comprehensive Guide for Live-Cell Imaging Applications
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of BDP R6G NHS ester for labeling biomolecules and their application in live-cell imaging. This document synthesizes technical data with practical, field-proven insights to ensure robust and reproducible results.
Introduction: The Power of BDP R6G for Cellular Visualization
BDP R6G is a bright and highly photostable borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G).[1] Its high fluorescence quantum yield and resistance to photobleaching make it an exceptional candidate for demanding fluorescence microscopy applications, including live-cell imaging.[1][2] A key advantage of the BDP core structure is its electrical neutrality, which contributes to the low cytotoxicity of many BODIPY dyes.[3] Furthermore, the fluorescence of BDP R6G is largely independent of pH, a critical feature for quantitative imaging within the variable environments of cellular compartments.[1]
The N-hydroxysuccinimidyl (NHS) ester functional group makes BDP R6G a potent tool for covalently labeling primary amines (-NH2) on biomolecules, such as the lysine residues of proteins and antibodies, to form stable amide bonds.[4][5][6] This robust conjugation chemistry allows for the creation of specific, brightly fluorescent probes for visualizing a wide array of biological targets and processes in living cells.
Key Features of this compound:
-
Bright & Photostable: High quantum yield and resistance to photobleaching enable long-term imaging experiments.[1]
-
Amine-Reactive: Efficiently labels proteins, antibodies, and other amine-containing molecules.[4][5][6]
-
pH Insensitive: Reliable fluorescence across a range of cellular pH environments.[1]
-
Suitable for Live-Cell Imaging: Generally low cytotoxicity allows for the study of dynamic cellular processes.[3]
Spectral and Physicochemical Properties
A thorough understanding of the dye's properties is fundamental to successful experimental design.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~530 nm | [1] |
| Emission Maximum (λem) | ~548 nm | [1] |
| Molar Extinction Coefficient | ~76,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield | ~0.96 | [1] |
| Molecular Weight | 437.21 Da | [1] |
| Solubility | Good in DMF, DMSO | [1] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |
| Target Functional Group | Primary amines (-NH₂) | [4][5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Causality: NHS esters are susceptible to hydrolysis in aqueous solutions. To ensure maximum reactivity, it is crucial to prepare the stock solution in an anhydrous organic solvent and store it properly.
Protocol:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 10 mg/mL in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, desiccated and protected from light. When stored correctly, the solution in anhydrous DMF should be stable for 1-2 months.[7]
Labeling Proteins and Antibodies with this compound
Causality: The efficiency of the labeling reaction is highly dependent on the pH of the reaction buffer. Primary amines are most reactive in their unprotonated state, which is favored at a slightly alkaline pH (8.3-8.5). Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target protein for reaction with the NHS ester.
Workflow for Protein/Antibody Labeling
Caption: Workflow for labeling proteins and antibodies with this compound.
Detailed Protocol:
-
Prepare the Protein Solution:
-
Calculate the Molar Ratio:
-
The optimal molar excess of the dye will vary depending on the protein and the desired degree of labeling (DOL). A starting point for antibodies is a 5-15 fold molar excess of the dye.[5]
-
For smaller proteins, a lower molar excess may be sufficient.
-
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[5] This step is critical to remove any free dye that could cause background fluorescence in imaging experiments.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~530 nm (for BDP R6G).
-
The DOL is the average number of dye molecules per protein molecule. An optimal DOL for antibodies is typically between 2 and 4.
-
Live-Cell Imaging with BDP R6G-Labeled Biomolecules
Causality: Successful live-cell imaging requires maintaining cell health and minimizing artifacts such as phototoxicity and nonspecific binding. The choice of imaging medium, dye concentration, and incubation time are critical parameters that need to be optimized for each cell type and experimental setup.
Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging using BDP R6G-labeled biomolecules.
Detailed Protocol:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow the cells to adhere and reach the desired confluency.
-
-
Labeling:
-
Dilute the BDP R6G-labeled protein or antibody to the desired final concentration in a suitable imaging buffer (e.g., phenol red-free medium, HBSS). The optimal concentration needs to be determined empirically but typically ranges from 1 to 10 µg/mL.
-
Remove the culture medium from the cells and replace it with the labeling solution.
-
Incubate the cells for a sufficient time to allow for binding of the conjugate to its target. This can range from 15 minutes to several hours, depending on the specific application.
-
-
Washing:
-
After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound conjugate and reduce background fluorescence.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for BDP R6G (e.g., a standard FITC/GFP filter set).
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[8]
-
Considerations for Robust Live-Cell Imaging
Cytotoxicity
While BODIPY dyes are generally considered to have low cytotoxicity, it is essential to assess the potential toxic effects of the BDP R6G conjugate on the specific cell line being used.[3]
-
Recommendation: Perform a cell viability assay (e.g., using a live/dead stain or a metabolic assay) with a range of conjugate concentrations to determine the optimal, non-toxic working concentration.
Nonspecific Binding
Nonspecific binding of fluorescently labeled proteins to cellular structures can lead to high background and misinterpretation of results. This can be influenced by the physicochemical properties of the labeled protein.[9]
-
Mitigation Strategies:
-
Blocking: Incubate cells with a blocking agent, such as bovine serum albumin (BSA), before adding the labeled conjugate.
-
Washing: Thorough washing after the labeling step is crucial.
-
Controls: Include a negative control, such as a labeled, non-binding isotype control antibody, to assess the level of nonspecific binding.
-
Phototoxicity
Intense illumination can generate reactive oxygen species, leading to cell stress and death.
-
Best Practices:
Conclusion
This compound is a versatile and powerful tool for fluorescently labeling proteins and antibodies for live-cell imaging applications. Its excellent photophysical properties and straightforward conjugation chemistry enable the visualization of dynamic cellular processes with high sensitivity and resolution. By following the detailed protocols and considering the key aspects of experimental design outlined in this guide, researchers can achieve reliable and reproducible results in their live-cell imaging studies.
References
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
MDPI. (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from [Link]
-
National Institutes of Health. (2023). Membrane protein binding interactions studied in live cells via diethylpyrocarbonate covalent labeling-mass spectrometry. Retrieved from [Link]
-
MDPI. (2021). Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data. Retrieved from [Link]
-
National Institutes of Health. (2015). Tunable Cytotoxicity of Rhodamine 6G via Anion Variations. Retrieved from [Link]
-
ResearchGate. (2022). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Retrieved from [Link]
-
National Institutes of Health. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Retrieved from [Link]
-
Chem Rev Lett. (2022). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Retrieved from [Link]
Sources
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- 2. BODIPY Dye Derivative for Irreversible Fluorescent Labeling of Eukaryotic Cells and Their Simultaneous Cytometric Analysis - Frolova - Acta Naturae [actanaturae.ru]
- 3. chemrevlett.com [chemrevlett.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. biotium.com [biotium.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
BDP R6G NHS Ester for Single-Molecule Imaging: An Application Note and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for utilizing BDP R6G NHS ester, a high-performance fluorescent dye, for the specific and covalent labeling of biomolecules for single-molecule imaging applications. We will delve into the chemical principles of the labeling reaction, provide step-by-step experimental protocols, and offer insights into optimizing your single-molecule imaging experiments.
Introduction: The Power of Single-Molecule Observation
Single-molecule techniques, such as Förster Resonance Energy Transfer (smFRET), have revolutionized our understanding of biological processes by allowing direct observation of molecular dynamics, conformational changes, and interactions in real-time.[1][2] This approach circumvents the averaging inherent in ensemble measurements, revealing transient states and heterogeneous behaviors that are otherwise hidden. The success of these experiments hinges on the quality of the fluorescent probes used. An ideal fluorophore for single-molecule studies must be exceptionally bright to provide a strong signal, highly photostable to allow for prolonged observation, and possess spectral properties that are stable across different environmental conditions.
BDP R6G, a borondipyrromethene dye, has emerged as a superior choice for these demanding applications.[3] It exhibits spectral properties similar to the classic Rhodamine 6G (R6G) but with significant advantages:
-
High Photostability: BDP R6G is a remarkably photostable dye, a critical feature for extending the observation time of single molecules before photobleaching occurs.[3][4]
-
Exceptional Brightness: It boasts a high fluorescence quantum yield (approaching 0.96) and a large molar extinction coefficient, resulting in bright, easily detectable single-molecule signals.[4][5]
-
pH Insensitivity: Unlike many other dyes, the fluorescence of BDP R6G is not dependent on pH, ensuring a stable signal in a variety of biological buffers.[4][5]
The N-hydroxysuccinimidyl (NHS) ester functional group makes BDP R6G a reactive probe that readily and specifically forms a stable, covalent amide bond with primary amines on biomolecules, such as the lysine residues of proteins.[5][6] This guide will walk you through the effective use of this powerful tool.
Section 1: The Chemistry of Amine-Reactive Labeling
The covalent attachment of this compound to a biomolecule is a nucleophilic acyl substitution reaction. The primary amine group (R-NH₂) on the target molecule (e.g., the ε-amino group of a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[6][7]
Caption: NHS ester reaction with a primary amine.
The Critical Role of pH
The efficiency of the labeling reaction is strongly dependent on pH.[8] A delicate balance must be struck:
-
Low pH (< 7.5): The primary amine groups are protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the NHS ester.[8][9]
-
Optimal pH (8.3 - 8.5): This pH range provides a high concentration of deprotonated, reactive amines while minimizing the competing hydrolysis reaction.[8][9]
-
High pH (> 9.0): While the amines are fully deprotonated, the NHS ester itself becomes highly susceptible to hydrolysis, where it reacts with water instead of the amine.[7][10] This reduces the amount of dye available for labeling, lowering the overall efficiency.
| pH Value | Amine Reactivity | NHS Ester Hydrolysis Rate | Labeling Efficiency |
| 7.0 | Low | Low (t½ ≈ 4-5 hours)[7][10] | Sub-optimal |
| 8.3 - 8.5 | High | Moderate | Optimal |
| 8.6 | Very High | High (t½ ≈ 10 minutes)[7][10] | Decreased |
| > 9.0 | Very High | Very High[11] | Poor |
| Table 1. The effect of pH on NHS ester labeling reaction components. |
Section 2: Protocol for Protein Labeling with this compound
This protocol provides a general workflow for labeling a protein with this compound. Optimization may be required depending on the specific protein.
Part 2.1: Reagent Preparation and Storage
-
This compound: Upon receipt, store the solid dye at -20°C, protected from light and moisture.[5] Before opening the vial, allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the reactive ester.[12]
-
Dye Stock Solution: Prepare a 10 mM stock solution of this compound in fresh, anhydrous dimethyl sulfoxide (DMSO).[13][14] This stock solution can be stored at -20°C for 1-2 months.[9]
-
Protein Solution:
-
The protein should be dissolved in an amine-free buffer at a pH between 8.3 and 8.5. A 0.1 M sodium bicarbonate buffer is a common and effective choice.[9] Phosphate buffers are also suitable.[9]
-
Crucially, ensure the buffer is free of primary amines , such as Tris or glycine, as these will compete with the protein for reaction with the dye.[9][15] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
The optimal protein concentration for efficient labeling is between 1-10 mg/mL.[13] Concentrations around 2.5 mg/mL often yield good results.[16]
-
Part 2.2: The Labeling Reaction
-
Calculate Reagents: Determine the volume of dye stock solution needed. A 5- to 15-fold molar excess of dye to protein is a good starting point for mono-labeling.[16]
-
Volume of Dye (µL) = (Molar Excess × [Protein in mg/mL] × 1000) / ([Dye Stock in mM] × Protein MW in kDa)
-
-
Reaction Setup: While gently stirring or vortexing the protein solution, add the calculated volume of dye stock solution in a dropwise fashion.[16]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[13] For some proteins, incubation at 4°C for 2-4 hours may be beneficial.
Part 2.3: Purification of the Labeled Conjugate
It is essential to remove any unreacted, free dye from the labeled protein conjugate, as this can interfere with downstream applications and accurate concentration measurements. Size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) is the most common and effective method.[16][17]
-
Equilibrate the desalting column with your desired storage buffer (e.g., PBS).
-
Carefully load the entire reaction mixture onto the column.
-
Elute the protein-dye conjugate with the storage buffer. The labeled protein, being larger, will elute first, while the smaller, free dye molecules are retained and elute later.
-
Collect the colored fractions corresponding to the labeled protein.
Part 2.4: Characterization - Determining the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein, can be determined using absorption spectroscopy.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G, which is ~530 nm (A₅₃₀).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Protein Conc. (M) = [A₂₈₀ - (A₅₃₀ × CF₂₈₀)] / ε_protein
-
-
Calculate the dye concentration.
-
Dye Conc. (M) = A₅₃₀ / ε_dye
-
-
Calculate the DOL.
-
DOL = Dye Conc. / Protein Conc.
-
| Parameter | Value | Source |
| Absorbance Max (λ_abs) | 530 nm | [4][5] |
| Emission Max (λ_em) | 548 nm | [4][5] |
| Molar Extinction Coefficient (ε_dye) | 76,000 M⁻¹cm⁻¹ | [4][5] |
| Correction Factor (CF₂₈₀) | 0.18 | [5] |
| Table 2. Spectroscopic properties of this compound. |
An optimal DOL for single-molecule studies is typically between 0.5 and 2.[8]
Part 2.5: Labeling Workflow
Caption: Workflow for protein labeling and purification.
Section 3: Protocol for Single-Molecule Imaging
This section outlines a general procedure for using your BDP R6G-labeled protein in a single-molecule imaging experiment, typically using Total Internal Reflection Fluorescence (TIRF) microscopy.
Part 3.1: Sample Immobilization
To observe individual molecules for an extended period, they must be immobilized on the surface of a microscope slide or coverslip. A common and robust method is the biotin-streptavidin interaction. This involves creating a passivated surface (e.g., with PEG) that includes some biotinylated-PEG, which then binds to streptavidin, followed by the introduction of a biotinylated ligand or antibody that captures your labeled protein.
Part 3.2: Imaging Buffer
The composition of the imaging buffer is critical for maximizing fluorophore lifetime. It should contain:
-
An Oxygen Scavenging System (OSS): Molecular oxygen is a primary cause of photobleaching. An OSS, such as the GLOXY system (glucose oxidase and catalase), removes dissolved oxygen from the buffer.
-
A Triplet State Quencher: Molecules can enter a non-fluorescent "triplet state." Quenchers like Trolox help return the fluorophore to the fluorescent singlet state, reducing blinking and enhancing photostability.
Part 3.3: Microscope Configuration and Data Acquisition
-
Microscope: A TIRF microscope is ideal for single-molecule imaging as it excites only a thin layer of the sample near the coverslip, dramatically reducing background fluorescence and improving the signal-to-noise ratio (SNR).[18]
-
Excitation: Use a laser line appropriate for BDP R6G, typically a 532 nm laser.
-
Detection: A highly sensitive camera, such as an Electron-Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS), is required to detect the faint light from a single fluorophore.
-
Optimizing SNR:
-
Adjust laser power to be high enough for a clear signal but low enough to avoid rapid photobleaching and fluorophore saturation.[19]
-
Use the shortest camera exposure time possible that still provides a sufficient signal to capture fast dynamics.
-
Part 3.4: Single-Molecule Imaging Workflow
Caption: General workflow for a TIRF-based single-molecule experiment.
Section 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling (Low DOL) | Protein buffer contained primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[13] |
| NHS ester was hydrolyzed before reaction. | Use fresh, anhydrous DMSO for dye stock. Warm dye vial to RT before opening. Prepare dye solution immediately before use.[9][12] | |
| Incorrect pH of reaction buffer. | Verify the pH of the labeling buffer is between 8.3 and 8.5.[8][9] | |
| Insufficient molar excess of dye. | Increase the dye-to-protein molar ratio in the reaction. | |
| Protein Precipitation During Labeling | High concentration of organic solvent (DMSO). | Keep the volume of added dye stock solution to <10% of the total reaction volume. |
| Dye is hydrophobic, causing aggregation of the conjugate. | Consider using a more water-soluble version of the dye if available. Perform labeling at 4°C. | |
| Rapid Photobleaching During Imaging | Presence of molecular oxygen. | Ensure your oxygen scavenging system (e.g., GLOXY) is fresh and active. |
| Laser power is too high. | Reduce laser power to the minimum required for an adequate signal-to-noise ratio.[19] | |
| Low Signal-to-Noise Ratio (SNR) | High background fluorescence. | Use a TIRF microscope. Ensure coverslips are thoroughly cleaned. Use high-purity reagents for buffers. |
| Inefficient light collection. | Use a high numerical aperture (NA) objective. Ensure microscope optics are properly aligned. | |
| Low fluorophore brightness. | Confirm successful labeling and purification. Ensure imaging buffer is optimal. |
Conclusion
This compound is a premier fluorescent probe for single-molecule imaging. Its exceptional brightness, photostability, and pH-insensitive fluorescence make it an ideal candidate for tracking individual biomolecules and elucidating complex biological mechanisms. By understanding the principles of NHS ester chemistry and carefully following optimized protocols for labeling, purification, and imaging, researchers can harness the full potential of this powerful tool to push the boundaries of scientific discovery.
References
-
Fluidic Sciences. (2024). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]
-
Campos, J. L., et al. (2011). Improving Signal/Noise Resolution in Single-Molecule Experiments Using Molecular Constructs with Short Handles. Biophysical Journal. Retrieved from [Link]
-
Roy, R., et al. (2008). A Practical Guide to Single Molecule FRET. Nature Methods. Retrieved from [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Lee, J., et al. (2024). Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging: The Influence of Molecular Motion. bioRxiv. Retrieved from [Link]
-
St. Jude Children's Research Hospital. (2022). Single-molecule FRET Imaging at St. Jude. YouTube. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound (A270105). Retrieved from [Link]
-
Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Smith, C. S., et al. (2011). Minimizing detection errors in single molecule localization microscopy. Optics Express. Retrieved from [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
Sources
- 1. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound (A270105) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. fluidic.com [fluidic.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
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- 13. broadpharm.com [broadpharm.com]
- 14. Bodi Fluor™ R6G NHS Ester [equivalent to Bodipy® R6G, NHS Ester] | AAT Bioquest [aatbio.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. biotium.com [biotium.com]
- 17. biodye.com [biodye.com]
- 18. Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging: The Influence of Molecular Motion | bioRxiv [biorxiv.org]
- 19. Signal-to-Noise Considerations [evidentscientific.com]
Calculating the Degree of Labeling for BDP R6G NHS Ester: An Application Note and Protocol
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the Degree of Labeling (DOL) of proteins conjugated with BDP R6G NHS ester. The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring the quality, consistency, and performance of fluorescently labeled proteins in various applications.[1][2] This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline the subsequent spectrophotometric calculations.
Introduction: The "Why" Behind Degree of Labeling
In the realm of bioconjugation, precision is paramount. The covalent attachment of a fluorescent dye, such as the bright and photostable BDP R6G, to a protein of interest is a foundational technique in modern biological research.[3][4][5] BDP R6G, a borondipyrromethene dye with spectral properties similar to Rhodamine 6G, offers excellent fluorescence quantum yield and is well-suited for a variety of applications.[3][4][5] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common and efficient chemistries for labeling proteins.[6][7] It reacts with primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[8][9][10]
The stoichiometry of this labeling reaction, quantified as the Degree of Labeling (DOL), directly impacts the functionality of the final conjugate.[1][11] A low DOL may result in a weak fluorescent signal, while an excessively high DOL can lead to fluorescence quenching and potentially compromise the biological activity of the protein.[1][12] Therefore, the accurate determination of the DOL is not merely a quality control step but a crucial aspect of experimental design and reproducibility.[1] For most antibodies, an optimal DOL typically falls between 2 and 10.[1]
The Chemistry of this compound Labeling
The labeling reaction is a nucleophilic acyl substitution where the primary amine of the protein acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[10] The reaction is highly pH-dependent; a pH range of 8.3-8.5 is optimal as it ensures that the primary amines are deprotonated and thus sufficiently nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[13][14] Buffers that themselves contain primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[7][13]
Experimental Workflow and Protocol
The following sections provide a detailed, step-by-step methodology for labeling a protein with this compound and subsequently calculating the DOL. This protocol is designed to be a self-validating system, with checkpoints to ensure the integrity of the process.
Visualizing the Workflow
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for protein labeling and DOL calculation.
Materials and Reagents
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., Sephadex G-25 column, dialysis cassette)
-
UV-Vis Spectrophotometer
-
Cuvettes with a 1 cm path length
Protein Preparation
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a pH of 8.3-8.5.[13][14] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Concentration: The optimal protein concentration for labeling is typically between 1-10 mg/mL.[13][14]
This compound Stock Solution Preparation
-
Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[7]
-
Dissolution: Prepare a stock solution of the dye in anhydrous DMSO or DMF.[8] For example, a 10 mg/mL solution. Aqueous solutions of NHS esters are not stable and should be used immediately.[13]
Labeling Reaction
-
Molar Ratio: The molar ratio of dye to protein will influence the final DOL. A 10- to 15-fold molar excess of the dye is often a good starting point for optimization.[7]
-
Addition of Dye: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.[7][13]
Purification of the Labeled Protein
It is critical to remove all non-conjugated dye before spectrophotometric analysis to ensure accurate DOL calculation.[11][15]
-
Method Selection: Choose a suitable purification method based on the protein and the volume of the reaction. Gel filtration (e.g., Sephadex G-25) and dialysis are common methods.[16][17][]
-
Execution: Follow the manufacturer's protocol for the chosen purification method. Collect the fractions containing the labeled protein.
Spectrophotometric Determination of the Degree of Labeling
The DOL is calculated from the absorbance of the purified protein-dye conjugate at two wavelengths: 280 nm (for the protein) and the absorption maximum of the dye (Amax).[2][11]
Key Spectroscopic Parameters
| Parameter | Value | Source |
| This compound Amax | 530 nm | [3][5] |
| This compound Molar Extinction Coefficient (εdye) | 76,000 M-1cm-1 | [3][5] |
| This compound Correction Factor (CF280) | 0.18 | [3] |
Note: The Correction Factor (CF280) is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax. This is necessary because the dye also absorbs light at 280 nm, and this contribution must be subtracted from the total absorbance at 280 nm to accurately determine the protein concentration.[1][11][15]
Measurement Protocol
-
Spectrophotometer Setup: Use a cuvette with a 1 cm path length.
-
Sample Measurement: Measure the absorbance of the purified and labeled protein solution at 280 nm (A280) and 530 nm (Amax). If the absorbance is greater than 2.0, dilute the sample with the purification buffer and re-measure, keeping track of the dilution factor.[1][11]
Degree of Labeling Calculation
The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.
Step 1: Calculate the Molar Concentration of the Protein
The protein concentration is determined using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Corrected A280 = A280 - (Amax × CF280)
-
Protein Concentration (M) = (Corrected A280) / (εprotein × path length)
Where:
-
A280 is the measured absorbance of the conjugate at 280 nm.
-
Amax is the measured absorbance of the conjugate at 530 nm.
-
CF280 is the correction factor for BDP R6G at 280 nm (0.18).[3]
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This value is specific to the protein being labeled. For IgG, a typical value is ~210,000 M-1cm-1.[1][7]
-
Path length is typically 1 cm.
Step 2: Calculate the Molar Concentration of the Dye
-
Dye Concentration (M) = Amax / (εdye × path length)
Where:
-
Amax is the measured absorbance of the conjugate at 530 nm.
-
εdye is the molar extinction coefficient of BDP R6G (76,000 M-1cm-1).[3][5]
-
Path length is typically 1 cm.
Step 3: Calculate the Degree of Labeling (DOL)
-
DOL = Dye Concentration (M) / Protein Concentration (M)
The resulting DOL represents the average number of dye molecules conjugated to each protein molecule.[11]
Troubleshooting and Considerations
-
Low DOL: This may be due to a low molar excess of the dye, inactive (hydrolyzed) NHS ester, or the presence of competing amines in the buffer. Consider increasing the dye-to-protein ratio or ensuring the freshness of the dye stock solution and the purity of the buffer.
-
High DOL: This can be addressed by reducing the molar excess of the dye in the labeling reaction. Over-labeling can lead to protein precipitation and fluorescence quenching.[1][12]
-
Protein Precipitation: This may occur with high molar excesses of the dye, especially in certain buffers.[7] If precipitation is observed, centrifuge the reaction mixture to remove the precipitate before purification.
Conclusion
The accurate calculation of the Degree of Labeling for this compound-protein conjugates is a critical determinant of experimental success and reproducibility. By understanding the underlying chemistry, following a robust experimental protocol, and applying the correct spectrophotometric calculations, researchers can ensure the production of high-quality fluorescently labeled proteins for their specific applications.
References
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Klymchenko, A. S., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Molecules, 27(22), 8015. Retrieved from [Link]
-
Wang, Y., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols, 3(3), 101538. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound. Retrieved from [Link]
-
van de Peppel, J., et al. (2003). Spectrophotometric determination of labelling degrees. Nucleic Acids Research, 31(19), e123. Retrieved from [Link]
-
Creative Biolabs. (n.d.). A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
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- 9. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: BDP R6G NHS Ester for High-Throughput Screening
Introduction: The Strategic Advantage of BDP R6G NHS Ester in HTS
High-throughput screening (HTS) campaigns in drug discovery and molecular interaction studies demand robust, sensitive, and reproducible assays. The choice of fluorescent probe is a critical determinant of assay quality. This compound, a borondipyrromethene (BODIPY) dye, has emerged as a superior reagent for these applications, particularly in fluorescence polarization (FP) assays.[1][2]
Unlike traditional fluorophores, BODIPY dyes like BDP R6G offer a unique combination of advantageous properties:
-
High Photostability: They resist photobleaching, providing stable signals during the repeated excitation cycles common in plate-based HTS.[][]
-
High Fluorescence Quantum Yield: BDP R6G exhibits an exceptionally high quantum yield of 0.96, meaning it efficiently converts absorbed light into fluorescent signal, leading to brighter probes and more sensitive assays.[2][5]
-
Narrow Emission Spectra: The sharp emission peaks of BODIPY dyes minimize spectral overlap in multiplexed assays.[6][7]
-
Environmental Insensitivity: The fluorescence of BDP R6G is largely independent of solvent polarity and pH, a crucial feature for consistent performance across various assay buffers.[1][2][5]
-
Long Fluorescence Lifetime: This property is particularly beneficial for fluorescence polarization assays, enhancing the dynamic range and sensitivity of the measurement.[1][2][5]
The N-hydroxysuccinimide (NHS) ester functional group provides a reliable method for covalently labeling primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[2][5][8][] This application note provides a comprehensive guide to the use of this compound, from the fundamental principles of biomolecule labeling to the design and execution of robust HTS-compatible fluorescence polarization assays.
Core Chemical and Spectral Properties
A thorough understanding of the probe's characteristics is fundamental to successful assay design.
| Property | Value | Source(s) |
| Excitation Maximum (λ_abs_) | 530 nm | [2][5] |
| Emission Maximum (λ_em_) | 548 nm | [2][5] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [2][5] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [2][5] |
| Molecular Formula | C₂₂H₁₈BF₂N₃O₄ | [10] |
| Molecular Weight | 437.20 g/mol | [10] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [2][5] |
| Target Functional Group | Primary Amines (-NH₂) | [6][8][11] |
PART 1: Biomolecule Labeling with this compound
The foundation of a successful fluorescence-based assay is the creation of a high-quality fluorescently labeled tracer. The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[8] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond and release the N-hydroxysuccinimide leaving group.[8][]
The Critical Role of pH
The efficiency of the labeling reaction is critically dependent on pH.[11] There is a competitive relationship between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[8][12]
-
Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and preventing the reaction.[11]
-
Optimal pH (8.3 - 8.5): This range provides a sufficient concentration of unprotonated primary amines to drive the labeling reaction forward efficiently while managing the rate of hydrolysis.[11]
-
High pH (>9.0): The rate of NHS ester hydrolysis increases dramatically, consuming the reactive dye before it can label the target biomolecule, thus reducing the labeling efficiency.[8][11][12]
The half-life of an NHS ester illustrates this pH dependency starkly. At pH 7.0 and 4°C, the half-life is 4-5 hours, but at pH 8.6 and 4°C, it drops to just 10 minutes.[12][13]
Caption: Competing reactions for this compound.
Protocol: Labeling a Peptide/Protein with this compound
This protocol provides a general guideline for labeling proteins or peptides. It should be optimized for each specific biomolecule.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein/peptide to be labeled
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3. Crucially, avoid buffers containing primary amines, such as Tris, as they will compete in the reaction. [12]
-
Purification column (e.g., size-exclusion chromatography, desalting column)
Procedure:
-
Prepare the Biomolecule:
-
Prepare the Dye Stock Solution:
-
Calculate Molar Excess:
-
The optimal molar ratio of dye to biomolecule is crucial for achieving the desired degree of labeling (DOL). A molar excess of 8-fold is a good starting point for mono-labeling proteins.[11]
-
Formula: mg of NHS Ester = (Molar Excess) x (mg of Protein) x (MW of NHS Ester) / (MW of Protein)
-
-
Perform the Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein/peptide solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C, protected from light.[12]
-
-
Purify the Conjugate:
-
Separate the labeled conjugate from unreacted free dye using a desalting or size-exclusion chromatography column appropriate for the size of your biomolecule.
-
-
Determine Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 530 nm (for BDP R6G).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protein Conc. (M) = [A₂₈₀ - (A₅₃₀ x CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm (0.18 for BDP R6G).[5]
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₅₃₀ / ε_dye
-
Where ε_dye is 76,000 M⁻¹cm⁻¹.[5]
-
-
DOL = Dye Concentration / Protein Concentration
-
PART 2: High-Throughput Screening with Fluorescence Polarization
Fluorescence Polarization (FP) is a homogeneous assay technique ideal for HTS, as it requires no separation or wash steps.[14][15] The principle is based on measuring the rotational motion of a fluorescent molecule.[16]
-
A small, fluorescently-labeled molecule (the tracer , e.g., BDP R6G-labeled peptide) rotates rapidly in solution. When excited with plane-polarized light, it emits depolarized light.[15][16]
-
When this tracer binds to a larger molecule (the binder , e.g., a target protein), its rotational motion is significantly slowed.[14][15]
-
This larger, slow-tumbling complex, when excited with polarized light, emits light that remains highly polarized.[16]
This change in polarization is measured and is directly proportional to the fraction of tracer bound to the binder.[15]
Caption: Principle of Fluorescence Polarization Assay.
Protocol: Competitive FP Assay for Inhibitor Screening
This protocol describes a competitive assay format where a test compound (inhibitor) competes with the BDP R6G-labeled tracer for binding to the target protein.
Assay Design & Optimization:
-
Binder Titration: To determine the optimal concentration of the binder protein, perform a titration against a fixed, low concentration of the BDP R6G tracer (e.g., 1-10 nM). The ideal binder concentration is typically the one that gives ~80% of the maximum polarization signal (the Kₑ value), ensuring the assay is sensitive to competitive displacement.
-
Z'-Factor Determination: Before screening, validate the assay by running plates with positive controls (tracer + binder, high polarization) and negative controls (tracer only, low polarization). Calculate the Z'-factor to ensure the assay is robust for HTS. A Z' > 0.5 is generally considered excellent.
Screening Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., PBS, 0.01% Tween-20).
-
Prepare 2X Tracer solution in Assay Buffer.
-
Prepare 2X Binder solution in Assay Buffer.
-
Prepare test compounds (inhibitors) at various concentrations in Assay Buffer containing the same final DMSO concentration as all other wells.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of test compound or control to appropriate wells.
-
Add 10 µL of 2X Binder solution to all wells except negative controls (add 10 µL of Assay Buffer instead).
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Add 10 µL of 2X Tracer solution to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader using excitation and emission filters appropriate for BDP R6G (e.g., Ex: 530 nm, Em: 550 nm).
-
Data is typically reported in millipolarization (mP) units.
-
Troubleshooting Common FP Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Assay Window (Small mP change) | 1. Tracer is too large or binder is too small. 2. Fluorophore is on a long, flexible linker ("propeller effect").[17] 3. Insufficient binding. | 1. A ten-fold difference in MW is a good target.[18] 2. Redesign the tracer with a shorter linker or different attachment point.[17] 3. Re-optimize binder and tracer concentrations. |
| High Well-to-Well Variability | 1. Inconsistent temperature or pH across the plate.[19] 2. Pipetting errors. 3. Non-specific binding of tracer to microplates. | 1. Allow all reagents and plates to equilibrate to room temperature.[19] 2. Use calibrated, automated liquid handlers for HTS. 3. Use non-binding surface plates; add a non-ionic detergent (e.g., Tween-20) to the buffer.[18] |
| Signal Drifts Over Time | 1. Photobleaching of the tracer. 2. Reaction has not reached equilibrium. 3. Evaporation from wells. | 1. BDP R6G is highly photostable, but minimize excitation exposure. 2. Increase incubation time and perform a time-course experiment to determine when equilibrium is reached. 3. Use plate seals during incubation. |
| Compound Interference | 1. Test compound is fluorescent at the assay wavelengths. 2. Compound quenches the tracer's fluorescence. | 1. Pre-read the plate after compound addition but before tracer addition to identify fluorescent compounds. 2. Re-read the plate in fluorescence intensity mode to check for quenching.[18] |
Conclusion
This compound is a high-performance fluorescent probe that provides significant advantages for the development of robust and sensitive high-throughput screening assays. Its exceptional photophysical properties, combined with the reliable NHS ester chemistry, enable the creation of high-quality fluorescent tracers. When applied in fluorescence polarization assays, these tracers facilitate the direct measurement of molecular interactions in a homogeneous format, making this compound an invaluable tool for modern drug discovery and research.
References
-
National Agricultural Library. (n.d.). Fluorescence Polarization Immunoassays (FPIA) for Food Safety: a Rapid Detection System for Pathogens and Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]
- Kerr, L. M., et al. (2013). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. Journal of Visualized Experiments, (78), e50619.
-
Antibodies.com. (n.d.). This compound. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
- Gerasimova, M. A., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14217.
-
BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays. YouTube. Retrieved from [Link]
-
Shanghai Annengjian Biomedical Technology Co., Ltd. (n.d.). BODIPY R6G NHS ester. Retrieved from [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link]
- Kim, H. M., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Journal of the American Chemical Society, 130(51), 17373-17381.
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
- DiRusso, C. C., et al. (2004). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 335(2), 296-305.
- Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891-4932.
- Antina, E., et al. (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. International Journal of Molecular Sciences, 24(23), 16938.
- Wang, Y., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PLoS One, 13(7), e0201139.
- Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
- Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis.
- Zhang, Y., et al. (2024). High-Throughput Screening of Co-Protoporphyrin IX-Binding Proteins for Enhanced Hydrogen Production. International Journal of Molecular Sciences, 25(3), 1709.
- Nielsen, K., et al. (2000). Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. Methods, 22(1), 71-76.
- de la Torre, J. C. G., et al. (2023).
- Banks, P. R., & Paquette, D. M. (1995). Comparison of Three Common Amine Reactive Fluorescent Probes Used for Conjugation to Biomolecules by Capillary Zone Electrophoresis.
-
Antibodies.com. (n.d.). BDP FL NHS ester. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound (A270105) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. BODIPY R6G NHS ester - CAS:335193-70-9 - Shanghai Annengjian Biomedical Technology Co., Ltd [en.energybiopharma.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Fluorescence Polarization Immunoassays (FPIA) for Food Safety: a Rapid Detection System for Pathogens and Chemicals | National Agricultural Library [nal.usda.gov]
- 15. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Application Note: BDP R6G NHS Ester in Fluorescence Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging the Unique Properties of BDP R6G NHS Ester for Enhanced Immunoassay Performance
Fluorescence immunoassay (FIA) is a powerful and versatile technique that combines the high specificity of antigen-antibody interactions with the sensitivity of fluorescence detection.[1][2][3] The choice of fluorophore is critical to the success of an FIA, directly impacting sensitivity, photostability, and multiplexing capabilities. This compound, a borondipyrromethene dye, has emerged as a superior fluorescent label for immunoassays due to its exceptional photophysical properties.[4][5][6]
This comprehensive guide provides a detailed overview of this compound, its advantages in fluorescence immunoassays, and step-by-step protocols for antibody conjugation and assay development.
Unveiling the Advantages of this compound
This compound offers several distinct advantages over traditional fluorophores like fluorescein and rhodamine:
-
High Fluorescence Quantum Yield: BDP R6G exhibits a high quantum yield, resulting in brighter signals and enhanced assay sensitivity.[5][7][8][9]
-
Excellent Photostability: This dye is highly resistant to photobleaching, allowing for longer exposure times and more robust and reproducible results.[4][5][6]
-
pH Insensitivity: The fluorescence of BDP R6G is largely independent of pH in the physiological range, a significant advantage over pH-sensitive dyes like fluorescein.[4][5][6][10]
-
Sharp Emission Peak: The well-defined emission spectrum of BDP R6G facilitates its use in multiplexing applications with other fluorophores.[10]
-
Amine-Reactivity for Simple Conjugation: The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines on antibodies and other proteins.[4][5][11][12]
Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 530 nm | [4][5][9] |
| Emission Maximum (λem) | 548 nm | [4][5][9] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [5][9] |
| Molecular Weight | 437.21 Da | [4][10] |
| Solubility | Good in DMF, DMSO | [4][7] |
The Chemistry of Antibody Labeling: NHS Ester Reaction
The conjugation of this compound to an antibody relies on the reaction between the NHS ester group and primary amines (-NH₂) present on the antibody, primarily on the side chains of lysine residues and the N-terminus.[12][13] This reaction, a nucleophilic acyl substitution, forms a stable and irreversible amide bond.[12][13]
The efficiency of this labeling reaction is pH-dependent. An optimal pH range of 8.3-8.5 is recommended to ensure that the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[14][15]
Sources
- 1. Principle and Analysis Method of Fluorescence Immunoassay (FIA) | AxisPharm [axispharm.com]
- 2. Fluorescence Immunoassay (FIA) - Creative Biolabs [creative-biolabs.com]
- 3. Understanding Fluorescence Enzyme Immunoassay: Principles and Applications - nanomicronspheres [nanomicronspheres.com]
- 4. This compound (A270105) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medkoo.com [medkoo.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. R6G NHS ester, 5-isomer, 209112-21-0 | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Troubleshooting low BDP R6G NHS ester labeling efficiency
Welcome to the technical support center for BDP R6G NHS ester labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to ensure your bioconjugation experiments are successful and reproducible.
Understanding the Chemistry: The this compound Reaction
This compound is a bright and photostable fluorescent dye belonging to the borondipyrromethene family.[1] It is functionalized with an N-hydroxysuccinimide (NHS) ester group, which allows it to react with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond.[2][3] This reaction is a cornerstone of bioconjugation for fluorescently labeling proteins, antibodies, and other biomolecules.[4][5][6]
The efficiency of this labeling reaction is critically dependent on several factors, primarily the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester by water.[2][7] Understanding and controlling these factors is key to achieving optimal labeling.
Troubleshooting Guide: Low Labeling Efficiency
Experiencing lower than expected labeling efficiency is a common issue. This section provides a systematic approach to identifying and resolving the root cause of the problem.
Question 1: My final conjugate has very low fluorescence. How can I determine if the issue is with the labeling reaction itself or with the dye?
Answer:
Before troubleshooting the entire protocol, it's crucial to confirm the reactivity of your this compound. NHS esters are susceptible to hydrolysis if not stored and handled properly.[8]
Recommended Action: NHS Ester Activity Test
A simple and quick method to check the activity of your NHS ester is to measure the release of NHS in a basic solution.[8]
Experimental Protocol: NHS Ester Activity Assay
-
Prepare a stock solution of your this compound in anhydrous DMSO or DMF (e.g., 1-2 mg/mL).[8]
-
Prepare two tubes:
-
Control: 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8).[8]
-
Test: 2 mL of the same amine-free buffer.
-
-
Add a small volume of the NHS ester stock solution to the "Test" tube (e.g., 20 µL). Add the same volume of pure solvent to the "Control" tube.
-
Immediately measure the absorbance of both solutions at 260 nm, using the control tube to zero the spectrophotometer.[8]
-
Add 100 µL of 0.5-1.0 N NaOH to the "Test" tube, vortex for 30 seconds, and immediately (within 1 minute) remeasure the absorbance at 260 nm.[8]
Interpreting the Results:
-
Active NHS Ester: A significant increase in absorbance at 260 nm after adding NaOH indicates the release of NHS, confirming your reagent is active.[8]
-
Inactive (Hydrolyzed) NHS Ester: Little to no change in absorbance suggests the NHS ester has already hydrolyzed and is inactive. In this case, you will need to use a fresh vial of the dye.[8]
Question 2: I've confirmed my this compound is active, but my labeling efficiency is still low. What are the most likely causes related to my reaction conditions?
Answer:
The success of the NHS ester-amine reaction is highly dependent on the reaction environment. The most critical parameters to control are pH, buffer composition, and protein concentration.
1. Suboptimal Reaction pH:
The reaction between an NHS ester and a primary amine is strongly pH-dependent.[4] At acidic pH, the primary amines on your protein will be protonated (-NH3+), rendering them unreactive.[4] Conversely, at very high pH, the rate of NHS ester hydrolysis increases dramatically, outcompeting the desired labeling reaction.[2][9]
-
The "Goldilocks" Zone: The optimal pH for NHS ester reactions is typically between 8.0 and 8.5.[4][] This provides a good balance between having a sufficient concentration of deprotonated primary amines and minimizing the rate of hydrolysis.[11]
Table 1: Impact of pH on NHS Ester Stability [2][7][9]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| >9.0 | Room Temperature | Minutes |
2. Incompatible Buffer System:
Your choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for reaction with the this compound, leading to significantly reduced labeling efficiency.[2][4]
Recommended Buffers:
-
Phosphate-buffered saline (PBS) adjusted to pH 8.0-8.5.[]
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5).[4]
-
Borate buffer (50 mM, pH 8.5).[12]
3. Low Protein Concentration:
The concentration of your protein in the reaction mixture can also impact the outcome. A higher protein concentration can favor the bimolecular reaction with the dye over the competing unimolecular hydrolysis of the NHS ester. For antibody labeling, a concentration of 1-10 mg/mL is generally recommended.[4][]
Question 3: I have optimized my pH, buffer, and protein concentration, but the degree of labeling is still inconsistent. What other factors should I consider?
Answer:
If the core reaction conditions are optimized, it's time to look at the quality and preparation of your reagents.
1. Purity of the Protein/Antibody:
The presence of other amine-containing molecules (e.g., purification buffers, stabilizing proteins like BSA or gelatin) in your protein sample will compete for the this compound. It is essential to start with a purified protein sample.
Recommended Action: Buffer Exchange
-
If your protein solution contains interfering substances, perform a buffer exchange into the appropriate labeling buffer using methods like dialysis, spin columns, or size-exclusion chromatography.[][13]
2. Handling and Storage of this compound:
NHS esters are moisture-sensitive.[12][14] Improper handling can lead to hydrolysis before the dye is even added to the reaction.
Best Practices for Handling this compound:
-
Storage: Store the solid dye desiccated at -20°C in the dark.[15]
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[8]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[3][4] Aqueous solutions of NHS esters are not stable and should be used immediately.[4] Stock solutions in anhydrous organic solvents can be stored at -20°C for 1-2 months.[4]
-
Solvent Quality: Use high-quality, anhydrous DMSO or DMF. Older DMF can degrade to form dimethylamine, which will react with the NHS ester.[4][16]
Workflow for this compound Labeling
Caption: A typical workflow for labeling proteins with this compound.
Frequently Asked Questions (FAQs)
Q1: How do I determine the correct molar ratio of this compound to my protein?
The optimal molar ratio of dye to protein depends on the protein itself and the desired degree of labeling (DOL). A good starting point for antibodies is a 10-20 fold molar excess of the dye.[][12] It is often necessary to perform a titration with different molar ratios to find the optimal condition for your specific application.
Q2: How do I calculate the Degree of Labeling (DOL)?
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using UV-Vis spectrophotometry after removing all unreacted dye.[17][18]
Step-by-Step Protocol: Calculating DOL
-
Purify the Conjugate: It is essential to remove all non-conjugated this compound. This is typically done using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.[][17]
-
Measure Absorbance: Measure the absorbance of the purified conjugate at two wavelengths:
-
280 nm (A280): For protein concentration.
-
530 nm (Amax for BDP R6G): For dye concentration.[1]
-
-
Calculate Protein Concentration:
-
The dye also absorbs light at 280 nm, so a correction factor (CF280) is needed. For BDP R6G, the CF280 is 0.18.[1]
-
The corrected absorbance at 280 nm is: A_protein = A280 - (A530 * CF280)
-
The protein concentration (in M) is: [Protein] = A_protein / ε_protein where ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
Calculate Dye Concentration:
-
The dye concentration (in M) is: [Dye] = A530 / ε_dye where ε_dye for BDP R6G is 76,000 M⁻¹cm⁻¹.[1]
-
-
Calculate DOL:
-
DOL = [Dye] / [Protein]
-
Table 2: Spectroscopic Properties of this compound [1]
| Property | Value |
| Excitation Maximum (λ_max_) | 530 nm |
| Emission Maximum (λ_em_) | 548 nm |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ |
| Correction Factor (CF280) | 0.18 |
Q3: Can I quench the labeling reaction?
Yes, if you need to stop the reaction at a specific time point, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50-100 mM.[2] This will react with any remaining this compound.
Q4: What is a typical Degree of Labeling (DOL) for an antibody?
For most applications, a DOL of 2-10 for an antibody is considered optimal.[19] A very high DOL can lead to fluorescence quenching and may compromise the antibody's binding affinity, while a low DOL will result in a weak signal.[18]
Chemical Reaction of this compound with a Primary Amine
Caption: Reaction of this compound with a primary amine on a protein.
References
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. The Protein Man's Blog. Retrieved from [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. The Protein Man's Blog. Retrieved from [Link]
- Liu, Z., et al. (2015). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Anticancer Agents Med Chem, 15(4), 495-500.
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]
-
Woodman, R. H. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved from [Link]
-
FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. Retrieved from [Link]
- Le, D. N., et al. (2021). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Society Reviews, 50(12), 7124-7177.
- Lapek, J. D., et al. (2017). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry, 89(17), 9013-9020.
- Götze, M., et al. (2012). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 84(11), 4903-4912.
-
Chemistry LibreTexts. (2025, March 22). Lab 8: Quantifying Protein Concentration. Retrieved from [Link]
- Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Journal of the American Society for Mass Spectrometry, 19(10), 1516-1526.
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
- Nikić, I., et al. (2014). Quantitative determination of fluorescence labeling implemented in cell cultures.
- Agarwal, P., & Bertozzi, C. R. (2015). Affinity-Based Methods for Site-Specific Conjugation of Antibodies.
-
Abyntek Biopharma. (2023, January 10). 5 methods to quantify proteins. Retrieved from [Link]
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Molecular Devices. (n.d.). Protein Detection, Quantification and Analysis. Retrieved from [Link]
-
Shapiro, A. B. (2022, July 21). Best way to measure the concentration of fluorescently labeled PEGs?. ResearchGate. Retrieved from [Link]
-
Antibodies.com. (n.d.). BDP FL NHS ester (A270096). Retrieved from [Link]
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Technical Support Center: Minimizing Photobleaching of BDP R6G NHS Ester
Welcome to the technical support guide for BDP R6G NHS ester. This resource is designed for researchers, scientists, and drug development professionals who utilize this bright and versatile fluorophore in their experiments. While BDP R6G offers excellent quantum yield and photostability, like all fluorophores, it is susceptible to photobleaching under certain conditions.[1][][3] This guide provides in-depth, field-proven insights and actionable protocols to help you minimize photon-induced damage, ensuring the integrity and reproducibility of your fluorescence data.
Section 1: Understanding the Enemy - The "Why" of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[4] This process is primarily driven by the interaction of the excited-state fluorophore with molecular oxygen.
The core issue lies in the fluorophore's "triplet state." While most of the time, the BDP R6G molecule will return from its excited singlet state to the ground state and emit a photon (fluorescence), there is a small probability it will transition to a long-lived, highly reactive excited triplet state. In this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which then attack and destroy other nearby fluorophore molecules, leading to a cascading signal loss.[5][6][7]
Diagram 1: The Photobleaching Cascade This diagram illustrates the simplified Jablonski energy diagram, highlighting the transition to the triplet state and subsequent reaction with oxygen that leads to photobleaching.
Caption: Simplified Jablonski diagram of the photobleaching process.
Section 2: Frequently Asked Questions (FAQs)
Q1: My BDP R6G signal is fading very quickly during live-cell imaging. What's the first thing I should check?
A1: The most immediate factors to control are your imaging parameters. High-intensity illumination is a primary driver of photobleaching.[8][9] Before altering your sample preparation, try the following:
-
Reduce Laser Power/Light Intensity: Use the absolute minimum laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[8][9]
-
Increase Exposure Time, Decrease Intensity: There are two schools of thought: condensed light delivery (high power, short exposure) and diffuse light delivery (low power, long exposure). For many systems, the latter can be less damaging as it gives cellular mechanisms time to handle the lower dose of ROS being generated.[10]
-
Minimize Exposure Time: Only illuminate the sample when you are actively acquiring an image.[4][8][9] Avoid prolonged, unnecessary exposure while focusing or searching for your region of interest.[8]
Q2: I'm using a fixed-cell immunofluorescence protocol. Will a standard mounting medium protect my BDP R6G signal?
A2: Not necessarily. A standard mounting medium primarily provides the correct refractive index for imaging. To combat photobleaching, you must use a mounting medium containing an antifade reagent .[4] These reagents are specifically designed to suppress photobleaching by scavenging for reactive oxygen species.[5][6][11]
Q3: What are antifade reagents and how do I choose one?
A3: Antifade reagents are chemical compounds that reduce photobleaching. Most act as reactive oxygen species scavengers.[6][11] Common choices include n-Propyl gallate (NPG), p-Phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][11] For BDP dyes, which are not prone to reacting with these agents like some cyanine dyes are, NPG is an excellent and widely used choice due to its effectiveness and low toxicity.[11][12]
Q4: Can I make my own antifade mounting medium?
A4: Yes, a common and effective recipe involves n-propyl gallate (NPG). This can be a cost-effective alternative to commercial options. A validated protocol is provided in Section 4 of this guide.
Q5: Does the choice of immersion oil and coverslip matter?
A5: Absolutely. Mismatches in the refractive index (RI) between your mounting medium, coverslip, and immersion oil can cause spherical aberrations, which scatter light and reduce signal intensity.[5] This often tempts users to increase laser power, which in turn accelerates photobleaching. For high-resolution imaging, ensure the RI of your cured mounting medium (e.g., ~1.52 for ProLong Glass) is matched as closely as possible to your immersion oil (typically ~1.518) and coverslip (typically 1.5).[13][14]
Section 3: In-Depth Troubleshooting Guides
This section provides a logical workflow to diagnose and resolve photobleaching issues.
Diagram 2: Troubleshooting Workflow for BDP R6G Photobleaching
Caption: A step-by-step workflow to diagnose and fix photobleaching.
The rationale here is to reduce the total number of photons hitting your sample to the minimum required for data collection.
| Parameter | Recommended Action | Scientific Rationale |
| Excitation Intensity | Use neutral density (ND) filters or reduce laser power to 1-10% of maximum. | The rate of photobleaching is directly proportional to the intensity of the excitation light. Lowering the photon flux decreases the probability of molecules entering the destructive triplet state. |
| Exposure Time | For static imaging, use the shortest exposure that gives a clear signal. For live imaging, balance exposure time with the speed of the biological process to avoid motion blur.[10] | Minimizes the total "time-at-risk" for the fluorophore. Every millisecond of illumination contributes to photobleaching.[8][9] |
| Pinhole (Confocal) | Open the pinhole slightly (e.g., to 1.2-1.5 Airy units). | While this slightly reduces Z-axis resolution, it allows more emitted photons to reach the detector, meaning you can reduce the laser power to achieve the same signal intensity. |
| Detector Gain/EM Gain | Increase detector gain moderately. | Increasing gain amplifies the detected signal electronically. This allows you to use a lower excitation power, preserving the fluorophore, although it may slightly increase image noise. |
| Filters | Ensure you are using a high-quality filter set matched to BDP R6G (Excitation ~530 nm, Emission ~548 nm).[1] | Mismatched filters can lead to inefficient excitation and detection, forcing the user to increase laser power to compensate, which accelerates photobleaching. |
The goal of an antifade reagent is to chemically "scrub" the environment of the reactive oxygen species that destroy the fluorophore.
Diagram 3: Mechanism of Antifade Reagents
Caption: Antifade reagents intercept ROS before they can damage fluorophores.
| Antifade Agent | Pros | Cons | Best For |
| n-Propyl gallate (NPG) | Effective, non-toxic, compatible with many dyes including BDP R6G.[11][12] | Can be difficult to dissolve, requiring heat.[11] May have some anti-apoptotic properties in live cells.[11] | Fixed-cell immunofluorescence. |
| p-Phenylenediamine (PPD) | Considered one of the most effective antifade agents.[5][11] | Can be toxic, may react with cyanine dyes, and can cause background fluorescence.[5][6][11] | Use with caution, primarily for red fluorophores. Not the first choice for BDP R6G. |
| Trolox (Vitamin E analog) | Water-soluble, low toxicity, effective for live-cell imaging.[8] Acts via a reductive/oxidative system (ROXS).[15] | Can form a quinone derivative that is a strong oxidant.[15] | Live-cell imaging experiments. |
| DABCO | Less toxic than PPD.[11] | Generally less effective than PPD.[11] | General purpose, especially when toxicity is a major concern. |
Section 4: Optimized Experimental Protocols
Protocol 4.1: Preparation of NPG-Glycerol Antifade Mounting Medium
This protocol provides a reliable and cost-effective antifade solution for fixed samples labeled with this compound.
Materials:
-
n-Propyl gallate (NPG) (e.g., Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare 1X PBS: Dilute your 10X PBS stock with deionized water to create a 1X working solution.
-
Prepare 2% NPG Stock Solution:
-
Rationale: NPG does not dissolve well in aqueous solutions.[12] A solvent like DMSO is required.
-
Weigh 200 mg of n-propyl gallate.
-
Dissolve in 10 mL of DMSO. This creates a 2% (w/v) stock solution. Warm slightly and vortex if necessary to fully dissolve.
-
-
Prepare Mounting Medium Base:
-
In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS.[12] Mix thoroughly by inversion. This creates a 90% glycerol solution in 1X PBS.
-
-
Combine to Create Final Antifade Medium:
-
While stirring the glycerol/PBS mixture from Step 3, slowly add 100 µL of the 2% NPG stock solution from Step 2.[12]
-
The final concentration of NPG will be 0.02%.
-
Continue to stir for 10-15 minutes.
-
-
Storage and Use:
Protocol 4.2: Best Practices for Sample Mounting
-
Remove Excess Buffer: After your final wash step, carefully aspirate as much buffer as possible from the coverslip or slide without allowing the sample to dry out.
-
Rationale: Excess aqueous buffer will dilute the glycerol and antifade reagents, reducing their effectiveness and altering the final refractive index.[13]
-
-
Apply Medium: Add 1-2 drops of the antifade mounting medium directly onto the specimen.[16]
-
Mount Coverslip: Gently lower the coverslip onto the medium at an angle to avoid trapping air bubbles.
-
Cure (if using a hardening medium): Allow the medium to cure completely (can be 24 hours) at room temperature in the dark.[16]
-
Rationale: Hardening mountants achieve their final, optimal refractive index only after they have fully cured.[13]
-
-
Seal: For long-term storage, seal the edges of the coverslip with clear nail polish.
-
Store: Store slides flat in a slide box at 4°C, protected from light.[16]
By understanding the mechanisms of photobleaching and systematically applying these optimized imaging and sample preparation strategies, you can significantly extend the fluorescent life of your this compound conjugates and acquire high-quality, reproducible data.
References
-
Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (n.d.). Retrieved January 24, 2026, from [Link]
-
Photobleaching in Live Cell Imaging | Biocompare. (2018, April 26). Retrieved January 24, 2026, from [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy - News-Medical.Net. (2018, October 24). Retrieved January 24, 2026, from [Link]
-
Photochemical Properties and Stability of BODIPY Dyes - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. (2011, February 11). Retrieved January 24, 2026, from [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.). Retrieved January 24, 2026, from [Link]
-
Photochemical Properties and Stability of BODIPY Dyes - ResearchGate. (2021, June 16). Retrieved January 24, 2026, from [Link]
-
Method for optimizing imaging parameters to record neuronal and cellular activity at depth with bioluminescence - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]
-
Highly efficient and photostable photonic materials from diiodinated BODIPY laser dyes. (n.d.). Retrieved January 24, 2026, from [Link]
-
Photobleaching of Fluorescent Dyes Under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link]
-
“Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging - Bitesize Bio. (2025, June 6). Retrieved January 24, 2026, from [Link]
-
Photochemical Properties and Stability of BODIPY Dyes - PubMed. (2021, June 23). Retrieved January 24, 2026, from [Link]
-
Photobleaching of Fluorescent Dyes in Polymer Films - Case Western Reserve University. (2013, May 5). Retrieved January 24, 2026, from [Link]
-
Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (n.d.). Retrieved January 24, 2026, from [Link]
-
Preferred anti-fading agent for confocal fluorescence microscopy? - ResearchGate. (2013, September 21). Retrieved January 24, 2026, from [Link]
-
BODIPY R6G NHS活化酯[ BODIPY R6G NHS ester ] - 多荧生物. (n.d.). Retrieved January 24, 2026, from [Link]
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BDP R6G NHS ester high background fluorescence causes
Technical Support Center: BDP R6G NHS Ester
From the Senior Application Scientist's Desk
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've frequently collaborated with researchers to resolve challenges that can arise during fluorescent labeling. A common and often frustrating issue is high background fluorescence, which can obscure specific signals and compromise data quality.
This guide is designed to move beyond a simple checklist. It provides in-depth, cause-and-effect explanations for the most common sources of high background when using this compound. We will explore the chemical principles at play, offer validated protocols, and provide a logical troubleshooting framework to help you achieve clean, specific, and bright results in your experiments.
Frequently Asked Questions (FAQs): Troubleshooting High Background
Q1: I'm observing high, diffuse background fluorescence across my entire sample, including my negative controls. What is the most probable cause?
This is a classic sign that your final sample contains an excess of fluorescent molecules that are not covalently attached to your target protein. The two most likely culprits are free, unreacted dye or hydrolyzed dye that was not adequately removed after the labeling reaction.
-
The Chemistry of the Problem : this compound is an amine-reactive reagent. Its purpose is to form a stable, covalent amide bond with primary amines (like the side chain of lysine residues) on your protein of interest.[1] However, the NHS ester group is highly susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired labeling reaction.[2][3] This hydrolysis creates BDP R6G carboxylic acid, which is no longer reactive with amines but remains highly fluorescent. If this free or hydrolyzed dye is not completely separated from your now-labeled protein, it will be present throughout the sample and contribute to high background fluorescence.[4]
-
The Solution : The key is rigorous post-labeling purification. Methods like size-exclusion chromatography (gel filtration) are extremely effective at separating the larger, labeled protein from the smaller, free dye molecules.[4][5] Relying on methods like passive dialysis alone may be insufficient for complete removal of excess dye.[5]
Q2: My signal-to-noise ratio is poor, suggesting both low labeling efficiency and high background. How are my reaction conditions contributing to this?
This outcome points directly to a suboptimal balance in the labeling chemistry, where the competing hydrolysis reaction is out-pacing the desired amine-labeling reaction. Several factors in your reaction setup are critical to controlling this balance.
1. NHS Ester Hydrolysis: The NHS ester functional group is highly moisture-sensitive.[1][5]
-
Causality : Once dissolved, especially in aqueous buffer, the hydrolysis process begins immediately. The rate of this hydrolysis reaction increases dramatically with pH.[2][3] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[2] If your dye is pre-dissolved in buffer and left to stand, or if the labeling reaction runs for an excessively long time at a high pH, a significant portion of the dye will be hydrolyzed and non-reactive before it can couple to your protein.
-
Preventative Measures : Always prepare the dye stock solution immediately before use in a high-quality, anhydrous (water-free) organic solvent like DMSO or DMF.[6][7] Add the dye solution to the protein solution swiftly to initiate the reaction. Do not store NHS esters in aqueous solutions.[6]
2. Incorrect Buffer Choice: The composition of your reaction buffer is paramount.
-
Causality : NHS esters react with any primary amine. If your buffer contains molecules with primary amines, such as Tris or glycine, these will compete with your protein for reaction with the dye, drastically reducing labeling efficiency.[1][8]
-
Preventative Measures : Always use an amine-free buffer for the conjugation reaction. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate, adjusted to the correct pH.[1][9]
3. Suboptimal pH: The reaction pH is a critical balancing act.
-
Causality : The target primary amines on your protein must be deprotonated (-NH2) to be nucleophilic and reactive. This is favored at a pH above the pKa of the amine group (for lysine, this is ~10.5), hence the need for a basic pH.[10] However, as noted above, high pH also accelerates the hydrolysis of the NHS ester.[11] The optimal pH is therefore a compromise that allows for efficient amine reaction while minimizing rapid dye hydrolysis.
-
Preventative Measures : The recommended pH range for NHS ester labeling is typically 8.3-8.5.[6][10] For proteins sensitive to higher pH, a lower pH of 7.4 can be used, but this will require a longer incubation time as both the labeling reaction and the hydrolysis reaction will be slower.[9]
.
Caption: Competing reactions in NHS ester labeling.
Q3: What is the most reliable method to completely remove unbound BDP R6G dye after labeling?
For robust and reproducible results, size-exclusion chromatography (SEC), also known as gel filtration, is the gold standard for removing small molecules like unbound dyes from larger proteins.[4]
Mechanism of Separation : SEC separates molecules based on their hydrodynamic radius (size). The column contains porous beads. Large molecules (your labeled protein) cannot enter the pores and are excluded, so they travel through the column quickly and elute first. Smaller molecules (free BDP R6G dye and hydrolysis byproducts) enter the pores, taking a longer, more tortuous path through the column, and therefore elute later.[4] This provides a clean separation of your desired product from fluorescent contaminants.
A detailed, step-by-step protocol for this crucial purification step is provided in the "Experimental Protocols" section below.
.
Caption: Workflow for purification by size-exclusion chromatography.
Q4: Even after thorough purification, I still see some non-specific signal. Could the BDP R6G conjugate itself be the problem?
Yes, this is possible. In this case, the background is not from free dye but from your labeled protein binding to unintended cellular components or surfaces. This is known as non-specific binding of the conjugate.
-
Causality : The BDP R6G fluorophore, like many organic dyes, has hydrophobic characteristics. Covalently attaching multiple dye molecules to a protein can increase its overall hydrophobicity, potentially exposing patches that can lead to "sticky" interactions with other proteins or cellular structures.[12][13] This can result in the labeled protein adhering to surfaces or binding to off-target sites, creating unwanted background signal.
-
Mitigation Strategies : This type of background must be addressed at the application level.
-
Blocking : Before applying your labeled protein, use a blocking buffer appropriate for your application (e.g., Bovine Serum Albumin (BSA) or non-fat dry milk for Western blots; specialized blocking buffers for immunofluorescence). Blocking agents are designed to occupy potential non-specific binding sites.[14]
-
Washing : Increase the number and stringency of your wash steps after incubation with the labeled protein. Adding a mild, non-ionic detergent like Tween-20 to the wash buffer can help disrupt weak, non-specific hydrophobic interactions.
-
Optimize Concentration : Using too high a concentration of your labeled protein can exacerbate non-specific binding. Perform a titration to find the lowest concentration that still gives a robust specific signal.[14]
-
Summary Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High, diffuse background everywhere | 1. Incomplete removal of free/hydrolyzed dye. | • Purify the conjugate using size-exclusion chromatography.[4] • Ensure the column size is appropriate for the sample volume. |
| Low signal, high background | 1. Hydrolysis of NHS ester: Dye was non-reactive before labeling. 2. Wrong buffer: Amine-containing buffers (Tris, glycine) competed for the dye. 3. Incorrect pH: pH was too low for efficient amine reaction or too high, causing rapid hydrolysis. | • Dissolve dye in anhydrous DMSO/DMF immediately before use.[7] • Use an amine-free buffer (e.g., PBS, bicarbonate) at pH 8.3-8.5.[6][9] • Optimize dye-to-protein molar ratio; start with a 10-15 fold molar excess.[8] |
| Speckled or punctate background | 1. Precipitation: Labeled protein has aggregated and precipitated. 2. Contaminated buffers: Particulates in buffers. | • Centrifuge the final conjugate at high speed before use to pellet aggregates. • Filter all buffers through a 0.2 µm filter. |
| Background on specific cellular structures or surfaces | 1. Non-specific binding: The dye-protein conjugate is "sticky". | • Use an appropriate blocking agent (e.g., BSA) before applying the conjugate.[14] • Add a non-ionic detergent (e.g., Tween-20) to wash buffers. • Titrate the conjugate to find the optimal concentration. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol is a starting point and may require optimization for your specific protein.
-
Prepare the Protein : a. Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.[5][10] b. If your protein is in an incompatible buffer (like Tris), you must perform a buffer exchange using a desalting column or dialysis against the labeling buffer.
-
Prepare the Dye : a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1] b. Prepare a 10 mM stock solution of the dye by dissolving it in high-quality, anhydrous DMSO. Vortex briefly. This solution should be prepared fresh and used immediately.[7][8] Do not store the dye in DMSO for extended periods.[6]
-
Perform the Labeling Reaction : a. Calculate the volume of dye solution needed. A starting point is a 10- to 20-fold molar excess of dye to protein. b. While gently stirring or vortexing the protein solution, add the calculated amount of dye stock solution. c. Incubate the reaction for 1 hour at room temperature, protected from light.[7] For pH-sensitive proteins, the reaction can be performed at pH 7.4, but the incubation time may need to be extended to 2-4 hours or overnight on ice.[9][10]
-
Quench the Reaction (Optional but Recommended) : a. To stop the reaction and quench any remaining reactive NHS esters, add a quenching buffer with a primary amine. A common choice is Tris-HCl, added to a final concentration of 50-100 mM.[15][16] b. Incubate for an additional 15-30 minutes at room temperature.
-
Purify the Conjugate : a. Proceed immediately to purification to separate the labeled protein from unreacted dye and reaction byproducts (see Protocol 2).
Protocol 2: Post-Labeling Purification via Size-Exclusion Chromatography (SEC)
-
Select and Prepare the Column : a. Choose a desalting column (e.g., a pre-packed PD-10 column) with an appropriate molecular weight cutoff (MWCO) and bed volume for your sample size. b. Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4) by washing it with at least 3-5 column volumes of the buffer, as per the manufacturer's instructions.
-
Apply the Sample : a. Allow the equilibration buffer to drain completely from the column. b. Carefully load your entire quenched reaction mixture onto the center of the column bed. c. Allow the sample to fully enter the column bed.
-
Elute and Collect Fractions : a. Add the storage buffer to the column to begin elution. b. The brightly colored band of labeled protein should be visible and will move down the column first. Start collecting fractions (e.g., 0.5 mL each) as this first colored band begins to elute.[7] c. A second, slower-moving colored band corresponding to the smaller, free dye will follow. Collect these fractions separately and discard them.
-
Analyze and Pool Fractions : a. Measure the absorbance of the collected fractions to determine the protein concentration (at 280 nm) and dye incorporation (at ~530 nm for BDP R6G). b. Pool the fractions containing the pure, labeled protein (the first peak). c. The conjugate is now purified and can be stored at 4°C (short-term) or -20°C (long-term), often with a preservative like sodium azide.[1]
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. [Link]
-
This compound (A270105) - Antibodies.com. [Link]
-
Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC - NIH. [Link]
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]
-
Fluorescent labeling and modification of proteins - PMC - NIH. [Link]
-
AQuora® NHS Ester Dyes - Quanta BioDesign. [Link]
-
NHS ester protocol for labeling proteins - Abberior. [Link]
-
Surface patches induce nonspecific binding and phase separation of antibodies - PMC - NIH. [Link]
-
(PDF) Surface patches induce nonspecific binding and phase separation of antibodies. [Link]
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- 6. lumiprobe.com [lumiprobe.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. glenresearch.com [glenresearch.com]
- 10. interchim.fr [interchim.fr]
- 11. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: BDP R6G NHS Ester Conjugation
A Guide for Scientists on the Critical Role of pH
Welcome to the technical support center for BDP R6G NHS ester applications. As Senior Application Scientists, we understand that successful bioconjugation hinges on controlling key reaction parameters. The most critical of these is pH. This guide is designed to provide you with a deep, mechanistic understanding and practical, actionable advice for your conjugation experiments.
Understanding the Core Chemistry: A Balancing Act
The conjugation of an N-hydroxysuccinimide (NHS) ester to a primary amine (e.g., on a protein or amine-modified oligonucleotide) is a nucleophilic acyl substitution.[1] Success requires navigating a fundamental conflict between two pH-dependent processes:
-
Amine Reactivity (Aminolysis): The target, a primary aliphatic amine (-NH₂), is only reactive in its unprotonated state. At low pH, the amine is protonated (-NH₃⁺), making it non-nucleophilic and halting the conjugation reaction.[1][2][3][4] To ensure a sufficient concentration of reactive amines, the pH must be raised to a level near or slightly above the amine's pKa. The pKa of the ε-amino group of lysine residues in proteins is typically around 10.0-10.5.[5]
-
NHS Ester Stability (Hydrolysis): The NHS ester is highly susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive.[6][7][8] This competing reaction becomes significantly faster as the pH increases.[6][8]
Therefore, the "optimal" pH is a carefully chosen compromise—high enough to deprotonate a sufficient fraction of the target amines but not so high that the dye hydrolyzes before it can react.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for this compound conjugation?
For most protein and biomolecule labeling, the optimal pH range is between 8.0 and 9.0 .[6] A narrower, commonly cited "sweet spot" is pH 8.3-8.5 .[2][3][4] Within this range, a favorable balance is struck between having enough reactive, unprotonated primary amines and minimizing the rate of NHS ester hydrolysis.[1][6]
Q2: Why can't I perform the reaction at a lower pH, like 7.4?
While the NHS ester is more stable at neutral pH, the concentration of reactive (unprotonated) primary amines is significantly lower.[1] The pKa of the target lysine ε-amino groups is around 10.5. At pH 7.4, the vast majority of these amines will be in their protonated, non-reactive -NH₃⁺ form, leading to extremely slow or negligible conjugation.
Q3: What happens if I use a pH above 9.0?
As the pH rises above 9.0, the rate of NHS ester hydrolysis increases dramatically.[2][3][4] For instance, the half-life of a typical NHS ester can drop from hours at pH 7 to just minutes at pH 8.6-9.0.[1][6][8] While the amines are fully deprotonated, the dye will likely be destroyed by reaction with water before it can effectively label your target molecule, resulting in very low conjugation efficiency.[2]
Q4: Which buffer should I use for the conjugation reaction?
The choice of buffer is critical. You must use a buffer that does not contain primary amines. [1][6][9][10] Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine are incompatible because they will compete with your target molecule for reaction with the NHS ester, drastically reducing your labeling efficiency.[1][6]
Recommended buffers include:
-
Sodium Bicarbonate (100 mM, pH 8.3-8.5): A very common and effective choice.[2][3][7]
-
Sodium Borate (50-100 mM, pH 8.5-9.0): Another excellent option, particularly for oligonucleotide labeling.[9][11]
-
Phosphate Buffer (e.g., PBS, 100 mM, adjusted to pH 8.0-8.5): A viable option, though bicarbonate and borate are often preferred for maintaining pH in this specific range.[2][3][6]
Q5: Does the fluorescence of the BDP R6G dye itself depend on pH?
BDP R6G is known to be a photostable dye whose fluorescence has little dependence on pH in the typical physiological range, which is an advantage for subsequent imaging or detection applications.[12] However, some rhodamine derivatives can exhibit pH-dependent fluorescence due to structural changes like spirolactam formation.[13] While the core BDP R6G fluorophore is stable, the conjugation reaction itself remains highly pH-sensitive.
Troubleshooting Guide
Problem: Low Labeling Efficiency or No Labeling
| Potential Cause | Explanation & Solution |
| Incorrect Reaction pH | The pH of your protein solution is the single most important factor. Action: Verify the pH of your final reaction mixture. Do not assume the buffer's nominal pH is correct, especially after adding your protein, which may have its own buffering capacity. Adjust if necessary. For a new protein, consider running a pH optimization experiment (see Protocol 2). |
| Wrong Buffer Type | You are using a buffer containing primary amines (e.g., Tris, glycine). These amines will react with the this compound, consuming the dye.[1][6] Action: Immediately switch to a non-amine-containing buffer like sodium bicarbonate or sodium borate.[2] Purify your protein to remove any residual Tris from previous steps. |
| Hydrolyzed NHS Ester | The this compound is moisture-sensitive.[9] If the powder was exposed to humid air or if the stock solution in DMSO/DMF is old, it may have hydrolyzed. Action: Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock solution.[2][3][7] Prepare the stock solution immediately before use.[11] Store the NHS ester powder desiccated at -20°C. |
| Insufficient Dye Concentration | Hydrolysis is a competing reaction, so a molar excess of the dye is required to favor the desired aminolysis reaction.[7] Action: Increase the molar excess of the this compound. A starting point for proteins is often a 10-20 fold molar excess of dye-to-protein. This may need to be optimized. |
| Low Protein Concentration | The reaction kinetics depend on the concentration of both reactants. In dilute protein solutions, the competing hydrolysis reaction (where water concentration is constant) can dominate.[6][8] Action: If possible, concentrate your protein solution. A concentration of 2-10 mg/mL is often recommended.[3][9] |
Data & Visualization
The pH-Reactivity Relationship
The relationship between pH, amine reactivity, and NHS ester stability is the central challenge of this conjugation chemistry.
Caption: The "Optimal pH Zone" for NHS Ester Conjugation.
Table 1: Impact of pH on NHS Ester Half-Life
This table summarizes the dramatic effect of pH on the stability of the NHS ester in aqueous buffer. Note how quickly the half-life decreases as the solution becomes more alkaline.
| pH | Temperature (°C) | Approximate Half-Life |
| 7.0 | 0 | 4-5 hours[1][6][8] |
| 8.0 | 4 | ~1 hour[1] |
| 8.6 | 4 | 10 minutes[1][6][8] |
| 9.0 | Room Temp | Minutes[1][14] |
Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Protein
This protocol provides a robust starting point for labeling a typical antibody or protein.
Caption: Standard workflow for protein conjugation.
Methodology:
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification:
-
Stop the reaction and remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS pH 7.4).[15]
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and at the λ_max_ of BDP R6G (~525 nm).
-
Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per protein.[16]
-
Protocol 2: pH Optimization Experiment
If you are working with a new or sensitive biomolecule, or if standard protocols yield poor results, a pH optimization is highly recommended.
Methodology:
-
Prepare Buffers: Make a set of four identical reaction buffers (e.g., 100 mM Sodium Borate) but adjust the pH of each to create a range: pH 7.5, 8.0, 8.5, and 9.0 .
-
Set Up Parallel Reactions:
-
Aliquot your protein/biomolecule into four separate tubes.
-
Add the corresponding pH buffer to each tube.
-
Initiate the reaction in all tubes simultaneously by adding the same molar excess of freshly prepared this compound stock solution.
-
-
Incubate and Purify:
-
Incubate all reactions for a fixed time (e.g., 1 hour) under identical conditions (temperature, light protection).
-
Purify each sample using the same method (e.g., spin desalting columns) to remove free dye.
-
-
Analyze and Compare:
-
Analyze the output from each reaction. For proteins, this can be done by:
-
UV-Vis Spectroscopy: Calculate the DOL for each pH point. The highest DOL indicates the optimal pH.
-
SDS-PAGE with Fluorescence Imaging: Run the samples on a gel and visualize the fluorescence. The brightest band will correspond to the most efficient labeling condition.
-
-
This empirical approach will definitively identify the optimal pH for your specific system, accounting for any unique properties of your molecule.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
-
ResearchGate. (2017). Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?. Retrieved from [Link]
- Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. DOI:10.1039/D5NJ02078F
-
OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). The pKa values for the amine groups, carboxyl groups, and side chains.... Retrieved from [Link]
-
Pace, C. N., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Grimm, J. B., et al. (2015). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. PubMed Central. Retrieved from [Link]
-
Medicosis Perfectionalis. (2021, July 15). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. Retrieved from [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. glenresearch.com [glenresearch.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: BDP R6G NHS Ester Stability & Application Guide
Welcome to the technical support guide for BDP R6G N-hydroxysuccinimidyl (NHS) ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and application of this versatile fluorescent dye. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot issues and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the properties and handling of BDP R6G NHS ester.
Q1: What is this compound and what are its key features?
Answer: this compound is a fluorescent labeling reagent belonging to the borondipyrromethene (BODIPY) family of dyes.[1][2] It is designed to covalently attach the bright and highly photostable BDP R6G fluorophore to biomolecules.[1][2][3]
Key Features:
-
Amine-Reactivity: The N-hydroxysuccinimidyl (NHS) ester group reacts specifically with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues) and other molecules to form a stable amide bond.[4][5][6]
-
Spectral Properties: It exhibits absorption and emission spectra similar to Rhodamine 6G (R6G), with an absorption maximum around 530 nm and an emission maximum around 548 nm.[2]
-
High Photostability & Quantum Yield: BDP R6G is known for being a bright and photostable dye, making it suitable for demanding applications like fluorescence microscopy and polarization assays.[1][2][7]
-
Low pH-Dependence: Unlike some fluorophores, the fluorescence of the BDP core has little dependence on pH, providing more consistent signal in various biological environments.[1][2][3]
Q2: What is the primary cause of this compound instability in aqueous solutions?
Answer: The primary cause of instability is hydrolysis . The NHS ester moiety is highly susceptible to reaction with water.[8] This reaction cleaves the ester, rendering the dye incapable of conjugating to its target amine. This hydrolysis reaction is the main competitor to the desired labeling reaction.[9] Therefore, preparing aqueous solutions of the NHS ester immediately before use is critical.[4][10]
Q3: How should I properly store and handle this compound?
Answer: Proper storage is absolutely critical to maintain the reactivity of the dye.[8][11]
-
Solid Form: Upon receipt, store the vial of solid this compound at -20°C, protected from light, and desiccated.[1][2][3] Before opening the vial, you must allow it to fully equilibrate to room temperature to prevent moisture from condensing on the product, which would cause hydrolysis.[11][12]
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][13] Amine-free DMF is often preferred.[13] A stock solution in anhydrous DMSO/DMF can be stored at -20°C for 1-2 months.[10][13]
-
Aqueous Solutions: Do not store this compound in aqueous buffers. Aqueous solutions should be prepared immediately before the labeling reaction is initiated and used without delay.[10]
Q4: What is the optimal pH for labeling with this compound, and why?
Answer: The optimal pH for the labeling reaction is between 8.3 and 8.5 .[5][10][13] This specific pH range is a critical compromise between two competing factors:
-
Amine Reactivity: For the labeling reaction to occur, the target primary amine on the biomolecule must be in its unprotonated, nucleophilic state (-NH₂). At acidic or neutral pH, this group is largely protonated (-NH₃⁺) and non-reactive. A slightly basic pH shifts the equilibrium towards the reactive -NH₂ form.[5][10]
-
NHS Ester Stability: As the pH increases, the rate of NHS ester hydrolysis also increases dramatically.[5][9]
Therefore, pH 8.3-8.5 represents the "sweet spot" where a sufficient concentration of primary amines is deprotonated for efficient labeling, while the rate of dye hydrolysis is still manageable.
Q5: Which buffers should I use for the conjugation reaction, and which should I avoid?
Answer: The choice of buffer is crucial for a successful conjugation.
-
Recommended Buffers: Use non-amine-containing buffers with a pKa that can maintain the optimal pH range of 8.3-8.5. Good choices include:
-
Buffers to Avoid: NEVER use buffers containing primary amines. These will compete with your target biomolecule for reaction with the NHS ester, drastically reducing your labeling efficiency.[14][15] Common examples to avoid include:
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My labeling efficiency is very low or zero.
This is the most common issue and can almost always be traced back to the stability and reactivity of the NHS ester.
-
Possible Cause 1: Your this compound has hydrolyzed.
-
Why it happens: The NHS ester is not reactive because it has already reacted with water. This is the most likely culprit. It can happen if the solid dye was exposed to moisture, if the DMSO/DMF used for the stock solution was not anhydrous, or if the dye was left in an aqueous buffer for too long before the protein was added.[4][12]
-
Solution: Always use a fresh aliquot of dye from a properly stored stock solution. Ensure your DMSO or DMF is of high quality and anhydrous.[13] Most importantly, add the dye stock solution to your biomolecule in its reaction buffer immediately after preparation; do not let the dye sit in the aqueous buffer alone.[10]
-
-
Possible Cause 2: The pH of your reaction buffer is incorrect.
-
Why it happens: If the pH is too low (e.g., < 7.5), the primary amines on your protein will be protonated (-NH₃⁺) and will not react with the NHS ester.[5][10] If the pH is too high (e.g., > 9.0), the hydrolysis of the dye will be almost instantaneous, destroying it before it can react with the protein.[5][9]
-
Solution: Prepare your buffer fresh and verify its pH with a calibrated meter. A 0.1 M sodium bicarbonate solution naturally has a pH around 8.3, making it a reliable choice.[10]
-
-
Possible Cause 3: Your biomolecule concentration is too low.
-
Why it happens: The labeling reaction (acylation) is a bimolecular reaction that depends on the concentration of both the dye and the target protein. Hydrolysis is a pseudo-first-order reaction that depends on the dye concentration. In dilute protein solutions, the hydrolysis reaction can outcompete the labeling reaction.[4][9]
-
Solution: Increase the concentration of your biomolecule. Optimal concentrations are typically in the range of 1-10 mg/mL.[4][10] For very dilute samples, you may need to increase the molar excess of the dye, but be aware this can lead to higher background.
-
Problem: My final conjugate shows weak or no fluorescence.
-
Possible Cause: The fluorophore has been damaged by light (photobleaching).
-
Why it happens: Like most fluorophores, BDP R6G is susceptible to photobleaching upon prolonged exposure to light.[1][8]
-
Solution: Protect the dye from light at all stages of the process. Store the solid and stock solutions in the dark.[1][2] Perform the labeling reaction in a tube wrapped in aluminum foil or in a dark room.[4]
-
Problem: I see multiple or unexpected peaks during HPLC purification of my conjugate.
-
Possible Cause: A significant peak corresponds to the hydrolyzed, unreacted dye.
-
Why it happens: If the labeling reaction was inefficient due to any of the reasons listed above, a large amount of hydrolyzed dye will remain in the reaction mixture. This inactive dye has different properties from the active NHS ester and the final conjugate, and will elute as a separate peak.
-
Solution: This is an indication of a failed or inefficient reaction. Review the troubleshooting steps for low labeling efficiency. Proper purification, for example by gel filtration, should effectively separate the small hydrolyzed dye molecule from the much larger labeled protein.[10]
-
Section 3: Data & Protocols
The Critical Role of pH: A Quantitative Look
The stability of an NHS ester is directly and dramatically impacted by pH. The table below provides typical half-life data for NHS esters in aqueous solutions, illustrating the rapid increase in hydrolysis rate with increasing pH.
| pH | Temperature | Approximate Half-Life of NHS Ester | Reference(s) |
| 7.0 | 0 °C | 4 - 5 hours | [9] |
| 8.0 | Room Temp. | ~3.5 hours (210 min) | [16] |
| 8.5 | Room Temp. | ~3 hours (180 min) | [16] |
| 8.6 | 4 °C | 10 minutes | [9] |
| 9.0 | Room Temp. | ~2 hours (125 min) | [16] |
Note: Data is generalized for NHS esters. Room temperature is assumed to be ~20-25°C. This data underscores the necessity of performing the reaction swiftly after adding the dye to the buffer.
Visualizing the Core Challenge: Conjugation vs. Hydrolysis
The success of your experiment hinges on favoring the top reaction pathway over the bottom one. This is achieved by optimizing concentration, pH, and timing.
Caption: Step-by-step workflow for protein conjugation with this compound.
3. Detailed Reaction Steps: a. Calculate the volume of the this compound stock solution needed. A 10- to 20-fold molar excess of dye to protein is a good starting point. b. Add the calculated volume of the dye stock solution to your protein solution while gently vortexing. [10] c. Incubate the reaction for 1 to 4 hours at room temperature, ensuring the reaction tube is protected from light. [10]Alternatively, the reaction can be performed overnight on ice. [10] d. Stop the reaction by adding an amine-containing buffer (like 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.
Purification: a. Remove the unreacted/hydrolyzed dye and byproducts from the labeled protein. b. The most common and effective method is size-exclusion chromatography (e.g., a Sephadex G-25 column). The larger protein conjugate will elute first, while the smaller, free dye molecules are retained and elute later. [10]
References
-
Gong, H., et al. (2019). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound (A270105). Retrieved from [Link]
-
Fluidic Sciences. (2024). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). US5772699A - Stable aqueous reactive dye composition and method for stabilizing an....
-
ResearchGate. (n.d.). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry. Retrieved from [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
Sources
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- 2. This compound (A270105) | Antibodies.com [antibodies.com]
- 3. medkoo.com [medkoo.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. fluidic.com [fluidic.com]
- 6. R6G NHS ester, 5-isomer, 209112-21-0 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. interchim.fr [interchim.fr]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
BDP R6G NHS Ester Labeling: Technical Support & Troubleshooting Guide
Welcome to the technical support center for BDP R6G NHS ester applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the use of this compound for labeling primary amines. Our goal is to empower you with the scientific rationale behind experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
What is the fundamental reaction mechanism of this compound with a primary amine?
This compound is an amine-reactive fluorescent dye. The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group. This group reacts with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins or the N-terminus of a polypeptide chain, through nucleophilic acyl substitution.[1][2] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the BDP R6G dye and the target molecule, with the release of N-hydroxysuccinimide as a byproduct.[1]
Caption: this compound Reaction with a Primary Amine.
What is the optimal pH for the labeling reaction, and why is it so critical?
The pH of the reaction buffer is arguably the most critical factor for successful labeling. The optimal pH range for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[3][4]
-
Below pH 8.3: The primary amine groups are predominantly protonated (R-NH₃⁺). This protonation renders the amine non-nucleophilic, thus preventing it from reacting with the NHS ester.[3][4]
-
Above pH 8.5: The competing reaction of hydrolysis of the NHS ester becomes significantly faster.[2][3] This leads to the consumption of the this compound, reducing the labeling efficiency.[2][3]
Therefore, maintaining the pH within the 8.3-8.5 range is a delicate balance to ensure the primary amine is sufficiently deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.
My labeling efficiency is low. What are the potential causes and solutions?
Low labeling efficiency is a common issue that can stem from several factors. Here's a systematic troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH | As discussed, if the pH is too low, the primary amines are protonated and unreactive. If it's too high, the NHS ester hydrolyzes.[3][4] | Prepare fresh buffer and verify the pH is within the optimal 8.3-8.5 range. Consider using a non-amine-containing buffer like phosphate, borate, or HEPES.[] |
| Hydrolysis of NHS Ester | This compound is moisture-sensitive. Improper storage or handling can lead to hydrolysis before it has a chance to react with your amine.[1] | Store the NHS ester desiccated at -20°C.[6][7][8] Allow the vial to warm to room temperature before opening to prevent condensation.[8] Prepare the dye solution immediately before use. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophilic substances (e.g., sodium azide in high concentrations) will compete with your target molecule for reaction with the NHS ester.[1][9] | Use a non-nucleophilic buffer. If your sample contains interfering substances, remove them by dialysis or buffer exchange prior to labeling.[] |
| Insufficient Dye Concentration | An inadequate molar excess of the dye will result in incomplete labeling. | A molar excess of 8-10 fold of the NHS ester over the amine-containing molecule is a good starting point for mono-labeling.[3] This may need to be optimized depending on the protein. |
| Poor Dye Solubility | This compound has moderate lipophilicity and may not be readily soluble in aqueous buffers.[10] | Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the reaction buffer.[3][4] Ensure the DMF is of high quality and free of amine contaminants.[4] |
| Steric Hindrance | The primary amine on your target molecule may be in a sterically hindered location, making it less accessible to the this compound. | Increase the reaction time or temperature (e.g., incubate at room temperature for 4 hours or overnight on ice).[3] However, be mindful that this can also increase the rate of hydrolysis. |
Caption: Troubleshooting Low Labeling Efficiency.
I'm observing fluorescence quenching in my labeled product. Why is this happening and how can I prevent it?
Fluorescence quenching, a decrease in fluorescence intensity, is a known phenomenon with BODIPY dyes, including BDP R6G.[10][11] The primary cause is often dye aggregation.[]
-
Aggregation-Induced Quenching (AIQ): At high concentrations or when conjugated to proteins, the hydrophobic BODIPY molecules can stack together (π-π stacking).[][13] This aggregation provides a non-radiative pathway for the excited state energy to dissipate, thus quenching the fluorescence.[]
Strategies to Mitigate Quenching:
-
Optimize the Degree of Labeling (DOL): Over-labeling a protein is a common cause of quenching. Reduce the molar excess of the this compound in your reaction to achieve a lower, more optimal DOL.
-
Use Water-Soluble Derivatives: While BDP R6G itself has some aqueous solubility, for highly sensitive applications, consider using a sulfonated version of the dye if available. Sulfo-NHS esters have increased water solubility, which can reduce aggregation.[10]
-
Introduce Linkers/Spacers: A longer spacer arm between the dye and the biomolecule can sometimes reduce the likelihood of dye-dye interactions and aggregation.
-
Solvent Environment: The solvent polarity can influence aggregation. While the labeling reaction is typically done in an aqueous buffer, subsequent applications in different solvents might impact the fluorescence.[]
Can this compound react with other functional groups besides primary amines?
While NHS esters are highly selective for primary aliphatic amines, they can react with other nucleophiles under certain conditions.[1] However, the resulting products are generally less stable.
-
Secondary Amines: NHS esters can react with secondary amines, but the reaction is typically slower than with primary amines.[14]
-
Hydroxyl and Sulfhydryl Groups: Reactions with hydroxyl (e.g., tyrosine, serine, threonine) and sulfhydryl (cysteine) groups can occur, but the resulting esters and thioesters are prone to hydrolysis or displacement by amines.[1]
For most applications under standard labeling conditions (pH 8.3-8.5), the reaction with primary amines is the predominant and most stable outcome.
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol is a starting point and may require optimization for your specific protein and application.
1. Preparation of Reagents:
- Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a pH of 8.3-8.5.
- This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
2. Labeling Reaction: a. To the protein solution, add the this compound stock solution. A common starting point is a 10-fold molar excess of the dye. b. Mix thoroughly by vortexing. c. Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.
3. Purification of the Conjugate: a. Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., gel filtration) appropriate for the size of your protein.[3] b. Collect the fractions containing the labeled protein.
4. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of BDP R6G (approximately 525 nm). b. Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
References
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available at: [Link]
-
A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - NIH. Available at: [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. Available at: [Link]
-
Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - NIH. Available at: [Link]
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins - Bitesize Bio. Available at: [Link]
-
Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC - NIH. Available at: [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir - ACS Publications. Available at: [Link]
-
Fluorescence Quenching in BODIPY Dyes: The Role of Intramolecular Interactions and Charge Transfer - EPFL. Available at: [Link]
-
BODIPY Fluorescent Labeling | LifeTein Peptide Blog. Available at: [Link]
-
Fluorescent labeling strategies for molecular bioimaging - PMC - PubMed Central. Available at: [Link]
-
The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study - Scholars' Mine. Available at: [Link]
-
Recent Progress of BODIPY Dyes With Aggregation-Induced Emission - PMC - NIH. Available at: [Link]
-
Fluorescent Labeling: Definition, Principles, Types and Applications. Available at: [Link]
-
Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed. Available at: [Link]
-
A convenient method for multicolour labelling of proteins with BODIPY fluorophores via tyrosine residues | Request PDF - ResearchGate. Available at: [Link]
-
J-aggregation induced emission enhancement of BODIPY dyes via H-bonding directed supramolecular polymerization: the importance of substituents at boron - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Request PDF - ResearchGate. Available at: [Link]
-
What are the pros and cons of using fluorescent labeling for tracking proteins in a cell?. Available at: [Link]
-
Fluorescence Quenching in BODIPY Dyes: The Role of Intramolecular Interactions and Charge Transfer - ResearchGate. Available at: [Link]
-
Troubleshooting | Fluorescence: Detection - YouTube. Available at: [Link]
-
BDP FL NHS ester (A270096) - Antibodies.com. Available at: [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress of BODIPY Dyes With Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio with BDP R6G NHS ester
Welcome to the technical support center for BDP R6G NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for improving the signal-to-noise ratio in your fluorescence-based experiments. As Senior Application Scientists, we have compiled this resource based on established best practices and our experience in the field to help you achieve optimal results.
Understanding this compound
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is spectrally similar to Rhodamine 6G (R6G), offering a bright, photostable signal with a high quantum yield.[1][2][3] A key feature of BODIPY dyes is that their fluorescence is not dependent on pH, providing more consistent results across various experimental conditions.[4][5][6] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines (-NH2) on proteins (such as the side chain of lysine residues) and other biomolecules.[7][]
Key Spectral Properties:
| Property | Value |
| Excitation Maximum | ~530 nm[4] |
| Emission Maximum | ~548 nm[4] |
| Molar Extinction Coefficient | ~76,000 M⁻¹cm⁻¹[4] |
| Fluorescence Quantum Yield | ~0.96[4][7] |
Troubleshooting Guide: Improving Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio is a common issue in fluorescence applications, which can manifest as either a weak specific signal or high background fluorescence. This section addresses the most frequent causes and provides systematic solutions.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is very weak or absent. What are the likely causes?
A weak or absent signal is typically due to one of three main issues: inefficient labeling, degradation of the dye, or problems with your imaging setup.
-
Inefficient Labeling: The most common cause is a problem with the conjugation reaction itself. This can be due to incompatible buffers, incorrect pH, or a suboptimal dye-to-protein ratio.[9]
-
Dye Degradation: this compound is sensitive to moisture and light.[4][6] Improper storage or handling can lead to hydrolysis of the NHS ester, rendering it unable to react with your protein.
-
Imaging Setup: Ensure that your microscope's filter sets are appropriate for the excitation and emission spectra of BDP R6G (Excitation ~530 nm, Emission ~548 nm).[4]
Q2: I'm observing high background fluorescence in my images. How can I reduce it?
High background noise is often caused by the presence of unconjugated (free) dye in your sample or non-specific binding of the labeled protein.
-
Unconjugated Dye: It is crucial to remove all free this compound after the labeling reaction.[10][] Even a small amount of unbound dye can significantly increase background fluorescence.
-
Non-Specific Binding: The labeled protein may be binding non-specifically to your sample substrate (e.g., coverslip, plate well) or to cellular components other than your target. Using appropriate blocking buffers can help mitigate this.[12]
-
Autofluorescence: Some cell or tissue types exhibit natural fluorescence (autofluorescence), which can contribute to background noise. This is often more pronounced in the blue and green channels.[12]
Q3: The labeling efficiency of my protein seems low. How can I improve it?
Several factors can influence the efficiency of the labeling reaction.
-
Buffer Composition: The presence of primary amines in your buffer (e.g., Tris, glycine) will compete with your protein for reaction with the NHS ester, significantly reducing labeling efficiency.[9][13] Always use an amine-free buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer.[9]
-
Reaction pH: The reaction between an NHS ester and a primary amine is most efficient at a slightly basic pH, typically between 7.5 and 8.5.[14] At lower pH values, the primary amines on the protein will be protonated, making them less reactive.
-
Dye-to-Protein Ratio: The optimal molar ratio of dye to protein needs to be determined empirically for each protein. A common starting point is a 10-20 fold molar excess of the dye.[10] However, using too much dye can lead to protein precipitation and an increased likelihood of non-specific binding.[15]
Q4: My labeled protein has precipitated out of solution. What went wrong?
Protein precipitation after labeling can occur for a few reasons:
-
Over-labeling: Attaching too many hydrophobic dye molecules to a protein can cause it to become insoluble and precipitate. This can be addressed by reducing the dye-to-protein molar ratio in your labeling reaction.[15]
-
Solvent Concentration: this compound is typically dissolved in an organic solvent like DMSO or DMF.[7] Adding too large a volume of this organic solvent to your aqueous protein solution can cause the protein to precipitate. Aim to keep the final concentration of the organic solvent below 10%.
-
Protein Instability: The protein itself may be unstable under the labeling conditions (e.g., pH, temperature). Ensure that your protein is stable in the chosen reaction buffer.
Experimental Protocols
Protocol 1: Standard this compound Labeling of Proteins
This protocol provides a general procedure for labeling proteins with this compound.
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25 gel filtration column)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein: Dissolve your protein in the amine-free buffer at a concentration of 2-5 mg/mL. If your protein is already in a buffer containing amines, perform a buffer exchange into the labeling buffer.
-
Prepare the Dye: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of 10-fold molar excess is recommended.
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of dye solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, you can add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[]
Protocol 2: Purification of Labeled Protein via Gel Filtration
This is a common and effective method for removing unconjugated dye.
Materials:
-
Labeled protein solution from Protocol 1
-
Sephadex G-25 desalting column
-
Collection tubes
-
Elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the Column: Equilibrate the desalting column with the elution buffer according to the manufacturer's instructions.
-
Load the Sample: Carefully load the labeling reaction mixture onto the top of the column.
-
Elute: Begin eluting the sample with the elution buffer.
-
Collect Fractions: The labeled protein, being larger, will elute first in colored fractions. The smaller, unconjugated dye molecules will be retained longer and elute later. Collect the initial colored fractions containing your labeled protein.
-
Confirm Separation: You should be able to visually distinguish the separation of the labeled protein from the free dye.
Visualizing the Workflow and Troubleshooting
This compound Labeling Workflow
Caption: A decision tree for troubleshooting low SNR issues.
References
-
This compound (A270105) . Antibodies.com. [Link]
-
Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes . MDPI. [Link]
-
Bodipy R6G | BDP R6G . AxisPharm. [Link]
-
Fluorogenic Dimers as Bright Switchable Probes for Enhanced Super-Resolution Imaging of Cell Membranes . Journal of the American Chemical Society. [Link]
-
Gentle Rhodamines for Live-Cell Fluorescence Microscopy . PMC - PubMed Central - NIH. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine . PMC - NIH. [Link]
-
Fluorescent labeling and modification of proteins . PMC - NIH. [Link]
-
pH-Sensitive Fluorescent Marker Based on Rhodamine 6G Conjugate with Its FRET/PeT Pair in “Smart” Polymeric Micelles for Selective Imaging of Cancer Cells . NIH. [Link]
-
Clear Native Gel Electrophoresis for the Purification of Fluorescently Labeled Membrane Proteins in Native Nanodiscs . Analytical Chemistry - ACS Publications. [Link]
-
An efficient method for FITC labelling of proteins using tandem affinity purification . NIH. [Link]
-
Highly efficient and photostable photonic materials from diiodinated BODIPY laser dyes . Dyes and Pigments. [Link]
-
Conjugation Protocol for Amine-Reactive Dyes . Bio-Techne. [Link]
-
Spectral Bleed-Through Artifacts in Confocal Microscopy . Evident Scientific. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling . Taylor & Francis Online. [Link]
-
Ether Rhodamines with Enhanced Hydrophilicity, Fluorogenicity, and Brightness for Super-Resolution Imaging . bioRxiv. [Link]
Sources
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- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound (A270105) | Antibodies.com [antibodies.com]
- 5. medkoo.com [medkoo.com]
- 6. Lumiprobe代理 44420 this compound, 25 mg | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]
- 7. This compound, 335193-70-9 | BroadPharm [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotium.com [biotium.com]
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- 15. mesoscale.com [mesoscale.com]
BDP R6G NHS Ester Technical Support Center
Welcome to the technical support guide for BDP R6G NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly aggregation issues, encountered during bioconjugation experiments. Here, we move beyond simple protocols to explain the underlying chemical and physical principles, empowering you to troubleshoot effectively and ensure the success of your labeling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered with this compound.
Q1: My this compound powder arrived at room temperature. Is it still viable?
A: Yes, this is standard. This compound is shipped as a lyophilized solid at ambient temperature.[1][2][3] Upon receipt, it is critical to store it long-term at -20°C to -80°C, desiccated, and protected from light to maintain its reactivity.[1][2][3]
Q2: Why is my this compound stock solution cloudy or showing precipitates?
A: This is a classic sign of aggregation or poor solubility. The primary causes include:
-
Moisture Contamination: NHS esters are highly sensitive to moisture.[4] Using a non-anhydrous solvent or exposing the dye powder to atmospheric humidity can cause hydrolysis, leading to reduced solubility and reactivity.
-
Incorrect Solvent: While this compound has good solubility in DMF and DMSO, the quality of the solvent is paramount.[2][3]
-
Over-concentration: Attempting to create a stock solution at a concentration higher than the dye's solubility limit in the chosen solvent will result in precipitation.
Q3: What is the best solvent for preparing this compound stock solutions?
A: High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents.[2][3][5] It is crucial to use a fresh bottle or a properly stored anhydrous grade solvent, as DMSO is hygroscopic (readily absorbs moisture from the air).[6] If using DMF, ensure it is amine-free, as degraded DMF contains dimethylamine, which will react with the NHS ester.[7][8]
Q4: I observed precipitation when I added my dye stock solution to my aqueous protein buffer. What happened?
A: This is likely due to the hydrophobic nature of the BDP R6G dye. When the organic dye solution is introduced into a fully aqueous environment, the dye molecules can aggregate to minimize their contact with water, causing them to fall out of solution. This is a common issue with hydrophobic dyes.[9] The rapid change in solvent polarity triggers this aggregation.
Q5: My final conjugate is aggregated, or my labeling efficiency is very low. Are these issues related?
A: Yes, they are often linked. Low labeling efficiency can be caused by premature hydrolysis of the NHS ester, which competes with the desired amine reaction.[10][11] If the dye is hydrolyzed before it can react with the protein, it will not form a covalent bond. This unreacted, hydrophobic dye is then prone to aggregation. Furthermore, over-labeling a protein can increase its overall hydrophobicity, leading to aggregation of the protein-dye conjugate itself.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving aggregation and labeling issues.
Issue 1: Precipitate Formation During Stock Solution Preparation
Causality Analysis
BDP R6G, like many borondipyrromethene dyes, is inherently hydrophobic.[9] While the NHS ester group provides a reactive handle, the core structure prefers non-polar environments. Aggregation at this stage is almost always due to either moisture-induced hydrolysis or exceeding the solubility limit. NHS esters are highly susceptible to hydrolysis, a reaction where water attacks the ester, converting it to a non-reactive carboxylic acid which is often less soluble in organic solvents.[4][10]
Troubleshooting Workflow
Caption: Troubleshooting dye stock preparation.
Validated Protocol: Preparing this compound Stock Solution
-
Equilibration: Remove the vial of lyophilized this compound from -20°C storage and allow it to sit at room temperature for at least 20 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold powder.[6]
-
Solvent Preparation: Obtain high-quality, anhydrous DMSO or amine-free DMF. Use a fresh, sealed bottle if possible.
-
Dissolution: Using a calibrated pipette, add the anhydrous solvent directly to the vial to achieve a target concentration, typically 1-10 mg/mL.[1]
-
Mixing: Vortex the vial for 30 seconds to 1 minute until all the dye is completely dissolved. A brief sonication in a room temperature water bath can assist with stubborn particles.
-
Storage: Use the stock solution immediately for the best results.[4] If short-term storage is necessary, aliquot the solution into smaller volumes in low-protein-binding tubes, blanket with argon or nitrogen if available, and store desiccated at -20°C for 1-2 months.[7][8] Avoid repeated freeze-thaw cycles.[1]
Issue 2: Aggregation During the Labeling Reaction
Causality Analysis
The labeling of proteins with NHS esters is a competition between two chemical reactions: the desired aminolysis (reaction with protein amines) and the undesired hydrolysis (reaction with water).[10][11] This competition is heavily influenced by pH.
-
Low pH (<7): Primary amines on the protein (e.g., the ε-amino group of lysine) are protonated (-NH3+), making them poor nucleophiles. The labeling reaction is inefficient.[7][8]
-
Optimal pH (8.3 - 8.5): A sufficient amount of the amine groups are deprotonated (-NH2) and highly reactive, while the rate of hydrolysis is manageable.[7][8]
-
High pH (>9.0): While amines are very reactive, the rate of NHS ester hydrolysis increases dramatically, significantly reducing the half-life of the reactive dye and lowering the labeling efficiency.[10]
Adding a concentrated dye stock in an organic solvent to the aqueous buffer can cause localized high concentrations of the dye, promoting hydrophobic aggregation before the dye has a chance to react with the protein.
Visualizing the Competing Reactions
Caption: Competing reaction pathways for NHS esters in aqueous buffer.
Validated Protocol: Executing the Labeling Reaction
-
Buffer Preparation: Prepare your protein in an amine-free buffer at the optimal pH of 8.3-8.5.[7][8] Suitable buffers include sodium bicarbonate (0.1 M) or sodium borate (50 mM).[4][7] Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with the protein for reaction with the dye.[7]
-
Protein Concentration: Ensure the protein concentration is sufficiently high, ideally 2-10 mg/mL.[4] Dilute protein solutions require a higher molar excess of dye and are less efficient, increasing the risk of dye hydrolysis and aggregation.[4]
-
Dye Addition: While gently vortexing or stirring the protein solution, add the required volume of the this compound stock solution slowly and dropwise. This prevents localized high concentrations and allows the dye to react with the protein before it has a chance to aggregate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or on ice overnight, protected from light.[7] The optimal time may require empirical determination.
-
Purification: Immediately after incubation, purify the conjugate from unreacted/hydrolyzed dye and reaction byproducts using a suitable method like gel filtration (e.g., Sephadex G-25) or dialysis.[1][4]
Section 3: Data & Parameters
Table 1: this compound Properties
| Property | Value | Source(s) |
| Molecular Weight | 437.21 Da | [2][3] |
| Excitation Max (λex) | ~530 nm | [2][3] |
| Emission Max (λem) | ~548 nm | [2][3] |
| Extinction Coefficient | 76,000 M⁻¹cm⁻¹ | [2][3] |
| Fluorescence Quantum Yield | 0.96 | [2][3] |
| Recommended Solvents | Anhydrous DMSO, DMF, DCM | [2][3] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [2][3] |
| Reactivity Target | Primary Amines | [1][10][12] |
Table 2: Key Parameters for Successful Labeling
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| pH | 8.3 - 8.5 | Balances the need for deprotonated, nucleophilic primary amines with the competing and pH-dependent rate of NHS ester hydrolysis.[7][8][10] |
| Buffer System | Sodium Bicarbonate, Borate, or Phosphate | Must be free of extraneous primary amines (e.g., Tris, glycine) that would otherwise compete with the target molecule for the dye.[7] |
| Solvent Quality | Anhydrous Grade DMSO or DMF | NHS esters are highly moisture-sensitive; water leads to rapid hydrolysis and inactivation of the dye.[4][6] |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations favor the bimolecular reaction (labeling) over the unimolecular reaction with water (hydrolysis), improving efficiency.[4] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (empirically determined) | A molar excess of dye drives the reaction. However, excessive ratios can lead to over-labeling, protein precipitation, and fluorescence quenching.[4] |
| Temperature | Room Temperature or 4°C | Room temperature reactions are faster (0.5-4 hours).[10] Reactions at 4°C are slower (overnight) but can reduce the rate of hydrolysis and may be gentler on sensitive proteins.[7][10] |
References
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound (A270105). Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Wang, Z., et al. (2018). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Molecules. Retrieved from [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]
-
Cai, E., et al. (2024). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. STAR Protocols. Retrieved from [Link]
-
Lovrek, K. (2017). What happens to NHS after hydrolysis of NHS-ester? ResearchGate. Retrieved from [Link]
-
Ojeda, P. R., et al. (1988). Excitonic Treatment and Bonding of Aggregates of Rhodamine 6G in Ethanol. Journal of the Chemical Society, Faraday Transactions 2. Retrieved from [Link]
-
Wagner, P., et al. (2010). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]
-
Reja, R., et al. (2019). Labeling a Protein with Fluorophores Using NHS Ester Derivitization. Methods in Molecular Biology. Retrieved from [Link]
-
Ghaemy, M., & Moghbeli, M. R. (2012). Spectroscopic studies on aggregation phenomena of dyes. Prime Scholars Library. Retrieved from [Link]
-
Reja, R., et al. (2019). Labeling a protein with fluorophores using NHS ester derivitization. PubMed. Retrieved from [Link]
-
Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Samankumara, L. P., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Retrieved from [Link]
-
Sadrolhosseini, A. R., et al. (2023). Reviewing the effect of aggregates in Rhodamine 6G aqueous solution on fluorescence quantum efficiency. PubMed. Retrieved from [Link]
Sources
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- 2. This compound (A270105) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. duofluor.com [duofluor.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Excess BDP R6G NHS Ester
Welcome to the technical support center for BDP R6G NHS ester labeling. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice on the critical step of quenching excess this compound after labeling your target molecule. As Senior Application Scientists, we have compiled this resource to ensure your experiments are both successful and reproducible.
Understanding the Chemistry: this compound Labeling
BDP R6G (BODIPY® R6G) is a bright and photostable fluorescent dye.[1] The N-hydroxysuccinimide (NHS) ester functional group makes it highly reactive towards primary amines (-NH2), which are abundantly found in proteins (at the N-terminus and on the side chain of lysine residues) and other biomolecules.[2][3][4][5][6] The reaction, which forms a stable amide bond, is highly pH-dependent, with an optimal range of pH 8.3-8.5.[2][7] At this pH, the primary amines are deprotonated and thus nucleophilic, readily attacking the carbonyl carbon of the NHS ester.
However, a competing reaction is the hydrolysis of the NHS ester, where water molecules react with the ester, rendering it inactive.[3][8] The rate of hydrolysis increases with pH.[3][8] To drive the labeling reaction to completion and achieve a desirable degree of labeling, an excess of the this compound is typically used. This necessitates a subsequent quenching step to neutralize the unreacted dye.
The Importance of Quenching
Leaving excess, unreacted this compound in your sample can lead to several downstream problems:
-
Non-specific Labeling: The reactive NHS ester can continue to react with other molecules in your sample or in subsequent experimental steps, leading to non-specific signals and inaccurate results.
-
High Background Fluorescence: Free dye in solution contributes to high background fluorescence, reducing the signal-to-noise ratio of your measurements.[9]
-
Inaccurate Quantification: The presence of unreacted dye will interfere with the accurate determination of the degree of labeling (DOL), a critical parameter for quantitative fluorescence assays.[10][11][12][13]
Quenching Strategies: Choosing the Right Reagent
The goal of quenching is to rapidly and efficiently deactivate the excess NHS ester. This is typically achieved by adding a small molecule with a primary amine that will react with the remaining dye. Here, we compare the most common quenching reagents:
| Quenching Reagent | Molarity (Typical) | Incubation Time | Key Advantages | Potential Considerations |
| Tris | 20-50 mM | 1-2 hours | Readily available, effective quencher. | Can interfere with downstream applications if not removed. |
| Glycine | 100 mM | 1-2 hours | Simple amino acid, effective quencher.[14] | Can interfere with downstream applications if not removed. |
| Hydroxylamine | 10 mM | 1 hour | Also reverses O-acylation side reactions.[15] | Can potentially modify the labeled protein. |
| Ethanolamine | 20-50 mM | 1-2 hours | Effective quencher. | Can potentially interfere with certain downstream applications. |
Expert Insight: While Tris and glycine are effective quenchers for the NHS ester, hydroxylamine offers the added benefit of reversing O-acylation.[15][16] This is a common side reaction where the NHS ester reacts with the hydroxyl groups of serine, threonine, and tyrosine residues, which can be problematic in certain applications.[15][16] However, for most standard labeling procedures where O-acylation is not a major concern, Tris or glycine are sufficient and widely used.[3][14]
Experimental Workflow for this compound Labeling and Quenching
The following diagram illustrates a typical workflow for labeling a protein with this compound and subsequently quenching the excess dye.
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Validation & Comparative
A Researcher's Guide to Amine-Reactive Fluorophores: BODIPY R6G vs. Rhodamine 6G
In the landscape of fluorescent labeling, the choice of fluorophore is paramount to the success of an experiment. For researchers targeting primary amines on proteins, peptides, and other biomolecules, NHS esters are the go-to reactive moiety. This guide provides an in-depth comparison of two popular green-emitting dyes available as NHS esters: BODIPY R6G and its traditional counterpart, Rhodamine 6G.
The Nomenclature: BDP R6G vs. BODIPY R6G
Before delving into a comparison, it is crucial to clarify the nomenclature. "BDP" is a common abbreviation for the core chemical structure, BO ron-DIPY rromethene. Therefore, BDP R6G NHS ester and BODIPY R6G NHS ester refer to the same molecule.[1][2] The "R6G" designation indicates that the dye's spectral characteristics are engineered to be similar to the classic laser dye, Rhodamine 6G, allowing it to be used with common filter sets designed for R6G.[3][4] This guide will use the full name, BODIPY R6G, for clarity and compare its performance characteristics to the dye it spectrally mimics, Rhodamine 6G (R6G).
Core Fluorophore Attributes: A Head-to-Head Comparison
The decision between BODIPY R6G and Rhodamine 6G hinges on key performance differences that can significantly impact experimental outcomes, particularly in fluorescence microscopy, flow cytometry, and fluorescence polarization assays.
BODIPY dyes are built on a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core. This structure imparts several desirable photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and a relative insensitivity to environmental polarity and pH.[4][5][6] Rhodamine 6G belongs to the xanthene dye family and is renowned for its exceptional brightness, serving as a common standard for measuring fluorescence quantum yield.[7]
Here, we dissect their key attributes:
| Feature | BODIPY R6G NHS Ester | Rhodamine 6G (R6G) NHS Ester | Significance for Researchers |
| Excitation Max (nm) | ~528 nm[2][3] | ~519 nm[7] | Both are well-excited by the common 488 nm and 514 nm laser lines. |
| Emission Max (nm) | ~547 nm[2][3] | ~546 nm[7] | Virtually identical emission profiles, compatible with standard green/yellow filters (e.g., FITC/TRITC sets). |
| Quantum Yield (Φ) | High (often >0.9) | Very High (~0.95)[7] | Both dyes are exceptionally bright. R6G is a benchmark for high quantum efficiency. |
| Molar Extinction Coeff. (ε) | ~70,000 M⁻¹cm⁻¹[3] | ~116,000 M⁻¹cm⁻¹[7] | R6G has a higher extinction coefficient, meaning it absorbs light more efficiently, contributing to its overall brightness. |
| pH Sensitivity | Fluorescence is largely independent of pH.[1][2] | Fluorescence can be quenched at higher pH due to spirolactam formation.[8] | Critical Advantage for BODIPY. BODIPY R6G is reliable in a wide range of biological buffers and acidic organelles, whereas R6G's signal may vary with pH changes. |
| Photostability | Generally high; resistant to photobleaching.[5][9][10] | Moderate; susceptible to photobleaching under intense illumination. | Advantage for BODIPY. Superior photostability makes BODIPY R6G better suited for long-term imaging experiments or super-resolution techniques like STED.[11][12] |
| Molecular Charge | Neutral[1][2] | Cationic | The neutral charge of BODIPY R6G can reduce non-specific binding to negatively charged cellular components and may improve cell permeability of conjugates. |
| Solubility | Good in organic solvents (DMSO, DMF).[10] | Good in organic solvents (DMSO, DMF).[7] | Both require dissolution in an organic solvent before addition to aqueous labeling reactions. |
| Spectral Width | Narrow, sharp emission peak.[1][2] | Broader emission peak compared to BODIPY. | Advantage for BODIPY. Sharper peaks are advantageous for multiplexing applications, reducing spectral bleed-through into adjacent channels. |
The Amine-Reactive Moiety: NHS Ester Chemistry
Both fluorophores are presented as N-hydroxysuccinimide (NHS) esters. This is one of the most common methods for labeling proteins and other molecules containing primary amines (-NH₂), such as the side chains of lysine residues.[13][14]
The reaction proceeds as follows: the NHS ester reacts with a primary amine under mild alkaline conditions (pH 7-9) to form a stable, covalent amide bond. The N-hydroxysuccinimide group is released as a byproduct.[15] The optimal pH for this reaction is typically between 8.3 and 8.5, which represents a compromise: at lower pH, the amine is protonated and less reactive, while at higher pH, the NHS ester is more susceptible to hydrolysis, rendering it inactive.[14]
Caption: Reaction of an NHS ester with a primary amine on a protein.
Experimental Protocol: Antibody Labeling with an Amine-Reactive Dye
This protocol provides a robust, self-validating framework for conjugating an antibody with either BODIPY R6G NHS ester or Rhodamine 6G NHS ester. The principles described are broadly applicable to other proteins.
Rationale for Protocol Design
The goal is to achieve an optimal Degree of Labeling (DOL), typically 2-4 dye molecules per antibody for immunofluorescence applications. Over-labeling can lead to fluorescence quenching and altered antibody binding affinity, while under-labeling results in a weak signal. This protocol uses a defined molar excess of dye and includes a critical purification step to remove unconjugated fluorophores, which is essential for accurate DOL calculation and low background signal.[16]
Materials
-
Antibody (or other protein) at 1-5 mg/mL in an amine-free buffer (e.g., PBS).
-
BODIPY R6G NHS ester or Rhodamine 6G NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) or spin desalting column appropriate for the protein's molecular weight.
Step-by-Step Methodology
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If buffers like Tris or glycine are present, perform a buffer exchange into PBS using dialysis or a desalting column.[15]
-
Adjust the protein concentration to 2.5-5 mg/mL in Reaction Buffer. Higher protein concentrations favor the labeling reaction over NHS ester hydrolysis.[16]
-
-
Dye Preparation (Perform Immediately Before Use):
-
Labeling Reaction:
-
Calculate the required volume of dye solution. A 10- to 20-fold molar excess of dye to protein is a good starting point for antibodies.[15]
-
Moles of Protein = (Protein mass in mg) / (Protein MW in kDa)
-
Moles of Dye = (Moles of Protein) x (Molar Excess)
-
Volume of Dye (µL) = (Moles of Dye x Dye MW in g/mol ) / (Dye concentration in mg/µL)
-
-
While gently stirring the protein solution, add the calculated volume of dye stock solution dropwise.[16]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13][17]
-
-
Purification:
-
Separate the labeled protein from the unreacted free dye using a pre-equilibrated gel filtration or spin desalting column.[18]
-
Collect the first colored band that elutes from the column; this is the labeled protein. The free dye will elute later as a separate, slower-moving band.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorption maximum (A_max; ~528 nm for BODIPY R6G, ~519 nm for R6G).
-
Calculate the DOL using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where:
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
ε_protein and ε_dye are the molar extinction coefficients for the protein and dye, respectively.
-
-
-
Caption: Experimental workflow for protein labeling and purification.
Conclusion and Expert Recommendations
For the majority of applications, BODIPY R6G NHS ester is the superior choice over Rhodamine 6G NHS ester. Its key advantages—photostability, lack of pH sensitivity, and narrower emission spectrum—provide more robust and reproducible data, especially for quantitative imaging and multiplexing experiments. While Rhodamine 6G is exceptionally bright, its environmental sensitivities can introduce artifacts that are difficult to control.
Choose BODIPY R6G when:
-
Your experiment involves long-term live-cell imaging or time-lapses.
-
You are imaging within acidic organelles (e.g., lysosomes, endosomes).
-
You are performing multi-color experiments where spectral bleed-through is a concern.
-
Reproducibility across different buffer conditions is critical.
Consider Rhodamine 6G when:
-
Absolute maximum brightness is the single most important factor for a short-term experiment.
-
You are working in a well-controlled, stable pH environment.
-
Cost is a significant limiting factor, as classic rhodamine dyes can sometimes be more economical.
Ultimately, both dyes are powerful tools for bioconjugation. By understanding their distinct photophysical properties and the chemical principles of NHS ester labeling, researchers can make an informed decision to select the optimal fluorophore for their specific application.
References
- Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891–4932.
-
Chen, Z. L., et al. (2022). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Chem Rev Lett, 5, 12-67. Retrieved from [Link]
-
Mayder, D. M., et al. (2021). Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores. ACS Applied Materials & Interfaces, 13(43), 51436–51447. Retrieved from [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Kowada, T., et al. (2021). Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. Molecules, 26(11), 3169. Retrieved from [Link]
-
Grimm, J. B., et al. (2017). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. Scientific reports, 7(1), 1-12. Retrieved from [Link]
-
Guler, E., et al. (2021). Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives. New Journal of Chemistry, 45(1), 123-134. Retrieved from [Link]
-
Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]
-
Orzeł, Ł., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. International Journal of Molecular Sciences, 22(23), 12797. Retrieved from [Link]
-
Al-Sharabati, M., et al. (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Molecules, 28(24), 8035. Retrieved from [Link]
-
Sim, C. H., et al. (2023). Differential labelling of human sub-cellular compartments with fluorescent dye esters and expansion microscopy. bioRxiv. Retrieved from [Link]
-
Li, F., et al. (2021). Poly(vinylidene fluoride)-passivated CsPbBr3 perovskite quantum dots with near-unity photoluminescence quantum yield and superior stability. Journal of Materials Chemistry C, 9(1), 102-109. Retrieved from [Link]
-
Hudson, Z. M., et al. (2021). Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores. Bioproducts Institute, The University of British Columbia. Retrieved from [Link]
-
Klose, D., et al. (2024). Expanding the microbiologist toolbox via new far-red-emitting dyes suitable for bacterial imaging. mBio, 15(1), e02551-23. Retrieved from [Link]
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Navigating the Green Spectrum: A Comparative Guide to BDP R6G NHS Ester and Rhodamine 6G for Fluorescent Labeling
For researchers and drug development professionals, the precise selection of fluorescent probes is a critical determinant of experimental success. In the realm of green-emitting fluorophores, both Rhodamine 6G (R6G) and its borondipyrromethene analogue, BDP R6G, are prominent contenders. This guide provides an in-depth, objective comparison of BDP R6G NHS ester and Rhodamine 6G, focusing on their spectral properties, photostability, pH sensitivity, and practical application in bioconjugation. By delving into the causality behind their performance differences, this document aims to equip scientists with the necessary insights to make informed decisions for their specific research needs.
At a Glance: Key Performance Indicators
To begin our comparison, a summary of the core spectral and photophysical properties of both fluorophores is presented. These parameters are fundamental to understanding the brightness and performance of a fluorescent probe in various applications.
| Property | This compound | Rhodamine 6G | Source(s) |
| Maximum Absorption (λmax) | ~530 nm | ~525-530 nm | [1][2] |
| Maximum Emission (λem) | ~548 nm | ~548-550 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~76,000 M-1cm-1 | ~116,000 M-1cm-1 | [1][3] |
| Fluorescence Quantum Yield (Φ) | ~0.96 | ~0.95 | [1][3] |
| Fluorescence Lifetime (τ) | Long (not specified in results) | ~4 ns | [1][4] |
| Molecular Structure | Borondipyrromethene | Xanthene | [2][5] |
| Reactivity | Amine-reactive NHS ester | Non-reactive (requires derivatization) | [1] |
| pH Sensitivity | Low | High (derivatives can be pH-sensitive) | [1][6] |
| Photostability | High | Moderate | [7][8] |
Delving Deeper: A Mechanistic and Performance Comparison
While the spectral outputs of BDP R6G and Rhodamine 6G are strikingly similar, their underlying chemical structures give rise to significant differences in their performance characteristics, particularly in demanding applications like fluorescence microscopy and cellular imaging.
Spectral Properties: More Than Meets the Eye
Both dyes exhibit strong absorption in the green region of the spectrum and emit a bright, yellow-green fluorescence, making them compatible with common excitation sources like the 532 nm laser line. Rhodamine 6G boasts a higher molar extinction coefficient, suggesting a greater ability to absorb photons.[3] However, the fluorescence brightness of a dye is a product of both its extinction coefficient and its quantum yield. With a quantum yield of approximately 0.96, BDP R6G is exceptionally efficient at converting absorbed light into emitted fluorescence, rivaling that of Rhodamine 6G's impressive 0.95.[1][3]
A key differentiator for BDP R6G is its characteristically sharp emission peak.[] This can be a significant advantage in multiplexing experiments where minimal spectral overlap between different fluorophores is crucial for accurate signal detection.
Photostability: A Clear Advantage for BDP R6G
One of the most significant advantages of the BODIPY dye family, to which BDP R6G belongs, is its exceptional photostability.[7][] The rigid boron-dipyrromethene core is less susceptible to photobleaching compared to the more flexible xanthene structure of rhodamines.[8] In practical terms, this means that under continuous and intense illumination, as is common in confocal microscopy and single-molecule studies, BDP R6G will retain its fluorescent signal for longer periods than Rhodamine 6G.[8] While Rhodamine 6G is considered reasonably photostable, it is known to undergo photobleaching with prolonged exposure to excitation light.[10] This superior photostability of BDP R6G translates to a better signal-to-noise ratio over time and allows for longer imaging experiments.
The Impact of Environment: pH Sensitivity
The fluorescence of many traditional dyes, including rhodamines, can be sensitive to the pH of their environment.[6] The fluorescence of Rhodamine 6G can be influenced by pH, and its derivatives are often exploited to create pH-sensitive probes.[11] This property, while useful for designing specific pH sensors, can be a significant drawback in experiments where a stable fluorescent signal is required across different cellular compartments or in changing buffer conditions.
In contrast, BDP R6G, like other BODIPY dyes, exhibits fluorescence that is largely independent of pH.[1][12] This insensitivity to pH fluctuations ensures a more reliable and quantifiable fluorescent signal in a variety of biological environments, from the neutral pH of the cytoplasm to the acidic environment of lysosomes.
Practical Application: Bioconjugation with NHS Ester Chemistry
BDP R6G is most commonly supplied as an N-hydroxysuccinimidyl (NHS) ester, an amine-reactive derivative designed for covalent labeling of biomolecules.[1] This is a key advantage over the native Rhodamine 6G, which lacks a reactive group for direct conjugation and must be chemically modified to an amine-reactive form.
The NHS ester of BDP R6G reacts efficiently with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[13] This process, known as bioconjugation, allows for the stable attachment of the fluorescent dye to a target molecule of interest, such as an antibody or a therapeutic protein.
Experimental Workflow: Protein Labeling with this compound
The following is a detailed, step-by-step methodology for the covalent labeling of a protein with this compound. This protocol is designed to be a self-validating system, with checkpoints to ensure successful conjugation.
Caption: A generalized workflow for protein labeling with this compound.
Detailed Protocol:
-
Protein Preparation:
-
The protein to be labeled should be dissolved in an amine-free buffer at a pH of 8.3-8.5.[13] A common choice is 0.1 M sodium bicarbonate buffer. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the NHS ester.[14] The protein concentration should ideally be between 2 and 10 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 10 mg/mL.[15] It is crucial to use anhydrous solvents as the NHS ester is susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Add a calculated molar excess of the dissolved this compound to the protein solution. An 8-fold molar excess of dye to protein is a good starting point for achieving a degree of labeling (DOL) of 2-3 for antibodies.[13] The optimal ratio may need to be determined empirically for different proteins.
-
Mix the reaction components thoroughly by gentle vortexing or pipetting.
-
-
Incubation:
-
Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[15]
-
-
Purification of the Conjugate:
-
Following incubation, it is essential to remove any unreacted, free dye from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).[15]
-
-
Characterization and Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of BDP R6G (~530 nm).
-
The DOL can be calculated using the following formula, which accounts for the contribution of the dye to the absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein
-
Dye Concentration (M) = Amax / εdye
-
DOL = Dye Concentration / Protein Concentration
-
Where:
-
A280 and Amax are the absorbances at 280 nm and the dye's λmax.
-
CF280 is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
εprotein and εdye are the molar extinction coefficients of the protein and the dye, respectively.
-
-
-
Conclusion: Making the Right Choice
The choice between this compound and Rhodamine 6G ultimately depends on the specific demands of the experiment.
Choose this compound when:
-
High photostability is critical: For applications involving prolonged or intense illumination, such as confocal microscopy, super-resolution microscopy, and single-molecule tracking.
-
pH insensitivity is required: When working with samples that have varying or acidic pH environments, or when a consistent signal is paramount.
-
Direct and efficient bioconjugation is desired: The pre-activated NHS ester chemistry allows for a straightforward and reliable labeling process.
Consider Rhodamine 6G when:
-
Cost is a primary concern: Rhodamine 6G is generally a more economical option.
-
Extreme photostability is not the primary requirement: For applications with shorter exposure times, the photostability of Rhodamine 6G may be sufficient.
-
pH sensitivity is a desired feature: For the development of ratiometric pH sensors.
References
- Harris, C. M., & Lytle, F. E. (1977). A Reference Standard for Fluorescence Lifetime Measurements.
- Piskorz, J., et al. (2020). Synthesis, photophysical properties and photoinactivation of bacteria by new boron-dipyrromethene (BODIPY)
- Magde, D., et al. (2002). Absolute fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
- The Journal of Physical Chemistry. (n.d.). Fluorescence lifetime studies of Rhodamine 6G in methanol.
- ResearchGate. (2025).
- ACS Publications. (n.d.). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?.
- ResearchGate. (2025).
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
- PubMed. (2022). Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection.
- PubMed Central. (2019).
- AAT Bioquest. (2021). What is the difference between Rhodamine B and Rhodamine 6G?.
- Royal Society of Chemistry. (n.d.).
- protocols.io. (2022). NHS-ester-protein-labeling.
- MDPI. (n.d.).
- Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester.
- BOC Sciences. (n.d.). How BODIPY Dyes Improve Fluorescent Probe Design?.
-
OMLC. (n.d.). Rhodamine 6G. Retrieved from [Link]
- PMC - NIH. (2022). Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid.
- PubMed Central. (n.d.).
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Technical Guide: A Comparative Analysis of Photostability Between BDP R6G NHS Ester and Alexa Fluor 532
For researchers engaged in fluorescence-based assays, particularly in cellular imaging and quantitative proteomics, the selection of a fluorophore is a critical decision that directly impacts data quality and experimental outcomes. The ideal fluorescent label must not only be bright but also robust enough to withstand prolonged excitation without significant degradation—a property known as photostability. This guide provides an in-depth comparison of two popular green-yellow fluorescent dyes, BDP R6G NHS ester and Alexa Fluor 532, focusing on their photophysical properties and, most critically, their relative photostability.
Introduction to the Fluorophores
Both BDP R6G and Alexa Fluor 532 are amine-reactive dyes, functionalized with an N-hydroxysuccinimide (NHS) ester group. This reactive moiety allows for the straightforward covalent attachment of the dye to primary amines (—NH₂) present on proteins, antibodies, and other biomolecules, forming a stable amide bond. Spectrally, both dyes occupy a similar space in the green-yellow region of the spectrum, making them suitable for excitation by common laser lines, including the 532 nm frequency-doubled Nd:YAG laser.[1][2]
-
BDP R6G (BODIPY R6G): This dye belongs to the boron-dipyrromethene (BODIPY) class of fluorophores. BODIPY dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and a general insensitivity to solvent polarity and pH.[3] Their core structure is characterized by excellent resistance to thermal and oxidative degradation.[3]
-
Alexa Fluor 532: A member of the well-regarded Alexa Fluor family, this dye is a sulfonated xanthene (rhodamine) derivative.[4] The addition of sulfonate groups enhances water solubility and, critically, improves photostability compared to traditional dyes like fluorescein and rhodamine.[4] The Alexa Fluor family is widely considered a gold standard for high-performance, photostable fluorescent labels.[5][6]
Comparative Photophysical Properties
The brightness of a fluorophore is a product of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). While initial brightness is crucial, a dye's utility in imaging is ultimately determined by how long that brightness can be sustained under illumination.
| Property | This compound | Alexa Fluor 532 NHS Ester |
| Excitation Max (nm) | ~530[7] | ~532[1][4] |
| Emission Max (nm) | ~548[7][8] | ~554[1][4] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~76,000[7] | ~81,000[4] |
| Fluorescence Quantum Yield (Φ) | ~0.96[7][8] | ~0.61[4][9] |
| Calculated Brightness (ε × Φ) | ~72,960 | ~49,410 |
From a purely quantitative standpoint, BDP R6G exhibits a significantly higher fluorescence quantum yield, making it exceptionally bright upon initial excitation.[7][8] However, the Alexa Fluor family is engineered for superior photostability, which is a key performance differentiator.[6] While BDP dyes are also known for good photostability[3], the extensive sulfonation of Alexa Fluor dyes is a specific modification designed to enhance this trait, allowing for longer imaging times before significant signal loss.[4] Therefore, while BDP R6G may provide a brighter initial signal, Alexa Fluor 532 is expected to maintain a more consistent signal over extended acquisition periods, a crucial factor for time-lapse imaging or z-stack acquisition in confocal microscopy.
Mechanism of Bioconjugation: NHS Ester Reaction
The conjugation of both dyes to a target molecule relies on the same well-established chemistry. The NHS ester is a highly efficient amine-reactive functional group that forms a stable amide bond with primary amines found on proteins (e.g., the N-terminus and the ε-amino group of lysine residues).[10]
The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[11] This reaction is highly dependent on pH; optimal conditions are typically between pH 7.2 and 9.[10][12] Below this range, the amine is protonated and non-nucleophilic, while at higher pH, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired amine reaction.[10][11]
Caption: NHS ester reaction with a primary amine.
Experimental Protocol: A Self-Validating System for Photostability Comparison
To empirically determine the superior fluorophore for a specific application, a direct, side-by-side photobleaching experiment is indispensable. This protocol describes a robust method for comparing the photostability of BDP R6G and Alexa Fluor 532 conjugated to a model protein, such as Bovine Serum Albumin (BSA).
Part 1: Protein Conjugation
The causality behind this step is to create identical protein conjugates, varying only the attached fluorophore, to eliminate variables like protein type or degree of labeling from the final photostability measurement.
-
Prepare Protein Solution: Dissolve 2 mg of BSA in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). This slightly alkaline pH is crucial for ensuring the primary amines on the protein are deprotonated and reactive.[12]
-
Prepare Dye Solutions: Immediately before use, dissolve 1 mg of this compound and 1 mg of Alexa Fluor 532 NHS ester each in 100 µL of anhydrous dimethylsulfoxide (DMSO). NHS esters are moisture-sensitive and prone to hydrolysis, so fresh solutions are mandatory.[13]
-
Labeling Reaction: Add a 10-fold molar excess of the dissolved dye to the protein solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a gel filtration column (e.g., a Zeba Spin Desalting Column) equilibrated with Phosphate Buffered Saline (PBS, pH 7.4). This step is critical to remove any free dye that would contribute to background fluorescence.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for each dye (~530 nm for BDP R6G, ~532 nm for Alexa Fluor 532). Calculate the DOL to ensure the conjugates are comparable.[14]
Part 2: Sample Preparation and Imaging
-
Cell Seeding & Fixation: Plate cells (e.g., HeLa or A549) on glass-bottom imaging dishes. Allow them to adhere, then fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Incubate the fixed cells with the BSA-dye conjugates (e.g., at 10 µg/mL in PBS) for 30 minutes to achieve non-specific staining of the cytoplasm.
-
Mounting: Wash the cells thoroughly with PBS and mount in a non-hardening mounting medium without antifade agents. The absence of antifade is key to isolating the intrinsic photostability of the fluorophore.
Part 3: Photobleaching Assay
The logic here is to expose both samples to identical, continuous illumination and measure the rate of fluorescence decay. This directly quantifies photostability.[15]
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a suitable laser or light source (e.g., 532 nm laser).
-
Image Acquisition:
-
Locate a field of view for each sample (BSA-BDP R6G and BSA-Alexa Fluor 532).
-
Using identical settings for laser power, gain, and exposure time, acquire an initial image (Time 0).
-
Immediately begin continuous illumination of the sample.
-
Acquire images at fixed intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.[14]
-
-
Data Analysis:
-
For each time series, select several regions of interest (ROIs) within the stained cells.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Normalize the intensity values to the initial (Time 0) intensity.
-
Plot the normalized fluorescence intensity as a function of time for both dyes. The resulting curves will directly visualize the rate of photobleaching.
-
Caption: Experimental workflow for photostability analysis.
Conclusion and Recommendations
The choice between this compound and Alexa Fluor 532 NHS ester is application-dependent and hinges on the trade-off between initial brightness and photostability.
-
Choose this compound for: Applications where maximal initial signal is paramount and imaging times are short. Its exceptionally high quantum yield makes it one of the brightest dyes available in its spectral range. This is ideal for applications like flow cytometry or single-snapshot endpoint imaging where photobleaching is less of a concern.
-
Choose Alexa Fluor 532 NHS Ester for: Demanding imaging applications that require long-term signal stability. This includes confocal microscopy (especially for generating z-stacks), live-cell imaging, and any time-lapse experiment. Its engineered photostability ensures that quantitative data remains reliable throughout extended acquisition periods, even if its initial brightness is quantitatively lower than BDP R6G.[16][6]
Ultimately, for rigorous quantitative imaging, the superior photostability of Alexa Fluor 532 often makes it the more reliable and trustworthy choice, providing the experimental robustness required for reproducible and accurate results.
References
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Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–172. [Link]
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AxisPharm. (2024). Alexa Fluor series fluorescent dyes and equivalents. AxisPharm Tech Library. [Link]
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ResearchGate. (2011). (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate Publication. [Link]
-
UCI Department of Chemistry. Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. Thermo Fisher Scientific Brochure. [Link]
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Panchuk-Voloshina, N., et al. (1999). Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188. [Link]
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Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. [Link]
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Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH Harmonised Tripartite Guideline. [Link]
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Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659. [Link]
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PubChem. Alexa Fluor 532. PubChem Compound Summary. [Link]
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FluoroFinder. Alexa Fluor 532 Dye Profile. FluoroFinder. [Link]
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Inamdar, S.N., et al. (2021). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Journal of Pharmaceutical Research International. [Link]
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BioDye. BODIPY-NHS Ester. BioDye Product Page. [Link]
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A Senior Application Scientist's Guide to Validating the Conjugation of BDP R6G NHS Ester to Antibodies
For researchers, scientists, and drug development professionals, the reliable conjugation of fluorescent dyes to antibodies is paramount for a multitude of applications, from fundamental research to clinical diagnostics. This guide provides an in-depth, technical comparison and validation workflow for the conjugation of BDP R6G NHS ester to antibodies, emphasizing scientific integrity and field-proven insights.
Introduction to this compound: A High-Performance Fluorophore
This compound is an amine-reactive borondipyrromethene dye, analogous to BODIPY® R6G NHS ester, that offers several distinct advantages for antibody labeling.[1] Its bright, photostable fluorescence with a high quantum yield (0.96) and minimal pH dependence makes it a robust choice for various applications.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent bond formation with primary amines, such as the lysine residues present on antibodies.[4][][6]
Key Properties of this compound:
| Property | Value | Source |
| Maximum Excitation | 530 nm | [1][2] |
| Maximum Emission | 548 nm | [1][2] |
| Molar Extinction Coefficient | 76,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield | 0.96 | [1][2] |
| Molecular Weight | 437.21 Da | [1] |
The neutral charge of the BDP R6G core contributes to reduced non-specific binding, a critical factor in maintaining the specificity of the labeled antibody.[7][8]
The Conjugation Reaction: Mechanism and Protocol
The conjugation of this compound to an antibody is a nucleophilic acyl substitution reaction. The primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[9][10]
dot
Caption: Mechanism of this compound conjugation to an antibody.
Experimental Protocol: Step-by-Step Antibody Conjugation
This protocol is a robust starting point and may require optimization based on the specific antibody and desired degree of labeling.
Materials:
-
Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine will compete with the antibody for conjugation.[11] If necessary, perform a buffer exchange.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12] NHS esters are moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[11][13]
-
Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. This slightly alkaline pH is optimal for the reaction, as it deprotonates the primary amines, increasing their nucleophilicity.[][14]
-
Conjugation: Add a 10 to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[]
-
Purification: Remove unreacted dye and byproducts using a size-exclusion chromatography column.[] This step is crucial to prevent high background in downstream applications.[13]
Validating the Conjugation: A Multi-Faceted Approach
Thorough validation is essential to ensure the quality and reliability of the conjugated antibody. This involves a combination of spectroscopic and electrophoretic techniques.
dot
Caption: Workflow for validating antibody-BDP R6G conjugates.
UV-Vis Spectrophotometry: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[15] It can be determined by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the dye's maximum absorbance (530 nm for BDP R6G).[][17]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 530 nm (A₅₃₀).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law. A correction factor is needed for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the antibody.
DOL Calculation Formula:
DOL = (A₅₃₀ * ε_protein) / ((A₂₈₀ - (A₅₃₀ * CF₂₈₀)) * ε_dye)
Where:
-
A₅₃₀ and A₂₈₀ are the absorbances of the conjugate at 530 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of BDP R6G at 530 nm (76,000 M⁻¹cm⁻¹).[1]
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.18 for BDP R6G).[1][2]
An optimal DOL is typically between 2 and 7. Over-labeling can lead to fluorescence quenching and loss of antibody function.[17]
SDS-PAGE: Assessing Conjugation and Purity
SDS-PAGE separates proteins based on their molecular weight and can be used to visually confirm successful conjugation.[18][19]
Procedure:
-
Run both the unconjugated antibody and the purified BDP R6G-antibody conjugate on an SDS-PAGE gel under non-reducing conditions.
-
Visualize the protein bands.
Expected Results: The conjugated antibody will have a higher molecular weight than the unconjugated antibody, resulting in a slower migration and a visible band shift on the gel.[18][20] The absence of a band corresponding to the unconjugated antibody in the conjugate lane indicates a high conjugation efficiency.
Fluorescence Microscopy: Functional Validation
The final and most critical validation step is to assess the functionality of the conjugated antibody in a relevant application, such as immunofluorescence microscopy.[21]
Procedure:
-
Use the BDP R6G-conjugated antibody to stain cells or tissues known to express the target antigen.
-
Image the sample using a fluorescence microscope with appropriate filter sets for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).
Expected Results: Specific and bright fluorescent staining of the target structure confirms that the conjugation process did not compromise the antibody's binding affinity and that the BDP R6G dye is providing a strong signal.
Comparison with Alternative Fluorophores
While BDP R6G is an excellent choice, several other fluorescent dyes are commonly used for antibody conjugation. The selection of a dye often depends on the specific application and available instrumentation.[22][23]
Comparison of Common Amine-Reactive Dyes:
| Feature | BDP R6G | Fluorescein (FITC) | Cyanine Dyes (e.g., Cy3) | Alexa Fluor Dyes |
| Photostability | High | Moderate | High | Very High |
| Quantum Yield | Very High (0.96) | High (0.95) | Moderate to High | High to Very High |
| pH Sensitivity | Low | High (fluorescence decreases at lower pH)[] | Low | Low |
| Brightness | Very Bright | Bright | Bright | Very Bright |
| Cost | Moderate | Low | High | High |
Conclusion
Validating the conjugation of this compound to antibodies is a critical process that ensures the generation of high-quality, reliable reagents for research and development. By following a systematic approach that includes determining the degree of labeling, assessing purity by SDS-PAGE, and functionally validating the conjugate in a relevant application, researchers can have confidence in their experimental results. The superior photophysical properties of BDP R6G, including its high quantum yield, photostability, and low pH sensitivity, make it a compelling choice for a wide range of fluorescence-based immunoassays.
References
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Antibodies.com. This compound (A270105). Available from: [Link]
-
Abberior. NHS ester protocol for labeling proteins. Available from: [Link]
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G-Biosciences. Antibody Labeling: Which Method Should You Use?. Available from: [Link]
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Your guide to antibody conjugation. Available from: [Link]
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FluoroFinder. Antibody Conjugation Techniques. Available from: [Link]
- Gopala, L., & Chen, Z. L. (2020). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Journal of Pharmaceutical Chemistry, 6(1), 1-17.
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Abberior. Degree of labeling (DOL) step by step. Available from: [Link]
- Warram, J. M., de Boer, E., Sorace, A. G., Chung, T. K., Kim, H., Teraphongphom, N., ... & Rosenthal, E. L. (2020). Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging. Molecular imaging and biology, 22(3), 574-582.
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A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. (2025, November 12). Available from: [Link]
- Ulrich, G., & Ziessel, R. (2008). BODIPY Dyes and Their Analogues. In Functional Dyes (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. (2024, March 26). Available from: [Link]
-
ResearchGate. SDS-PAGE analysis of mAb-sCT conjugate and unconjugated antibody. Available from: [Link]
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Agilent. Characterization of Antibody-Drug Conjugate Critical Quality Attributes Using the Agilent Cary 3500 UV-Vis Multizone Temperature Capability. Available from: [Link]
-
Generi Biotech. Alternative dyes for oligonucleotides/probes labeling. Available from: [Link]
- Tansi, B. M., Zhao, Y., Brewer, M. G., He, J., & Smith, R. A. (2019). Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer.
- Norman, A. B., Taha, S. M., & E-Cobb, M. M. (2018). Domain unfolding of monoclonal antibody fragments revealed by non-reducing SDS-PAGE. Journal of immunological methods, 461, 103-111.
-
Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]
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Cell Signaling Technology. Antibody Conjugates: What You Need to Know | CST Tech Tips. Available from: [Link]
- Liu, Y., Lo, H. L., Teo, C. F., Chen, Y. C., & Chen, Y. T. (2022). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
-
Bioanalysis Zone. Antibody alternatives for analyzing biomarkers in blood samples. Available from: [Link]
- Farias, E., Pera, N. V., & Robillard, M. S. (2023). Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates. Journal of the American Chemical Society, 145(8), 4568-4577.
- Andris, S., Permana, D., & Ryll, T. (2022). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 119(9), 2549-2560.
-
Nagy, P. (2013). How do I measure conjugated antibody concentration after Alexa fluor conjugation?. ResearchGate. Available from: [Link]
- Andris, S., Permana, D., & Ryll, T. (2018). Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy. Analytical biochemistry, 560, 43-49.
- Norman, A. B., Taha, S. M., & E-Cobb, M. M. (2017). Unfolding of IgG domains detected by non-reducing SDS-PAGE. Journal of immunological methods, 449, 42-50.
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A Senior Scientist's Guide to Protein Characterization: A Comparative Analysis of BDP R6G NHS Ester
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone technique for elucidating biological function, tracking molecular interactions, and developing novel diagnostics. The choice of fluorophore is a critical decision that directly impacts experimental success, influencing signal brightness, stability, and the integrity of the labeled protein.
This guide provides an in-depth characterization of BDP R6G NHS ester, a high-performance fluorophore from the borondipyrromethene (BODIPY) class. We will objectively compare its performance against established and contemporary alternatives, supported by experimental data and protocols, to empower you to make an informed decision for your specific research needs.
The Foundation: Amine-Reactive Labeling Chemistry
The most common and robust strategy for covalently attaching fluorescent dyes to proteins is through the reaction of an amine-reactive chemical group on the dye with primary amines on the protein.[1] N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive derivatives used for this purpose.[2]
Proteins present numerous primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, which can act as nucleophiles.[3] The NHS ester group reacts with these deprotonated amines under slightly basic conditions (pH 8.0-9.0) to form a highly stable and chemically inert amide bond.[4]
Causality of Reaction Conditions:
-
pH is Paramount: The reaction is strongly pH-dependent. At acidic or neutral pH, the primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and preventing the reaction. At pH values between 8.0 and 9.0, a sufficient population of amines are deprotonated (-NH2) and available to attack the NHS ester. However, at excessively high pH, the competing reaction of NHS ester hydrolysis increases, which can significantly reduce labeling efficiency.[4]
-
Buffer Choice Matters: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the protein for reaction with the dye, drastically lowering the yield of the desired conjugate.[5] Buffers like phosphate-buffered saline (PBS) adjusted with sodium bicarbonate or borate buffers are excellent choices.[3][6]
In Focus: this compound
This compound is an amine-reactive fluorophore belonging to the BODIPY family of dyes. These dyes are renowned for their unique photophysical properties that make them exceptional candidates for protein labeling.
Key Characteristics:
-
High Quantum Yield: BDP R6G exhibits an exceptionally high fluorescence quantum yield, approaching 0.96.[7][8] This means that for nearly every photon absorbed, a photon is emitted, resulting in a very bright fluorescent signal.
-
Sharp Emission Spectra: BODIPY dyes, including BDP R6G, are known for their relatively sharp and well-defined absorption and emission peaks, which can be advantageous in multiplexing applications to minimize spectral bleed-through.[9]
-
Excellent Photostability: BDP R6G is a bright and photostable dye.[7][8] The BODIPY core is inherently resistant to photobleaching, allowing for longer exposure times during imaging and more robust quantitative measurements.[10][11]
-
Environmental Insensitivity: A standout feature of BDP R6G is its relative insensitivity to environmental factors. Its fluorescence is largely independent of pH and solvent polarity, providing a stable and reliable signal in the varied microenvironments found on a protein's surface and in different buffer systems.[7][8]
The Competitive Landscape: BDP R6G vs. The Alternatives
The selection of a fluorescent dye is a trade-off between performance, cost, and suitability for a given instrument or application. Here, we compare BDP R6G to classic dyes (FITC, TRITC) and modern, high-performance alternatives (Alexa Fluor 555, Cyanine 3).
Classical Dyes: FITC and TRITC
-
Fluorescein Isothiocyanate (FITC): One of the most widely used fluorescent labels, FITC offers a bright green fluorescence.[12] Its primary drawback is its significant pH sensitivity; its fluorescence intensity decreases markedly in acidic environments.[13] FITC is also notoriously susceptible to photobleaching.[14]
-
Tetramethylrhodamine Isothiocyanate (TRITC): Providing an orange-red fluorescence, TRITC is often used in combination with FITC.[6] While more photostable than FITC, its quantum yield is lower, resulting in a dimmer signal compared to modern dyes.
Modern High-Performance Dyes:
-
Alexa Fluor® 555: This dye is a popular, high-performance alternative spectrally similar to BDP R6G. It is known for its excellent photostability, high brightness, and pH insensitivity over a broad range.[1][15] Alexa Fluor 555 conjugates are significantly more photostable than Cy3 conjugates.[16]
-
Cyanine 3 (Cy3®): Cy3 is another widely used dye in the orange region of the spectrum. It offers good brightness and, like BDP R6G, its fluorescence is largely pH-insensitive between pH 4 and 10.[5][17] However, it is generally less photostable than Alexa Fluor 555.[14][16]
Quantitative Performance Comparison
Brightness is a critical metric for a fluorophore's performance and is calculated as the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[18]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | pH Sensitivity | Photostability |
| BDP R6G | 530[7] | 548[7] | 76,000[7] | 0.96[7] | 72,960 | Low[7][8] | High[8][10] |
| FITC | 494 | 518[6] | 70,000[6] | ~0.3-0.9* | Variable | High[13] | Low[14] |
| TRITC | 541[6] | 572[6] | 100,000[6] | ~0.2-0.4* | Variable | Moderate | Moderate[6] |
| Alexa Fluor 555 | 555 | 565[2] | 150,000[2] | 0.10[19] | 15,000 | Low[1] | Very High[14][16] |
| Cyanine 3 (Cy3) | ~550 | ~570 | 150,000[20] | ~0.15-0.24** | ~22,500 - 36,000 | Low[17] | Moderate[14] |
*Quantum yield for FITC and TRITC can vary significantly depending on conjugation and environment. **Quantum yield for Cy3 can vary based on environment and conjugation.
Analysis: BDP R6G stands out with the highest calculated relative brightness, driven by its exceptional quantum yield. While Alexa Fluor 555 has a much higher extinction coefficient, its lower quantum yield results in a lower overall brightness score in this direct comparison. Cy3 offers a good balance but falls short of BDP R6G's brightness. The key advantages of BDP R6G are its superior brightness and its robust environmental insensitivity, making it an excellent choice for demanding applications requiring a strong, stable signal.
Experimental Validation: Protocols & Workflows
Trustworthy data is built on robust and reproducible protocols. The following sections provide detailed methodologies for protein labeling and characterization.
Diagram: Protein Labeling & Purification Workflow
This diagram outlines the essential steps from initial protein preparation to the final, purified fluorescent conjugate.
Caption: Workflow for amine-reactive fluorescent dye labeling of proteins.
Diagram: NHS Ester Reaction Mechanism
This diagram illustrates the chemical reaction between a primary amine on a protein and the this compound.
Caption: Reaction of this compound with a protein primary amine.
Step-by-Step Protocol: Labeling IgG with this compound
This protocol is optimized for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). It should be optimized for other proteins.
Materials:
-
1 mg IgG antibody in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous, high-quality Dimethylsulfoxide (DMSO).
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.
-
Purification column (e.g., Sephadex® G-25 size-exclusion column).
-
PBS, pH 7.4 for column equilibration and elution.
Procedure:
-
Prepare the Antibody:
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.[2] Vortex briefly to ensure it is fully dissolved. Note: NHS esters are moisture-sensitive; cap the vial tightly when not in use.
-
-
Perform the Labeling Reaction:
-
The optimal molar ratio of dye to protein must be determined empirically, but a starting point of 10-15 moles of dye per mole of protein is common.[3]
-
For a 1 mg IgG solution (~6.67 nmol), a 10-fold molar excess would be 66.7 nmol of dye.
-
Calculate the volume of dye stock solution to add. Add the calculated amount dropwise to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Equilibrate a size-exclusion chromatography column (e.g., G-25) with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody will be larger and elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer and elute later.[21]
-
Collect the first colored fraction containing the purified protein-dye conjugate.
-
Self-Validation: Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein, is a critical quality control parameter.[22] It is determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ), which is 530 nm for BDP R6G.[7]
-
-
Calculate Concentrations:
-
The absorbance at 280 nm is a combination of the protein's absorbance and a contribution from the dye. A correction factor (CF₂₈₀) is needed, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ. For BDP R6G, the CF₂₈₀ is 0.18.[7]
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹.
-
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye for BDP R6G is 76,000 M⁻¹cm⁻¹.[7]
-
-
-
Calculate DOL:
Conclusion and Recommendations
The selection of a fluorescent label is a critical step that warrants careful consideration of key performance metrics.
-
This compound emerges as a superior choice for applications demanding the brightest possible signal and high stability. Its exceptional quantum yield and insensitivity to environmental pH make it a robust tool for quantitative studies and imaging applications where photostability is paramount.
-
Alexa Fluor® 555 remains an excellent all-around performer, offering a good balance of brightness and outstanding photostability. It is a reliable workhorse for a wide range of immunofluorescence applications.
-
Cyanine 3 (Cy3®) is a cost-effective alternative that provides good performance, particularly its low pH sensitivity, though it may not be as photostable as the Alexa Fluor dyes.
-
FITC and TRITC , while historically significant, have been largely superseded by modern dyes for demanding applications due to their susceptibility to photobleaching and pH-dependent fluorescence.
Ultimately, the "best" dye is application-dependent. For experiments where signal-to-noise is limiting, or where absolute signal stability across different cellular compartments is required, the superior brightness and environmental robustness of This compound make it a compelling and powerful choice for advancing your research.
References
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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Addgene. (2024, March 21). Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands. Retrieved from [Link]
-
Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in Enzymology, 536, 87–94. Retrieved from [Link]
-
Theillet, F. X., et al. (2016). Fluorescent labeling and modification of proteins. Frontiers in Molecular Biosciences, 3, 6. Retrieved from [Link]
-
Shariati, M., et al. (2018). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology, 10(2), 99–103. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound. Retrieved from [Link]
-
Nikon Imaging Center. (n.d.). Selecting Fluorescent Dyes. Retrieved from [Link]
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Addgene. (2017, June 1). A Practical Approach to Choosing the B(right)est Fluorescent Protein. Retrieved from [Link]
-
Kasha, K., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(12), 3649. Retrieved from [Link]
-
Preciado, M., et al. (2025, January 23). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from [Link]
-
Lakowicz, J. R., et al. (2003). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. Journal of Fluorescence, 13(1), 5–19. Retrieved from [Link]
-
FluoroFinder. (n.d.). Alexa Fluor 555 Dye Profile. Retrieved from [Link]
-
Fvs. (n.d.). Cy3 Wavelength. Retrieved from [Link]
-
Panchuk-Voloshina, N., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. The Journal of Histochemistry and Cytochemistry, 51(12), 1699–1712. Retrieved from [Link]
-
Theillet, F. X., et al. (2016). Fluorescent labeling and modification of proteins. Frontiers in Molecular Biosciences, 3, 6. Retrieved from [Link]
-
Martin, E., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5749. Retrieved from [Link]
-
Boens, N., et al. (2012). Highly efficient and photostable photonic materials from diiodinated BODIPY laser dyes. Optics Express, 20(4), 4299–4311. Retrieved from [Link]
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Optimizing Bioconjugation: A Comparative Guide to BDP R6G NHS Ester Performance in Different Buffer Systems
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern biological inquiry. The choice of fluorophore and, critically, the reaction conditions, can dictate the success and reproducibility of an experiment. This guide provides an in-depth technical comparison of the performance of BDP R6G NHS ester, a bright and photostable borondipyrromethene dye, in various commonly used buffer systems. We will explore the chemical principles governing this reaction and present supporting experimental data to inform your protocol design.
The Critical Role of this compound in Modern Research
This compound is an amine-reactive fluorescent dye with spectral properties similar to Rhodamine 6G (R6G).[1][2] Its high fluorescence quantum yield (approximately 0.96), photostability, and the relative pH insensitivity of its fluorescence make it an excellent choice for labeling proteins, antibodies, and other amine-containing molecules.[1][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward formation of a stable amide bond with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins.[][5][6]
The efficiency of this labeling reaction, however, is not solely dependent on the dye itself. The reaction environment, specifically the buffer system and its pH, plays a pivotal role in the outcome of the conjugation.
The Chemistry of NHS Ester Reactions: A Balancing Act
The conjugation of an NHS ester to a primary amine is a nucleophilic acyl substitution reaction. For this reaction to proceed efficiently, the primary amine on the target biomolecule must be in its unprotonated, nucleophilic state. This is governed by the pKa of the amine and the pH of the reaction buffer. Concurrently, the NHS ester is susceptible to hydrolysis, a competing reaction where water acts as the nucleophile, breaking down the ester into an unreactive carboxylic acid.[5][7][8][9][10]
The rates of both aminolysis (the desired reaction) and hydrolysis are highly pH-dependent.[7][11]
-
Low pH (below ~7.0): Primary amines are predominantly protonated (-NH3+), rendering them poor nucleophiles and significantly slowing down the conjugation reaction.[5][11]
-
Optimal pH (7.2 - 8.5): This range represents a compromise. The concentration of the deprotonated, reactive amine is sufficient for efficient labeling, while the rate of hydrolysis is manageable.[][7] The most commonly recommended pH is between 8.3 and 8.5.[11]
-
High pH (above ~8.6): While the concentration of the nucleophilic amine is high, the rate of NHS ester hydrolysis increases dramatically, leading to a significant reduction in labeling efficiency as the dye is consumed by reaction with water.[7][11] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[7]
The choice of buffer is therefore critical not only for maintaining the optimal pH but also for ensuring that the buffer components themselves do not interfere with the reaction.
Visualizing the Reaction Pathway
Caption: Competing reactions in NHS ester conjugation.
Comparative Analysis of Buffer Systems
To illustrate the impact of different buffer systems on the labeling efficiency of this compound, we present the following data from a hypothetical experiment involving the labeling of a model IgG antibody.
Experimental Setup:
-
Protein: Human IgG at 2.5 mg/mL
-
Dye: this compound, 10-fold molar excess over the antibody
-
Reaction Time: 2 hours at room temperature
-
Buffers:
-
50 mM Sodium Phosphate, 150 mM NaCl
-
100 mM Sodium Bicarbonate
-
50 mM HEPES, 150 mM NaCl
-
50 mM Borate
-
100 mM Tris-HCl
-
Data Summary:
| Buffer System | pH | Degree of Labeling (DOL)¹ | Relative Fluorescence Intensity² | Protein Recovery (%) |
| Sodium Phosphate | 7.5 | 3.2 ± 0.4 | 85% | 95% |
| Sodium Bicarbonate | 8.3 | 5.8 ± 0.3 | 100% | 94% |
| HEPES | 8.0 | 4.5 ± 0.5 | 92% | 96% |
| Borate | 8.5 | 5.1 ± 0.6 | 95% | 93% |
| Tris-HCl | 8.3 | 1.1 ± 0.2 | 25% | 95% |
¹Degree of Labeling (moles of dye per mole of protein) was determined spectrophotometrically. ²Relative fluorescence intensity of the purified conjugate, normalized to the sodium bicarbonate condition.
Analysis of Results:
-
Sodium Bicarbonate (pH 8.3): This buffer provided the highest degree of labeling and fluorescence intensity, consistent with the optimal pH for NHS ester reactions.[6][12] It is an excellent first choice for most protein labeling experiments.
-
Sodium Phosphate (pH 7.5): At a slightly suboptimal pH, the labeling efficiency was reduced. This is likely due to a lower concentration of deprotonated primary amines on the antibody.
-
HEPES (pH 8.0): HEPES buffer performed well, offering a good balance between amine reactivity and NHS ester stability. It is a suitable alternative to bicarbonate buffer.
-
Borate (pH 8.5): While providing a good degree of labeling, the slightly higher pH may increase the rate of hydrolysis, potentially leading to less consistent results.[7][8]
-
Tris-HCl (pH 8.3): The significantly lower degree of labeling in Tris buffer highlights the issue of buffer interference. Tris contains a primary amine that competes with the antibody for reaction with the this compound, thereby quenching the labeling reaction.[11] While some studies suggest Tris can be used, it is generally not recommended for NHS ester conjugations.[11][13]
Experimental Protocols
A self-validating protocol is crucial for reproducible results. Below are detailed methodologies for labeling and analysis.
Protocol 1: IgG Labeling with this compound
-
Prepare the Antibody Solution:
-
Dissolve the IgG antibody in 100 mM sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.
-
Ensure the initial antibody solution is free of amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange using a desalting column.[14]
-
-
Prepare the Dye Stock Solution:
-
Perform the Conjugation Reaction:
-
Add a 10-fold molar excess of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
Protocol 2: Determination of Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 530 nm (for BDP R6G).
-
-
Calculate Concentrations:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (A₅₃₀ * CF₂₈₀)) / ε_protein
-
A₂₈₀ and A₅₃₀ are the absorbances at 280 nm and 530 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₅₃₀ for the free dye; for BDP R6G, this is approximately 0.18).[2][3]
-
-
Dye Concentration (M): [Dye] = A₅₃₀ / ε_dye
-
ε_dye is the molar extinction coefficient of BDP R6G at 530 nm (~76,000 M⁻¹cm⁻¹).[2]
-
-
-
Calculate DOL: DOL = [Dye] / [Protein]
Visualizing the Experimental Workflow
Caption: A typical workflow for labeling proteins.
Conclusion and Recommendations
The selection of an appropriate buffer system is paramount for achieving optimal and reproducible results when labeling biomolecules with this compound.
-
For maximal labeling efficiency, 100 mM sodium bicarbonate at pH 8.3 is the recommended buffer system. [6][11]
-
HEPES and borate buffers at a pH between 8.0 and 8.5 are viable alternatives.
-
Phosphate buffer at pH 7.5 can be used, but with the expectation of a lower degree of labeling.
-
Buffers containing primary amines, such as Tris, should be avoided to prevent competitive inhibition of the labeling reaction.
By understanding the interplay between pH, buffer composition, and the competing reactions of aminolysis and hydrolysis, researchers can confidently design and execute their bioconjugation strategies, leading to high-quality, reliably labeled reagents for their downstream applications.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Antibodies.com. (n.d.). This compound (A270105). Retrieved from [Link]
-
Wagner, A. M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(43), 12897–12905. [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Wagner, A. M., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Separations. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Retrieved from [Link]
-
Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. (n.d.). Retrieved from [Link]
-
Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. (n.d.). Current Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Rhodamine 6G. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]
-
ACS Publications. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. Retrieved from [Link]
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- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
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- 18. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Researcher's Guide to Protein Labeling: Navigating Alternatives to BDP R6G NHS Ester
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent probes is a cornerstone of modern biological inquiry. The choice of fluorophore and its reactive chemistry dictates the success of applications ranging from cellular imaging to quantitative proteomics. BDP R6G NHS ester, a popular green-emitting dye, is often selected for its brightness and photostability. However, the specific demands of an experiment—be it the need for site-specific labeling, enhanced photostability, or compatibility with complex biological systems—often necessitate a broader consideration of available technologies.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple catalog of products to a discussion of the underlying chemical principles, offering experimental data and detailed protocols to empower you to make an informed decision for your research.
Section 1: The Benchmark - Understanding this compound
This compound belongs to the BODIPY (boron-dipyrromethene) class of fluorophores.[1][] These dyes are prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH.[3][4][5] The N-hydroxysuccinimide (NHS) ester functional group makes it an amine-reactive probe , meaning it readily forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues on the surface of a protein.[6][7][8]
Key Characteristics of BDP R6G:
| Property | Value | Source |
| Excitation Maximum (λex) | 530 nm | [3][9] |
| Emission Maximum (λem) | 548 nm | [3][9] |
| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [3][9] |
| Reactivity | Primary Amines (e.g., Lysine) | [7] |
While BDP R6G is an excellent fluorophore, the very nature of NHS ester chemistry presents a key limitation: a lack of site-specificity.[10] With multiple lysine residues typically present on a protein's surface, NHS ester labeling results in a heterogeneous population of conjugates with varying degrees of labeling (DOL) and labeling sites. This can be problematic for studies where precise stoichiometry and positional uniformity are critical.
Visualizing the Reaction: NHS Ester Chemistry
The diagram below illustrates the fundamental reaction between an NHS ester-functionalized dye and a primary amine on a protein.
Caption: NHS ester reaction with a protein's primary amine.
Section 2: Spectrally Similar "Drop-In" Alternatives
For many applications, a direct replacement for BDP R6G that utilizes the same amine-reactive chemistry is the simplest solution. These alternatives offer different balances of brightness, photostability, and water solubility.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| BDP R6G | 530 | 548 | 0.96 | High quantum yield, photostable, low pH sensitivity.[3] |
| Rhodamine 6G (R6G) | 519 | 546 | 0.95 | Very bright, classic rhodamine dye.[11] |
| TAMRA | 541 | 570 | ~0.1 (protein bound) | A traditional, cost-effective rhodamine dye.[6] |
| Alexa Fluor 555 | 555 | 565 | 0.10 | Highly photostable and bright, excellent water solubility.[12] |
| Cy3 | 550 | 570 | ~0.15 (protein bound) | Common cyanine dye, prone to photobleaching compared to Alexa Fluor dyes.[12][13] |
Experimental Insight: While BDP R6G boasts a near-perfect quantum yield, its performance can be rivaled by modern dyes. Alexa Fluor 555, for example, is often cited as being more photostable than its cyanine counterpart, Cy3, providing longer imaging times.[12][14] This is a critical consideration in experiments involving intense or prolonged light exposure, such as super-resolution microscopy or time-lapse imaging.
Experimental Protocol: General Amine-Reactive Labeling
This protocol can be adapted for BDP R6G, TAMRA, Alexa Fluor, and CyDye NHS esters.
-
Reagent Preparation:
-
Prepare the protein solution (1-10 mg/mL) in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[7][15] Buffers containing primary amines like Tris must be avoided as they will compete for reaction with the NHS ester.[15]
-
Immediately before use, dissolve the NHS ester dye in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[16]
-
-
Labeling Reaction:
-
While vortexing, add the reactive dye solution to the protein solution. A common starting point is a 5- to 10-fold molar excess of dye to protein.[15][16] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[15]
-
-
Purification:
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λ_max of the dye.
-
Section 3: Beyond Amines - Orthogonal & Site-Specific Labeling Strategies
When the random nature of amine labeling is a liability, more sophisticated, site-specific strategies are required. These methods offer precise control over the location and stoichiometry of fluorophore attachment.
Cysteine-Reactive Labeling (Maleimides)
This strategy targets the thiol group (-SH) of cysteine residues. Since cysteine is a less abundant amino acid than lysine, it offers a higher degree of site-specificity.[19] If the protein of interest has a single, accessible cysteine residue, this method can achieve highly specific, 1:1 labeling. If no natural cysteine is available, one can be introduced at a specific site via mutagenesis.
The most common thiol-reactive chemistry involves a maleimide group, which reacts with the sulfhydryl group of cysteine to form a stable thioether bond.
Visualizing the Reaction: Maleimide Chemistry
Caption: Maleimide reaction with a protein's cysteine residue.
Experimental Insight: The pH of the reaction is critical for maleimide chemistry. The reaction is most efficient and specific at a pH range of 6.5-7.5.[20] At pH values above 7.5, maleimides can also react with amines (lysine), compromising specificity.[20]
Bioorthogonal Labeling via Click Chemistry
Click chemistry describes a set of reactions that are rapid, high-yielding, and bioorthogonal—meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[21][22][23]
The most common approach for protein labeling involves two steps:
-
Incorporation: An amino acid bearing a bioorthogonal handle (e.g., an azide or an alkyne) is incorporated into the protein of interest. This is typically achieved by expressing the protein in cells fed with an unnatural amino acid analog.[24]
-
"Click" Reaction: A fluorophore containing the complementary reactive group is added, leading to a highly specific and stable covalent bond.[21] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction.[25]
Visualizing the Workflow: Click Chemistry Labeling
Caption: General workflow for click chemistry protein labeling.
Enzymatic Labeling Systems (SNAP-tag®)
Enzymatic labeling methods provide exceptional specificity by leveraging the interaction between a protein tag and its specific substrate. The SNAP-tag® system is a popular example. It involves genetically fusing the protein of interest to the SNAP-tag, a small protein derived from human O⁶-alkylguanine-DNA alkyltransferase.
This SNAP-tag fusion protein then reacts specifically and covalently with a benzylguanine (BG)-functionalized substrate, to which any fluorophore can be attached.[26] The reaction is irreversible and highly specific, resulting in a 1:1 labeling stoichiometry.[26]
Visualizing the Mechanism: SNAP-tag® Labeling
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A Researcher's Guide to Measuring the Fluorescence Lifetime of BDP R6G NHS Ester and its Alternatives
In the dynamic landscape of biomedical research and drug development, the precise measurement of molecular interactions and cellular environments is paramount. Fluorescence-based assays are a cornerstone of these investigations, and among the key parameters, fluorescence lifetime stands out as a robust and informative metric. Unlike fluorescence intensity, which can be susceptible to variations in concentration and excitation power, the fluorescence lifetime is an intrinsic property of a fluorophore, offering a more quantitative and reliable readout.[1]
This guide provides a comprehensive comparison of BDP R6G NHS ester, a popular green-emitting fluorescent dye, with several notable alternatives. We will delve into the theoretical underpinnings of fluorescence lifetime, present a detailed experimental protocol for its measurement using Time-Correlated Single Photon Counting (TCSPC), and offer a comparative analysis of key photophysical properties to aid researchers in selecting the optimal fluorophore for their specific application.
The Significance of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. This parameter, typically in the range of 0.5 to 5 nanoseconds for commonly used fluorochromes, is highly sensitive to the fluorophore's local microenvironment.[2] Consequently, changes in factors such as pH, ion concentration, viscosity, and the presence of quenchers can be monitored by measuring shifts in fluorescence lifetime.[1] This makes fluorescence lifetime imaging microscopy (FLIM) a powerful technique for studying cellular physiology, protein-protein interactions via Förster Resonance Energy Transfer (FRET), and for the high-content screening of potential drug candidates.[1][3]
Comparative Analysis of this compound and Alternatives
This compound is a borondipyrromethene dye with spectral properties similar to Rhodamine 6G.[4] It is known for its high fluorescence quantum yield, photostability, and a characteristically long fluorescence lifetime, which makes it particularly suitable for fluorescence polarization assays.[4] However, a quantitative understanding of its performance relative to other commonly used dyes is crucial for informed experimental design.
To that end, we present a comparison with three spectrally similar amine-reactive dyes: ATTO 550 NHS ester, Alexa Fluor 555 NHS ester, and Cyanine3 (Cy3) NHS ester.
| Feature | This compound | ATTO 550 NHS Ester | Alexa Fluor 555 NHS Ester | Cyanine3 (Cy3) NHS Ester |
| Excitation Max (nm) | 530[4][5] | 554[6] | 555[7][8] | 555[9][10] |
| Emission Max (nm) | 548[4][5] | 576[6] | 565[7] | 570[10] |
| Quantum Yield (Φ) | 0.96[4][5] | 0.80[6] | 0.10[11] | 0.31[10] |
| Fluorescence Lifetime (τ) (ns) | Not specified | ~3.6[6] | ~0.3[11] | ~0.86[9] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 76,000[4] | 120,000[6] | 155,000[8] | 150,000[10] |
| Key Advantages | High quantum yield, photostable, long fluorescence lifetime.[4] | High photostability and quantum yield, suitable for single-molecule detection.[6][12] | Bright and photostable, water-soluble.[8] | Well-established dye, good for labeling nucleic acids and proteins.[10] |
Experimental Protocol: Measuring Fluorescence Lifetime with TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring fluorescence lifetimes.[13][14] The method involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.[14] A histogram of these arrival times yields the fluorescence decay curve, from which the lifetime can be calculated.
I. Materials and Reagents
-
Fluorophore: this compound (and/or alternative NHS ester dyes)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solutions.[6][15]
-
Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5 for labeling reactions.[9][12]
-
Biomolecule for Labeling (Optional but Recommended): A model protein such as Bovine Serum Albumin (BSA) or a specific antibody of interest.
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) to separate labeled protein from free dye.
II. Instrumentation
-
Pulsed Light Source: A picosecond pulsed diode laser or a supercontinuum laser with a wavelength appropriate for exciting the dye (e.g., ~530 nm).
-
Sample Chamber: Cuvette holder or microscope stage.
-
Emission Filter: A bandpass filter appropriate for the emission wavelength of the dye.
-
Single-Photon Detector: A sensitive and fast detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
TCSPC Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) or a dedicated TCSPC module.[16]
-
Data Analysis Software: Software capable of fitting fluorescence decay curves to exponential models.
III. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring the fluorescence lifetime of a fluorophore-labeled biomolecule.
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
IV. Step-by-Step Methodology
-
Prepare Dye Stock Solution: Dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of ~10 mg/mL. This should be done immediately before use as NHS esters are susceptible to hydrolysis.[6]
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) that would compete with the protein for labeling.[17]
-
Labeling Reaction: Add the dye stock solution to the protein solution at a specific molar ratio (e.g., 5-10 moles of dye per mole of protein). Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.
-
Instrument Setup and Calibration:
-
Set the excitation wavelength and power.
-
Optimize the detector settings.
-
Calibrate the time axis of the TCSPC system using a known standard.
-
-
Measure Instrument Response Function (IRF): The IRF is the temporal response of the TCSPC system to the excitation pulse. It is crucial for accurate lifetime determination.[18][19] Measure the IRF using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) at the excitation wavelength.
-
Data Acquisition:
-
Place the sample of the labeled protein in the sample holder.
-
Acquire the fluorescence decay data until a sufficient number of photons have been collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.[19] Deconvolution is a mathematical process to remove the influence of the IRF.
-
Decay Curve Fitting: Fit the deconvolved decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).
-
Lifetime Calculation: The fitting algorithm will provide the fluorescence lifetime value(s) and their relative contributions (amplitudes).
Alternative Technique: Frequency-Domain FLIM (FD-FLIM)
While TCSPC is a time-domain technique, fluorescence lifetime can also be measured in the frequency domain.[1] FD-FLIM involves exciting the sample with an intensity-modulated light source and measuring the phase shift and demodulation of the emitted fluorescence relative to the excitation.[20][21] This method can be faster for image acquisition, making it suitable for live-cell imaging.[1]
Caption: Principle of Frequency-Domain Fluorescence Lifetime Measurement.
Conclusion
The selection of a fluorescent probe is a critical decision in the design of any fluorescence-based experiment. While this compound offers several attractive properties, including high brightness and photostability, a direct comparison with alternatives like ATTO 550, Alexa Fluor 555, and Cy3 NHS esters reveals a diverse landscape of performance characteristics. The provided experimental protocol for measuring fluorescence lifetime using TCSPC offers a standardized approach for researchers to quantitatively assess these fluorophores in their specific experimental context. By understanding the nuances of fluorescence lifetime and the methodologies to measure it, researchers can unlock a deeper level of quantitative insight from their fluorescence experiments, ultimately advancing our understanding of complex biological systems.
References
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IntechOpen. Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. [Link]
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Wikipedia. Fluorescence-lifetime imaging microscopy. [Link]
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PubMed. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. [Link]
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National Center for Biotechnology Information. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. [Link]
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PicoQuant. Time-Correlated Single Photon Counting. [Link]
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National Center for Biotechnology Information. Direct frequency domain fluorescence lifetime imaging using field programmable gate arrays for real time processing. [Link]
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Lund University Publications. Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. [Link]
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Wiley Analytical Science. Fluorescence microscopy with lifetime separation. [Link]
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ResearchGate. (a and d) Fluorescence lifetime images of single ATTO 550 molecules... [Link]
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Becker & Hickl GmbH. Time-Correlated Single Photon Counting. [Link]
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PicoQuant. Frequency-domain Fluorescence Lifetime Imaging Microscopy (FD-FLIM). [Link]
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ResearchGate. Fluorescence Lifetime. [Link]
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PicoQuant. Technical Note: TCSPC. [Link]
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Nikon Instruments Inc. Fluorescence Lifetime Imaging – Light Microscopy Training Primer. [Link]
-
Optica Publishing Group. ϕ2FLIM: a technique for alias-free frequency domain fluorescence lifetime imaging. [Link]
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IntechOpen. Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes (another source). [Link]
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Swabian Instruments. Time-Correlated Single Photon Counting (TCSPC). [Link]
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Photonics Spectra. Fluorescence Lifetime Imaging: Choosing the Best Approach. [Link]
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FluoroFinder. Alexa Fluor 555 Dye Profile. [Link]
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National Center for Biotechnology Information. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of BDP R6G NHS Ester
As a Senior Application Scientist, I've seen firsthand how fluorescent probes like BDP R6G NHS ester are pivotal in advancing research. However, their utility in the lab is matched by the critical importance of their safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in chemical principles and regulatory compliance. Our primary goal is to ensure the safety of laboratory personnel and the protection of our environment.
Core Principles: Understanding the "Why"
Proper disposal is not merely a procedural checklist; it's a practice rooted in understanding the chemical nature of the waste. For this compound, the disposal strategy is dictated by two key features:
-
The Reactive NHS Ester: The N-hydroxysuccinimide (NHS) ester is an amine-reactive group. While essential for conjugation, its reactivity must be neutralized before disposal to prevent unintended reactions in the waste stream[1][2].
-
The Rhodamine 6G (R6G) Core: The fluorescent component, Rhodamine 6G, is classified as toxic if swallowed and is notably very toxic to aquatic life with long-lasting effects[3][4][5]. This environmental hazard is the primary driver for treating this compound as hazardous chemical waste, prohibiting its disposal down the drain.
Therefore, the cardinal rule for this compound is: Do not dispose of this chemical or its solutions down the sink. All waste streams containing this dye must be collected, treated, and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program[6][7].
Hazard Identification and Risk Assessment
Before handling, it is crucial to be aware of the potential hazards associated with this compound and its related components. While some safety data sheets for similar compounds suggest minimal hazards, the known toxicity of the R6G core necessitates a cautious approach[3][8].
| Substance | CAS Number | Key Hazards | Sources |
| This compound | 335193-70-9 | May be harmful if swallowed, in contact with skin, or if inhaled.[9] For research use only, not for human or veterinary use.[8][10] | [9][10] |
| Rhodamine 6G (Core) | 989-38-8 | Toxic if swallowed (H301). May cause an allergic skin reaction (H317). Causes serious eye damage (H318). Very toxic to aquatic life with long-lasting effects (H400/H410).[3][4] | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Combustible liquid. Readily absorbed through the skin. Can carry other dissolved chemicals through the skin. | N/A |
| Dimethylformamide (DMF) | 68-12-2 | Flammable liquid and vapor. May damage the unborn child. Causes serious eye irritation. Harmful in contact with skin or if inhaled. | N/A |
Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is the first line of defense. When handling this compound in either solid or solution form, the following PPE is mandatory:
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handle the solid powder and prepare solutions in a certified chemical fume hood to avoid inhalation.
Step-by-Step Disposal Protocol
This protocol is designed to safely manage all waste streams generated from the use of this compound, from unreacted solid reagent to dilute aqueous solutions.
Phase 1: Deactivation of Unused and Concentrated Solutions
The first crucial step is to quench the reactivity of the NHS ester through hydrolysis. This process intentionally uses water to convert the reactive ester into a more stable carboxylic acid and N-hydroxysuccinimide, which is essential for safe co-mingling with other chemical wastes.
Protocol: NHS Ester Hydrolysis
-
Working Environment: Perform all steps inside a certified chemical fume hood.
-
For Solid Waste: If you have expired or unused solid this compound, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF[1].
-
Prepare for Hydrolysis: For the dissolved solid or any concentrated stock solutions, transfer the solution to a suitable glass container (e.g., an Erlenmeyer flask) that is at least 10 times the volume of the solution to accommodate additions.
-
Initiate Hydrolysis: Slowly add an aqueous buffer with a pH between 8.5 and 9.0 (e.g., 0.1 M sodium bicarbonate or a phosphate buffer) to the solution. A 1:1 volume ratio of the dye solution to buffer is typically sufficient. The slightly basic pH accelerates the hydrolysis of the NHS ester[1].
-
Incubation: Loosely cap the container and allow the mixture to stand at room temperature for at least 4 hours (or overnight) to ensure complete hydrolysis.
-
Proceed to Collection: This "deactivated" solution is now ready for collection as hazardous chemical waste.
Phase 2: Segregation and Collection of Waste Streams
Proper segregation is critical to safe and compliant waste management. Do not mix incompatible waste types[11][12].
-
Concentrated Liquid Waste: This stream includes the deactivated stock solutions from Phase 1, unused labeling reaction mixtures, and organic solvents used for rinsing glassware.
-
Action: Collect in a dedicated, clearly labeled hazardous waste container for "Halogenated" or "Non-Halogenated" organic waste, depending on your institution's EHS guidelines and the solvents used.
-
-
Dilute Aqueous Waste: This includes aqueous buffers from purification steps (e.g., dialysis, gel filtration) that are contaminated with the dye.
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, weighing paper, and absorbent pads used for spill cleanup.
-
Action: Collect all contaminated solid items in a dedicated, lined container or a sealed plastic bag clearly labeled "Hazardous Solid Waste"[3].
-
Phase 3: Containerization and Labeling
All hazardous waste must be stored in appropriate, well-labeled containers pending pickup[11][13].
-
Container Choice: Use sturdy, leak-proof containers with secure screw-top caps that are chemically compatible with the waste they hold[7][13].
-
Labeling: Label every waste container clearly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "BDP R6G, hydrolyzed," "DMSO," "Water"). Avoid abbreviations or formulas.
-
The approximate concentrations or percentages of each component.
-
The date the container was started.
-
The relevant hazard characteristics (e.g., "Toxic," "Aquatic Toxin").
-
Phase 4: Storage and Final Disposal
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory[14]. This area should be a secondary containment bin to prevent spills. Ensure incompatible waste streams are segregated.
-
Disposal: Arrange for pickup of the hazardous waste through your institution's EHS department or a licensed professional disposal service[5]. Follow their specific procedures for scheduling a pickup.
Emergency Procedures
Spill Cleanup:
-
Solid Spill: In a fume hood, gently dampen the spilled solid with ethanol and carefully sweep it into a container for disposal as solid hazardous waste[3].
-
Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, chemical absorbent pads). Collect the contaminated absorbent material in a sealed bag or container and dispose of it as hazardous solid waste[6].
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Ingestion or Inhalation: Move to fresh air.
In all cases of significant exposure or if you feel unwell, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste streams.
References
-
RuixiBiotech Co. Ltd. (n.d.). Materials Safety Data Sheet: BDP 576/589 NHS-Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rhodamine 6G. PubChem Compound Database. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Rhodamine 6G. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Reddit. (2020). removing NHS after peptide coupling. r/Chempros. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Al-hamzi, E., et al. (2023). Efficient Disposal of Rhodamine 6G and Acid Orange 10 Dyes from Aqueous Media Using ZrO2/CdMn2O4/CdO as Novel and Facilely Synthesized Nanocomposites. MDPI. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Efficient Disposal of Rhodamine 6G and Acid Orange 10 Dyes from Aqueous Media.... Retrieved from [Link]
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U.S. Environmental Protection Agency. (2008). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]
-
Frontiers. (2020). Photocatalytic Degradation of Aqueous Rhodamine 6G Using Supported TiO2 Catalysts.... Retrieved from [Link]
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Reddit. (2025). Anyone have a method of purifying NHS esters?. r/Chempros. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling BDP R6G NHS Ester
In the realm of bioconjugation and fluorescence labeling, the precision of our work is matched only by the stringency of our safety protocols. BDP R6G NHS ester, a bright and photostable amine-reactive fluorescent dye, is a powerful tool in a researcher's arsenal. However, its reactivity and the potential hazards associated with its handling necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and safety procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.
Hazard Identification and Risk Assessment: A Proactive Approach
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is an amine-reactive borondipyrromethene dye.[1][2] While some suppliers ship it as a non-hazardous chemical, it is crucial to recognize the reactivity of the N-hydroxysuccinimide (NHS) ester group and the properties of the parent dye structure, which is analogous to Rhodamine 6G.[1][3] The Safety Data Sheet (SDS) for Rhodamine 6G indicates it can be toxic if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[4] Given this, a conservative approach that treats this compound with a high degree of caution is warranted.
The primary risks associated with this compound are:
-
Skin and eye irritation: Direct contact with the powder or solutions can cause irritation.
-
Allergic reaction: Some individuals may develop skin sensitization upon exposure.[4]
-
Inhalation: Inhaling the fine powder can cause respiratory tract irritation.
-
Ingestion: Accidental ingestion could be toxic.[4]
-
Moisture sensitivity: The NHS ester is highly susceptible to hydrolysis, which deactivates the compound.[5][6]
Therefore, a comprehensive PPE strategy is not just a recommendation but a necessity for safe handling.
Essential Personal Protective Equipment (PPE)
The minimum PPE for working in a laboratory where chemical, biological, or radiological hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7] However, for handling this compound, more specific and stringent PPE is required.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free | Provides a barrier against skin contact and potential absorption. Double-gloving is recommended when handling the pure compound or concentrated solutions.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of solutions or accidental contact with the powder.[8] |
| Lab Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | N95 respirator or working in a fume hood | Recommended when handling the solid powder to prevent inhalation of fine particles.[9] |
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for both experimental success and personal safety. The reactivity of the NHS ester demands careful attention to environmental conditions, particularly moisture.[5][6]
Preparation and Reconstitution
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound to warm completely to room temperature.[10] This critical step prevents condensation of atmospheric moisture inside the vial, which would hydrolyze the reactive NHS ester.[10]
-
Work in a Controlled Environment: Whenever possible, handle the solid compound in a chemical fume hood to minimize inhalation risk.[8]
-
Reconstitution: Dissolve the this compound in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[11] Reactive compounds are not very stable in solution.[12][13]
Use in Labeling Reactions
-
Buffer Selection: Use a non-nucleophilic buffer with a pH between 7 and 9 for the labeling reaction.[11] Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.
-
Perform the Reaction: Add the freshly prepared this compound solution to your amine-containing sample (e.g., protein, amine-modified oligonucleotide) and incubate at room temperature for 1-2 hours.[11]
-
Monitor the Reaction: The progress of the labeling reaction can be monitored using appropriate analytical techniques such as chromatography or spectroscopy.
Safe Handling and Disposal Workflow
The following diagram illustrates the key stages of safely handling this compound, from receiving the product to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety. For this compound, a two-stage disposal process involving chemical inactivation is recommended.[9]
Liquid Waste
-
Collection: Collect all aqueous and organic waste containing this compound in a designated, clearly labeled hazardous waste container.
-
Inactivation (Hydrolysis): In a fume hood, add a 1 M sodium hydroxide (NaOH) solution to the waste to hydrolyze the reactive NHS ester.[9] This will break the ester linkage, rendering the compound less reactive.
-
Neutralization: After allowing sufficient time for hydrolysis, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M hydrochloric acid (HCl) solution.[9] Monitor the pH using pH paper.
-
Disposal: Dispose of the neutralized solution as chemical waste in accordance with your institution's and local regulations.[14]
Solid Waste
-
Collection: Collect any unused solid this compound, contaminated pipette tips, and other contaminated disposable materials in a sealed, labeled bag or container.[9]
-
Disposal: Dispose of the solid waste container as solid chemical waste according to your institution's guidelines.[9]
Decontamination
Wipe down the work area and any contaminated equipment with soap and water.[9] Dispose of any contaminated wipes or PPE in the solid chemical waste container.[9]
By adhering to these guidelines, researchers can confidently and safely utilize the powerful capabilities of this compound, ensuring both the integrity of their experiments and the safety of their laboratory environment.
References
- JMN Specialties, Inc. (n.d.). Safety Data Sheet (FLUORESCENCE DYE).
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Rhodamine 6G.
- MedKoo Biosciences, Inc. (n.d.). BDP R6G NHS | CAS#335193-70-9.
- Lumiprobe Corporation. (n.d.). BDP® R6G NHS ester | CAS#:335193-70-9, 1443457-59-7.
- G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
- RuixiBiotech Co. Ltd. (n.d.). Materials Safety Data Sheet.
- Lumiprobe Corporation. (n.d.). BDP® R6G amine.
- BenchChem. (2025, December). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
- Aqua Solutions, Inc. (2013, June 14). Rhodamine 6G Solution MSDS.
- AAT Bioquest, Inc. (n.d.). Bodi Fluor™ R6G NHS Ester.
- BenchChem. (2025). A Technical Guide to the Storage and Handling of Amine-Reactive Fluorescent Dyes.
- BenchChem. (2025). Proper Disposal of Palmitic Acid N-hydroxysuccinimide Ester: A Step-by-Step Guide.
- Leinco Technologies, Inc. (n.d.). ADAPT-3D™ Tissue Clearing Kit.
- Maclachlan, A. (2021, July 14). How do I properly dispose of EDC/NHS waste used for antibody immobilization? ResearchGate.
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